Hispidulin 7-glucuronide
Description
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid has been reported in Pedalium murex, Fernandoa adenophylla, and Centaurea raphanina with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O12/c1-31-19-13(33-22-18(28)16(26)17(27)20(34-22)21(29)30)7-12-14(15(19)25)10(24)6-11(32-12)8-2-4-9(23)5-3-8/h2-7,16-18,20,22-23,25-28H,1H3,(H,29,30)/t16-,17-,18+,20-,22+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEZRDBRYNJUDQ-QSUZLTIMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501345727 | |
| Record name | Hispidulin 7-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501345727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31105-76-7 | |
| Record name | Hispidulin 7-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501345727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 31105-76-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Biological Provenance of Hispidulin 7-glucuronide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biological sources of Hispidulin 7-glucuronide, a naturally occurring flavonoid with potential therapeutic applications. The document details its plant origins, offers insights into its biosynthesis, and presents methodologies for its extraction and analysis, addressing the critical needs of researchers and professionals in the field of drug discovery and development.
Primary Biological Sources of this compound
This compound is a phenolic compound primarily synthesized by plants. Extensive phytochemical analyses have identified its presence in several plant species, establishing them as the principal biological sources for this compound.
Key Plant Sources:
-
Genus Salvia (Lamiaceae family): Various species within the Salvia genus, commonly known as sage, are significant producers of this compound. Notably, it has been identified as a key compound in Salvia officinalis (common sage) through ultra-performance liquid chromatography-photodiode array-electrospray ionization-mass spectrometry (UPLC-PDA-ESi-MS) analysis. The presence of hispidulin and its derivatives is a characteristic feature of this genus[1].
-
Fernandoa adenophylla : The leaves and branches of this plant have been found to contain Hispidulin 7-O-β-glucuronide[2].
-
Pedalium murex : This medicinal plant is another confirmed source of this compound[3].
-
Centaurea raphanina : This species of the Centaurea genus also produces this compound[3].
-
Clerodendrum viscosum : This plant has been reported to contain Hispidulin 7-O-glucuronide[4].
While the aglycone, hispidulin, is more widely distributed across the plant kingdom, its glucuronidated form appears to be more specific to the aforementioned species.
Quantitative Data
Currently, there is a limited amount of publicly available quantitative data specifically for this compound in its natural sources. However, data for the closely related compound, hispidulin 7-O-glucoside, in Salvia plebeia can provide a contextual reference for the potential concentrations of hispidulin conjugates in the Salvia genus.
| Plant Source | Compound | Concentration (mg/100g DW) | Method of Analysis |
| Salvia plebeia | Hispidulin 7-O-glucoside | 2281.0 | UPLC-DAD-QTOF/MS |
Note: This data is for Hispidulin 7-O-glucoside, not this compound. Further targeted quantitative studies are required to determine the precise concentrations of this compound in its source plants.
Biosynthesis of this compound
The biosynthesis of this compound in plants follows the general flavonoid biosynthetic pathway, culminating in a glucuronidation step.
Biosynthetic Pathway:
The pathway begins with the amino acid phenylalanine, which is converted through the phenylpropanoid pathway to p-Coumaroyl-CoA. This molecule then enters the flavonoid biosynthesis pathway. Chalcone synthase (CHS) and chalcone isomerase (CHI) are key enzymes that lead to the formation of naringenin, a central precursor. Subsequent enzymatic reactions involving flavone synthase (FNS), flavonoid 3'-hydroxylase (F3'H), and an O-methyltransferase (OMT) lead to the synthesis of hispidulin.
The final and crucial step is the attachment of a glucuronic acid moiety to the 7-hydroxyl group of hispidulin. This reaction is catalyzed by a UDP-glucuronosyltransferase (UGT) , which utilizes UDP-glucuronic acid (UDPGA) as the sugar donor. UGTs are a large family of enzymes responsible for the glycosylation of a wide range of secondary metabolites in plants, thereby altering their solubility, stability, and biological activity.
Experimental Protocols
The extraction and quantification of this compound from plant matrices typically involve chromatographic techniques. Below are generalized protocols based on established methods for flavonoid analysis.
Extraction of this compound from Plant Material
Objective: To extract flavonoid glycosides, including this compound, from dried plant material.
Materials:
-
Dried and powdered plant material (e.g., leaves of Salvia officinalis)
-
80% Methanol (HPLC grade)
-
Ultrasonic bath
-
Centrifuge
-
0.45 µm syringe filters
Protocol:
-
Weigh 1 gram of the dried, powdered plant material into a conical flask.
-
Add 20 mL of 80% methanol to the flask.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process (steps 2-5) on the plant residue two more times to ensure complete extraction.
-
Combine the supernatants from all three extractions.
-
Filter the combined extract through a 0.45 µm syringe filter into a clean vial for HPLC or LC-MS analysis.
Quantification by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
Objective: To separate and quantify this compound in the plant extract.
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 10% B
-
5-30 min: 10-40% B
-
30-40 min: 40-80% B
-
40-45 min: 80% B
-
45-50 min: 80-10% B
-
50-60 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm and 340 nm (or scanning from 200-400 nm to determine the optimal wavelength).
Quantification:
-
Prepare a calibration curve using a certified reference standard of this compound at various concentrations.
-
Inject the prepared plant extract and the standards into the HPLC system.
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time and UV spectrum with the standard.
-
Calculate the concentration of this compound in the sample by interpolating its peak area into the calibration curve.
Identification and Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Objective: To confirm the identity of this compound and provide a more sensitive detection method.
Instrumentation:
-
LC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF).
LC Conditions:
-
Similar to the HPLC-DAD method, but may require optimization for compatibility with the MS interface.
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for flavonoids.
-
Scan Mode: Full scan for initial identification and Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined using a pure standard. For example, the precursor ion would be the deprotonated molecule [M-H]⁻, and product ions would be generated by fragmentation of the glycosidic bond and the flavonoid backbone.
Workflow Diagram for Extraction and Analysis:
Conclusion
This compound is a plant-derived flavonoid with confirmed presence in several medicinal plants, most notably within the Salvia genus. While quantitative data for this specific compound remains scarce, established analytical methodologies provide a clear path for its future quantification and isolation. Understanding the biological sources and biosynthetic pathways of this compound is fundamental for harnessing its potential in pharmaceutical research and development. This guide provides a foundational framework for scientists and researchers to build upon in their exploration of this promising natural product.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Treatment opportunities with Fernandoa adenophylla and recent novel approaches for natural medicinal phytochemicals as a drug delivery system [explorationpub.com]
- 3. This compound | C22H20O12 | CID 5318059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. neist.res.in [neist.res.in]
The Natural Occurrence of Hispidulin 7-Glucuronide in the Plant Kingdom: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural occurrence of Hispidulin 7-glucuronide, a significant flavonoid, in various plant species. This document details its presence in the botanical world, presents quantitative data for related compounds, outlines comprehensive experimental protocols for its isolation and analysis, and illustrates its biosynthetic origins and role in plant physiology through detailed diagrams.
Natural Distribution of this compound
This compound has been identified in a select number of plant species, primarily within the Lamiaceae and Asteraceae families. Its presence is of particular interest to researchers due to the potential pharmacological activities associated with both the aglycone, hispidulin, and its glycosidic forms.
Table 1: Documented Plant Sources of this compound
| Family | Genus | Species | Plant Part | Reference(s) |
| Lamiaceae | Salvia | officinalis | Leaves | [1] |
| Lamiaceae | Clerodendrum | viscosum | Not Specified | [2] |
| Pedaliaceae | Pedalium | murex | Not Specified | |
| Bignoniaceae | Fernandoa | adenophylla | Not Specified | |
| Asteraceae | Centaurea | raphanina | Not Specified |
Quantitative Analysis
Direct quantitative data for this compound in plant materials is scarce in publicly available literature. However, to provide a comparative context for researchers, the following table presents quantitative data for Luteolin 7-O-glucuronide, a structurally analogous flavonoid glucuronide, found in Salvia species. This data can serve as a valuable proxy for estimating potential yields of this compound.
Table 2: Quantitative Data for the Structurally Similar Luteolin 7-O-glucuronide in Salvia Species
Disclaimer: The following data is for Luteolin 7-O-glucuronide and is provided as a representative example due to the lack of specific quantitative data for this compound.
| Genus | Species | Population/Cultivar | Plant Part | Concentration (mg/g Dry Weight) | Analytical Method | Reference(s) |
| Salvia | fruticosa | SF-S | Leaves | 0.41 | UHPLC-DAD-ESI-MS | [3] |
| Salvia | fruticosa | SF-A | Leaves | 2.16 | UHPLC-DAD-ESI-MS | [3] |
Experimental Protocols
This section outlines a comprehensive, multi-step protocol for the extraction, isolation, and quantification of this compound from plant materials, based on established methodologies for flavonoid glycosides.
Extraction
Objective: To efficiently extract this compound from the plant matrix. Ultrasound-assisted extraction is recommended for its efficiency at lower temperatures, which minimizes degradation of the target compound.
Protocol:
-
Sample Preparation: Air-dry the collected plant material (e.g., leaves of Salvia officinalis) at room temperature in a well-ventilated area, shielded from direct sunlight. Grind the dried material into a fine powder (approximately 40-60 mesh).
-
Solvent Selection: Prepare a 70% (v/v) methanol in water solution. This solvent polarity is generally effective for the extraction of flavonoid glycosides.
-
Ultrasound-Assisted Extraction:
-
Add the powdered plant material to the extraction solvent in a flask at a solid-to-liquid ratio of 1:20 (w/v).
-
Place the flask in an ultrasonic bath.
-
Perform sonication for 30 minutes at a controlled temperature of 40°C.
-
Following sonication, centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.
-
Pool the supernatants from all three extractions.
-
-
Solvent Evaporation: Concentrate the pooled supernatant under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
Isolation and Purification
Objective: To isolate this compound from the crude extract. This protocol utilizes macroporous resin chromatography followed by gel filtration, a common and effective strategy for purifying flavonoid glycosides.
Protocol:
-
Macroporous Resin Chromatography:
-
Dissolve the crude extract in a minimal amount of 50% methanol.
-
Load the dissolved extract onto a pre-equilibrated NKA-9 macroporous resin column.
-
Wash the column with deionized water to remove sugars and other highly polar impurities.
-
Elute the flavonoid fraction with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70% ethanol).
-
Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC to identify the fractions containing the target compound.
-
Combine the fractions rich in this compound and concentrate under reduced pressure.
-
-
Gel Filtration Chromatography:
-
Dissolve the enriched fraction in a small volume of methanol.
-
Apply the solution to a Sephadex LH-20 column equilibrated with methanol.
-
Elute with methanol at a constant flow rate.
-
Collect fractions and monitor for the presence of the pure compound using an appropriate analytical method (e.g., HPLC-UV).
-
Combine the pure fractions and evaporate the solvent to yield purified this compound.
-
Quantification
Objective: To accurately quantify the concentration of this compound in the plant extract using Ultra-Performance Liquid Chromatography coupled with Photodiode Array and Mass Spectrometry detection (UPLC-PDA-MS).
Protocol:
-
Instrumentation:
-
UPLC system equipped with a binary solvent manager, sample manager, and a photodiode array (PDA) detector.
-
Mass spectrometer (e.g., Quadrupole Time-of-Flight) with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm).
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: A linear gradient starting from 5% B to 95% B over a suitable time frame (e.g., 15 minutes) to ensure separation of the target analyte from other compounds.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 2 µL.
-
-
Detection:
-
PDA Detection: Monitor at the maximum absorbance wavelength for this compound (typically around 330-350 nm).
-
MS Detection (Negative ESI mode):
-
Scan range: m/z 100-1000.
-
Monitor for the deprotonated molecular ion [M-H]⁻ of this compound (C₂₂H₂₀O₁₂, MW: 476.39 g/mol ; expected m/z ≈ 475.08).
-
-
-
Quantification:
-
Prepare a calibration curve using a certified reference standard of this compound at a minimum of five different concentrations.
-
Inject the prepared plant extract samples.
-
Calculate the concentration of this compound in the samples by interpolating their peak areas against the calibration curve.
-
Visualizations
Biosynthesis of Flavonoid Glucuronides
The biosynthesis of this compound follows the general flavonoid biosynthetic pathway, culminating in a glucuronidation step catalyzed by a UDP-glucuronosyltransferase (UGT).
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for the analysis of this compound in plant material.
References
Hispidulin 7-glucuronide chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hispidulin 7-glucuronide, a flavonoid glycoside, is a significant bioactive compound found in various medicinal plants. As a derivative of the well-researched flavone hispidulin, it is recognized for its potential therapeutic properties, including anti-inflammatory and antioxidant activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols and analyses of its metabolic fate and signaling pathway interactions are presented to support further research and drug development endeavors.
Chemical Structure and Identification
This compound is structurally characterized by a hispidulin aglycone linked to a glucuronic acid moiety at the 7-hydroxyl position.
Chemical Structure:
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-{[5-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-4-oxo-4H-chromen-7-yl]oxy}oxane-2-carboxylic acid | [1] |
| Molecular Formula | C₂₂H₂₀O₁₂ | [1][2] |
| CAS Number | 31105-76-7 | [1][2] |
| SMILES | COc1c(O)c2C(=O)C=C(Oc2cc1O[C@H]3O--INVALID-LINK----INVALID-LINK--[C@H]3O">C@HC(=O)O)c4ccc(O)cc4 | [3] |
| InChI Key | GVEZRDBRYNJUDQ-QSUZLTIMSA-N | [3] |
| Synonyms | 6-O-Methylscutellarin, Dinatin 7-glucuronide | [2] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for understanding its pharmacokinetics and formulation development. While experimental data for some properties are limited, computational predictions provide valuable insights.
Table 2: Physicochemical Properties of this compound and Hispidulin
| Property | This compound | Hispidulin | Source |
| Molecular Weight | 476.39 g/mol | 300.26 g/mol | [2][4] |
| Physical Form | Solid | Powder | [3][5] |
| Storage Temperature | -20°C | -20°C | [2][5] |
| Solubility | Sparingly soluble in aqueous buffers | Soluble in DMSO (~30 mg/mL), sparingly soluble in aqueous buffers (~0.25 mg/mL in 1:3 DMSO:PBS) | [6] |
| Melting Point | Not available | 272-273 °C | [4] |
| XlogP (predicted) | 1.1 | Not available | [7] |
Biological Activities and Signaling Pathways
This compound is presumed to share biological activities with its aglycone, hispidulin, which is known for its anti-inflammatory, antioxidant, and anticancer effects. It is suggested that this compound may be hydrolyzed to hispidulin in vivo to exert its biological functions.
Anti-inflammatory Activity
Hispidulin has been shown to inhibit key inflammatory pathways. One of the primary mechanisms is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling cascade.
Antioxidant Activity
Hispidulin demonstrates significant antioxidant properties by scavenging free radicals and protecting against oxidative stress.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Analysis
A common method for the quantification of hispidulin in plant extracts involves reverse-phase HPLC.[8]
-
Instrumentation: HPLC system with a Diode Array Detector (DAD).
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 336 nm.
-
Standard Preparation: A stock solution of hispidulin (e.g., 3 mg/mL in methanol) is prepared and serially diluted to create a calibration curve.
-
Sample Preparation: Plant material is extracted with a suitable solvent (e.g., methanol), filtered, and injected into the HPLC system.
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This protocol assesses the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for 1 hour. Subsequently, cells are stimulated with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group.
Metabolism and Pharmacokinetics
Limited data is available on the specific pharmacokinetics of this compound. However, studies on related flavonoids suggest that glucuronides can be hydrolyzed by gut microbiota or enzymes in the body to release the aglycone, hispidulin. The metabolism of hispidulin itself has been studied, indicating O-demethylation and ring-opening as potential degradation pathways.
Conclusion
This compound is a promising natural product with potential therapeutic applications stemming from its likely anti-inflammatory and antioxidant properties. While much of the detailed mechanistic understanding is derived from studies on its aglycone, hispidulin, this guide provides a foundational understanding for researchers. Further investigation into the specific pharmacokinetic profile and biological activities of the glucuronide form is warranted to fully elucidate its therapeutic potential. The provided experimental frameworks can serve as a starting point for such future research.
References
- 1. This compound | C22H20O12 | CID 5318059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 31105-76-7 | Hispidulin 7-O-glucuronide [phytopurify.com]
- 3. This compound ≥95% (LC/MS-ELSD) | 31105-76-7 [sigmaaldrich.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. Hispidulin = 98 HPLC 1447-88-7 [sigmaaldrich.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. PubChemLite - this compound (C22H20O12) [pubchemlite.lcsb.uni.lu]
- 8. turkjps.org [turkjps.org]
An In-depth Technical Guide to Hispidulin 7-glucuronide (CAS 31105-76-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, commercial suppliers, and biological activities of Hispidulin 7-glucuronide (CAS 31105-76-7). The information is curated for researchers and professionals in the fields of drug discovery and development, with a focus on its potential as a therapeutic agent.
Chemical and Physical Properties
This compound, also known as 6-O-Methylscutellarin or Dinatin 7-glucuronide, is a flavonoid glycoside.[1][2] Flavonoids are a class of polyphenolic compounds widely found in plants, and many exhibit a range of biological activities.[1] this compound is the 7-O-glucuronide conjugate of hispidulin. It has been identified in various plant species, including those of the Salvia genus.[3]
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 31105-76-7 | [1][2][4] |
| IUPAC Name | (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-((5-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-4-oxo-4H-chromen-7-yl)oxy)oxane-2-carboxylic acid | [5] |
| Molecular Formula | C22H20O12 | [1][2][4] |
| Molecular Weight | 476.39 g/mol | [1][2][4] |
| Appearance | Solid | [4] |
| Purity | Typically ≥95% (LC/MS-ELSD) or 95%~99% (HPLC-DAD or HPLC-ELSD) | [1][2][4] |
| Storage Temperature | -20°C | [4] |
| InChI Key | GVEZRDBRYNJUDQ-QSUZLTIMSA-N | [4] |
| SMILES | COc1c(O)c2C(=O)C=C(Oc2cc1O[C@@H]3O--INVALID-LINK----INVALID-LINK--[C@H]3O">C@@HC(O)=O)c4ccc(O)cc4 | [4] |
Commercial Suppliers
This compound is available from several commercial suppliers, primarily for research and development purposes. The purity and available quantities may vary between suppliers.
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich | ≥95% (LC/MS-ELSD) | 1 mg |
| Biopurify Phytochemicals | 95%~99% | Inquire for bulk scale |
| MedChemExpress | >98% | 1 mg, 5 mg, 10 mg |
| MOLNOVA | >98% (HPLC) | Inquire for details |
| TargetMol | Not specified | 1 mg, 5 mg, 10 mg |
| Biorbyt | 96.03% | 1 mg, 5 mg, 10 mg |
Biological Activity and Experimental Protocols
Hispidulin and its glycoside, this compound, have been reported to possess several biological activities, most notably anti-inflammatory and antioxidant effects.[3][6] The following sections detail generalized experimental protocols for assessing these activities, which can be adapted for this compound.
Anti-inflammatory Activity
Hispidulin has been shown to inhibit the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6).[7] A common method to assess this activity is through an in vitro cell-based assay.
Experimental Protocol: Inhibition of IL-6 Release in Lipopolysaccharide (LPS)-Stimulated Macrophages
This protocol describes a general method for evaluating the anti-inflammatory effects of a compound by measuring its ability to inhibit the release of IL-6 from macrophages stimulated with LPS.
-
Cell Culture:
-
Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and then dilute to final concentrations in cell culture media.
-
Remove the old media from the cells and replace it with media containing various concentrations of this compound.
-
Incubate for 1-2 hours.
-
-
Stimulation:
-
Add LPS to each well (final concentration of 1 µg/mL) to induce an inflammatory response, except for the negative control wells.
-
Include a vehicle control (cells treated with the solvent and LPS) and a positive control (cells treated with a known anti-inflammatory agent and LPS).
-
-
Incubation and Sample Collection:
-
Incubate the plate for 24 hours.
-
After incubation, centrifuge the plate and collect the supernatant.
-
-
Quantification of IL-6:
-
Measure the concentration of IL-6 in the supernatant using a commercial ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of IL-6 release for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of IL-6 release).
-
Antioxidant Activity
The antioxidant properties of flavonoids can be evaluated using various in vitro assays that measure their ability to scavenge free radicals or reduce oxidizing agents.
Experimental Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This protocol provides a common method for assessing the free radical scavenging activity of a compound.
-
Preparation of Reagents:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare a series of dilutions of this compound in methanol.
-
A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of the DPPH solution to each well.
-
Add an equal volume of the different concentrations of this compound, the positive control, or methanol (as a blank) to the wells.
-
Mix and incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound.
-
Calculate the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.
-
Signaling Pathways
The biological effects of hispidulin are mediated through its interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Hispidulin has been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[8]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is involved in cell survival, proliferation, and growth. Hispidulin has been demonstrated to inhibit this pathway, which contributes to its anti-cancer properties.[9][10]
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.
JAK/STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling. Dysregulation of this pathway is implicated in various immune and inflammatory disorders. Hispidulin's anti-inflammatory effects may also be mediated through the modulation of this pathway.
Caption: Inhibition of the JAK/STAT signaling pathway by this compound.
Conclusion
This compound is a plant-derived flavonoid with significant potential for further investigation as a therapeutic agent, particularly in the areas of inflammation and cancer. This guide provides foundational technical information to support such research endeavors. The detailed chemical properties, supplier information, generalized experimental protocols, and elucidated signaling pathways offer a robust starting point for scientists and drug development professionals interested in exploring the therapeutic applications of this compound. Further research is warranted to delineate the specific mechanisms of action of the glycoside form and to translate these preclinical findings into clinical applications.
References
- 1. Glycosidic Flavonoids Analyzed with HPLC - AppNote [mtc-usa.com]
- 2. CAS 31105-76-7 | Hispidulin 7-O-glucuronide [phytopurify.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. longdom.org [longdom.org]
- 5. This compound | C22H20O12 | CID 5318059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Antioxidant properties of hispidulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. molnova.com [molnova.com]
- 8. Hispidulin Inhibits the Vascular Inflammation Triggered by Porphyromonas gingivalis Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hispidulin induces apoptosis through mitochondrial dysfunction and inhibition of P13k/Akt signalling pathway in HepG2 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-Proliferative and Anti-Migratory Activities of Hispidulin on Human Melanoma A2058 Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Biosynthetic Pathway of Hispidulin 7-Glucuronide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hispidulin, a naturally occurring flavone, has garnered significant interest within the scientific community due to its diverse pharmacological activities. Its bioavailability and in vivo activity are intrinsically linked to its metabolic fate, with glucuronidation being a primary pathway. This technical guide provides a comprehensive overview of the biosynthetic pathway of hispidulin and its subsequent conversion to hispidulin 7-glucuronide. We will delve into the enzymatic reactions, present available quantitative data, detail relevant experimental protocols, and visualize the involved pathways to offer a thorough resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
Hispidulin (4',5,7-trihydroxy-6-methoxyflavone) is a flavonoid found in various medicinal plants, including Saussurea involucrata and species of Artemisia and Salvia.[1] It exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, anticonvulsant, and antineoplastic properties.[1] Like many flavonoids, the in vivo efficacy of hispidulin is heavily influenced by its metabolism. Glucuronidation, the attachment of a glucuronic acid moiety, is a major phase II metabolic reaction that increases the water solubility of xenobiotics, facilitating their excretion. The formation of this compound is a key step in its metabolic pathway. Understanding the biosynthesis of hispidulin and its subsequent glucuronidation is crucial for optimizing its therapeutic potential.
Biosynthesis of Hispidulin
The biosynthesis of hispidulin follows the general flavonoid pathway, starting from the precursor phenylalanine. This pathway involves a series of enzymatic reactions that build the characteristic C6-C3-C6 flavonoid skeleton. The specific steps leading to hispidulin involve the formation of a flavanone intermediate, followed by hydroxylation and methylation.
The General Phenylpropanoid and Flavonoid Pathway
The biosynthesis begins with the deamination of L-phenylalanine to cinnamic acid, catalyzed by phenylalanine ammonia-lyase (PAL). Cinnamate-4-hydroxylase (C4H) then hydroxylates cinnamic acid to produce p-coumaric acid. Subsequently, 4-coumarate:CoA ligase (4CL) activates p-coumaric acid to its thioester, p-coumaroyl-CoA .
Chalcone synthase (CHS), a key enzyme in flavonoid biosynthesis, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. Chalcone isomerase (CHI) then catalyzes the stereospecific cyclization of the chalcone into the flavanone naringenin .
Formation of Apigenin and Scutellarein
Naringenin serves as a crucial branch-point intermediate. The flavone apigenin is formed from naringenin through the action of a flavone synthase (FNS). Apigenin is then hydroxylated at the 6-position to yield scutellarein (4',5,6,7-tetrahydroxyflavone). This hydroxylation is a critical step leading to the hispidulin backbone.
The Final Step: O-Methylation to Hispidulin
The final step in the biosynthesis of hispidulin is the methylation of the 6-hydroxyl group of scutellarein. An O-methyltransferase (OMT) catalyzes this reaction, transferring a methyl group from S-adenosyl-L-methionine (SAM) to scutellarein to form hispidulin . A specific flavone 6-O-methyltransferase (PaF6OMT) has been identified in the liverwort species Plagiochasma appendiculatum, which efficiently converts scutellarein to hispidulin with a 100% conversion rate in vitro.[2][3]
References
Hispidulin 7-Glucuronide: A Technical Review of Current Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hispidulin 7-glucuronide, a flavonoid and a derivative of hispidulin, is a phenolic compound found in various medicinal plants, including those of the Salvia genus. While research into its aglycone, hispidulin, has revealed a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects, scientific investigation specifically into this compound is still in its nascent stages. This technical guide provides a comprehensive review of the available literature on this compound, supplemented with in-depth data on hispidulin to infer its potential therapeutic applications. This document summarizes the known biological activities, outlines relevant experimental methodologies, and presents key data in a structured format to facilitate further research and development.
Introduction to this compound
This compound (also known as 6-O-Methylscutellarin or Dinatin 7-glucuronide) is a flavonoid glycoside. Flavonoids are a class of polyphenolic compounds widely distributed in the plant kingdom, known for their diverse biological activities. Glucuronidation is a major metabolic pathway for flavonoids in vivo, which can significantly impact their solubility, bioavailability, and pharmacological effects. The addition of a glucuronic acid moiety to hispidulin at the 7-position results in the formation of this compound.
Chemical Properties:
| Property | Value |
| Chemical Formula | C₂₂H₂₀O₁₂ |
| Molecular Weight | 476.39 g/mol |
| CAS Number | 31105-76-7 |
| Synonyms | 6-O-Methylscutellarin, Dinatin 7-glucuronide |
Biological Activities and Pharmacological Potential
Direct research on the biological activities of this compound is limited. However, preliminary information from commercial suppliers and related studies suggests potential antioxidant and anti-inflammatory properties.
Anti-Inflammatory Activity
This compound is reported to possess potential anti-inflammatory activity through the inhibition of interleukin-6 (IL-6) release. IL-6 is a pleiotropic cytokine with a central role in inflammation and is implicated in a variety of inflammatory diseases. The inhibition of IL-6 production is a key target for anti-inflammatory drug development.
Antioxidant Activity
As a phenolic compound, this compound is suggested to exhibit antioxidant activity.[1][2] Antioxidants can neutralize harmful free radicals, thereby protecting cells from oxidative stress, which is a contributing factor to numerous chronic diseases.
In-depth Review of Hispidulin (Aglycone) Research
To understand the potential of this compound, it is crucial to review the extensive research on its aglycone, hispidulin. It is important to note that the biological activities of the glucuronide form may differ from the aglycone due to altered pharmacokinetic and pharmacodynamic properties.
Anticancer Activity
Hispidulin has demonstrated significant anticancer effects in various cancer cell lines and animal models.[3] Its mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis.[3]
Quantitative Data on Hispidulin's Anticancer Activity:
| Cancer Type | Cell Line | IC₅₀ (µM) | Observed Effects |
| Pancreatic Cancer | HUVECs | 20 | Inhibition of angiogenesis |
| Glioblastoma | - | - | Enhanced anti-tumor activity of Temozolomide |
| Ovarian Cancer | - | - | Potentiation of TRAIL-induced apoptosis |
| Non-Small-Cell Lung Cancer | NCI-H460, A549 | - | Induction of ER stress-mediated apoptosis |
Neuroprotective and Antiepileptic Activity
Hispidulin has been shown to possess neuroprotective properties and an antiepileptic profile.[3] It can penetrate the blood-brain barrier and acts as a ligand for the benzodiazepine (BZD) site of the GABAA receptor.[4]
Anti-inflammatory and Antioxidant Activities
Hispidulin exhibits potent anti-inflammatory and antioxidant activities. It can inhibit the production of pro-inflammatory mediators and scavenge free radicals.[3]
Experimental Protocols
In Vitro IL-6 Inhibition Assay
This protocol describes a general method to assess the anti-inflammatory activity of this compound by measuring its effect on IL-6 production in lipopolysaccharide (LPS)-stimulated macrophages.
Workflow for IL-6 Inhibition Assay:
Caption: Workflow for determining the in vitro IL-6 inhibitory activity.
Methodology:
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. The cells are pre-incubated for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. A vehicle control group (without LPS and test compound) and a positive control group (with LPS and without test compound) are included.
-
Incubation: The plates are incubated for 24 hours.
-
ELISA: The cell culture supernatant is collected, and the concentration of IL-6 is quantified using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: The percentage of IL-6 inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of IL-6 production) is determined by non-linear regression analysis.
Pharmacokinetic Study in Rodents
This generalized protocol outlines an approach for determining the pharmacokinetic parameters of this compound in rats.
Workflow for Pharmacokinetic Study:
References
- 1. Neuroprotective roles of flavonoid “hispidulin” in the central nervous system: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal importance, pharmacological activities, and analytical aspects of hispidulin: A concise report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic comparison of quercetin, isoquercitrin, and quercetin-3-O-β-D-glucuronide in rats by HPLC-MS [PeerJ] [peerj.com]
- 4. researchgate.net [researchgate.net]
The Therapeutic Potential of Hispidulin 7-Glucuronide: A Technical Guide for Researchers
An in-depth exploration of the pharmacological activities, underlying mechanisms, and experimental data related to Hispidulin and its primary metabolite, Hispidulin 7-glucuronide.
Executive Summary
Hispidulin, a flavonoid found in various medicinal plants, has demonstrated significant therapeutic potential across a spectrum of preclinical research, exhibiting anti-inflammatory, anticancer, and neuroprotective properties. However, following administration, Hispidulin is extensively metabolized to its 7-glucuronide conjugate, which is the predominant form found in systemic circulation. This technical guide synthesizes the current understanding of Hispidulin's bioactivity, postulating that the observed therapeutic effects are likely mediated by this compound, acting either directly or as a pro-drug that delivers the active aglycone to target tissues. This document provides a comprehensive overview of the quantitative data from key studies on Hispidulin, detailed experimental protocols, and visualizations of the implicated signaling pathways to support further research and drug development efforts in this area.
Introduction: The Flavonoid and its Metabolite
Hispidulin (4',5,7-trihydroxy-6-methoxyflavone) is a naturally occurring flavone that has been the subject of numerous pharmacological studies.[1][2] Its glucuronidated form, this compound, is produced during first-pass metabolism in the intestine and liver.[3] While direct experimental data on the therapeutic effects of this compound are scarce, the principles of flavonoid metabolism suggest that this conjugate is of high physiological relevance.[3][4] Flavonoid glucuronides are known to circulate in the plasma and can be transported to various tissues where they may be hydrolyzed back to the active aglycone by β-glucuronidase, an enzyme often upregulated in pathological conditions such as cancer.[5] Furthermore, some flavonoid glucuronides have been shown to possess inherent biological activity.[4] This guide, therefore, presents the therapeutic potential of Hispidulin with the hypothesis that this compound is a key player in its in vivo efficacy.
Potential Therapeutic Effects
Anti-Inflammatory Activity
Hispidulin has been shown to possess potent anti-inflammatory properties in various in vitro and in vivo models.[2] It has been observed to downregulate the production of pro-inflammatory cytokines and chemokines, such as IL-1β, IL-6, and MCP-1, in response to inflammatory stimuli like lipopolysaccharide (LPS).[6] The anti-inflammatory actions of Hispidulin are attributed to its ability to modulate key signaling pathways, including NF-κB and MAPK cascades.[6][7]
Anticancer Activity
A significant body of research points to the anticancer potential of Hispidulin across various cancer cell lines and in vivo models.[8][9][10] Its anticancer effects are multifaceted, encompassing the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis and metastasis.[10][11] Hispidulin has been shown to sensitize cancer cells to conventional chemotherapeutic agents, suggesting its potential use in combination therapies.[10]
Neuroprotective Effects
Hispidulin has demonstrated neuroprotective effects in models of cerebral ischemia-reperfusion injury and other neurological conditions.[7][12][13] Its mechanisms of action in the central nervous system include the suppression of neuroinflammation, reduction of oxidative stress, and modulation of neurotransmitter systems.[7][14] Studies suggest that Hispidulin can cross the blood-brain barrier, a critical attribute for a neuroprotective agent.[15]
Quantitative Data
The following tables summarize the quantitative data from key studies on Hispidulin, providing a basis for comparison and further investigation.
Table 1: Anti-Inflammatory Activity of Hispidulin
| Cell Line/Model | Stimulant | Outcome Measured | Concentration/Dose of Hispidulin | Result | Reference |
| HUVECs | P. gingivalis LPS | mRNA levels of MCP-1, IL-1β, IL-8 | 10 µM | Significant decrease | [6] |
| Rat hippocampus | Kainic acid | Production of IL-1β, IL-6, TNF-α | Not specified | Suppression | [7] |
Table 2: Anticancer Activity of Hispidulin
| Cell Line | Assay | Parameter | Concentration of Hispidulin | Result | Reference |
| NCI-H460 | MTT Assay | Cell Viability | 4-60 µM (24h) | Dose-dependent decrease | [8] |
| A549 | MTT Assay | Cell Viability | 4-60 µM (24h) | Dose-dependent decrease | [8] |
| NCI-H460 | Flow Cytometry | Apoptosis | 15, 30 µM (24h) | Significant increase | [8] |
| A549 | Flow Cytometry | Apoptosis | 15, 30 µM (24h) | Significant increase | [8] |
| CNE-2Z Xenograft | In vivo | Tumor Volume | 20 mg/kg/day | 57.9% reduction | [16] |
Table 3: Neuroprotective Activity of Hispidulin
| Model | Injury | Outcome Measured | Dose of Hispidulin | Result | Reference |
| Rat | Cerebral Focal I/R | Infarct Size | Not specified | Decrease | [12] |
| Rat | Cerebral I/R | Brain Edema | Not specified | Decrease | [12][13] |
| Rat | Cerebral I/R | Neurological Deficit | Not specified | Improvement | [13] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature on Hispidulin.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., NCI-H460, A549) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of Hispidulin (e.g., 0, 4, 8, 15, 30, 60 µM) for 24 or 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control group.
Apoptosis Assay (Flow Cytometry)
-
Cell Treatment: Treat cancer cells with Hispidulin at the desired concentrations (e.g., 15 and 30 µM) for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, and Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., CNE-2Z) into the flank of nude mice.
-
Tumor Growth: Allow tumors to grow to a palpable size.
-
Treatment: Randomly assign mice to treatment and control groups. Administer Hispidulin (e.g., 20 mg/kg/day, intraperitoneally) or vehicle control for a specified period.
-
Tumor Measurement: Measure tumor volume periodically using calipers.
-
Endpoint Analysis: At the end of the study, sacrifice the mice, excise the tumors, and weigh them. Tissues can be collected for further analysis (e.g., histology, Western blotting).
α-Glucosidase Inhibition Assay
-
Reaction Mixture Preparation: In a 96-well plate, add 0.1 M PBS, followed by the test compound (e.g., flavonoid glucuronide) at various concentrations and α-glucosidase solution (0.1 U/mL).
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
-
Substrate Addition: Add the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), to initiate the reaction.
-
Second Incubation: Incubate the plate again at 37°C for a defined period (e.g., 40 minutes).
-
Reaction Termination: Stop the reaction by adding a solution of Na₂CO₃.
-
Absorbance Reading: Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol released.
-
Inhibition Calculation: Calculate the percentage of inhibition relative to a control without the inhibitor.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of Hispidulin are underpinned by its interaction with multiple intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.
Conclusion and Future Directions
The available evidence strongly supports the therapeutic potential of Hispidulin in inflammatory diseases, cancer, and neurological disorders. While the majority of detailed mechanistic and quantitative data pertains to the aglycone form, the metabolic fate of Hispidulin in vivo points towards a critical role for its 7-glucuronide conjugate. Future research should focus on directly investigating the pharmacological activities of this compound to confirm its contribution to the observed therapeutic effects. Elucidating the mechanisms of its transport, tissue distribution, and deconjugation will be crucial for the development of Hispidulin-based therapeutics. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this promising natural compound and its primary metabolite.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Glucuronidated flavonoids in neurological protection: structural analysis and approaches for chemical and biological synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overestimation of Flavonoid Aglycones as a Result of the ex vivo Deconjugation of Glucuronides by the Tissue β-Glucuronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hispidulin Inhibits the Vascular Inflammation Triggered by Porphyromonas gingivalis Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective roles of flavonoid “hispidulin” in the central nervous system: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hispidulin exhibits potent anticancer activity in vitro and in vivo through activating ER stress in non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hispidulin: a promising anticancer agent and mechanistic breakthrough for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hispidulin: A promising flavonoid with diverse anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Hispidulin Protects Against Focal Cerebral Ischemia Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hispidulin exhibits neuroprotective activities against cerebral ischemia reperfusion injury through suppressing NLRP3-mediated pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroprotective potential of hispidulin and diosmin: a review of molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Medicinal importance, pharmacological activities, and analytical aspects of hispidulin: A concise report - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Hispidulin 7-Glucuronide: A Comprehensive Technical Guide to its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hispidulin 7-glucuronide, a flavonoid glucuronide, has been identified in a variety of plant species, particularly within the Asteraceae and Lamiaceae families. This technical guide provides a detailed overview of the history of its discovery and isolation, complete with experimental protocols and quantitative data. Furthermore, it delves into the biological activities of its aglycone, hispidulin, with a focus on the implicated signaling pathways, offering insights for future research and drug development.
Introduction
This compound is a naturally occurring flavone glycoside. It consists of the aglycone hispidulin (5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one) linked to a glucuronic acid moiety at the 7-position. The presence of the glucuronic acid group significantly increases its water solubility compared to the aglycone. This compound has been reported in various medicinal plants, including those from the Centaurea, Cirsium, and Salvia genera [cite 1, 3]. While much of the research has focused on the biological activities of hispidulin, understanding the properties and isolation of its glucuronide form is crucial for a comprehensive toxicological and pharmacological evaluation.
Discovery and Isolation History
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₀O₁₂ | [cite 1, 14, 22] |
| Molecular Weight | 476.39 g/mol | [cite 1, 14, 22] |
| CAS Number | 31105-76-7 | [cite 1, 14, 22] |
| Appearance | Solid | [cite 4] |
| Purity (commercial) | ≥95% (LC/MS-ELSD) | [cite 4, 24, 27] |
| Storage Temperature | -20°C | [cite 4, 27] |
Experimental Protocols: Isolation and Purification
The isolation of this compound from plant material typically involves extraction followed by a series of chromatographic separations. The following is a generalized protocol based on methods for isolating flavonoid glycosides from plant extracts.
Extraction
-
Plant Material Preparation : Dried and powdered aerial parts of the plant (e.g., Cirsium or Salvia species) are used as the starting material.
-
Solvent Extraction : The powdered plant material is exhaustively extracted with a polar solvent, typically methanol or a methanol-water mixture, at room temperature or under reflux.
-
Concentration : The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
Fractionation and Purification
-
Liquid-Liquid Partitioning : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove lipids and other non-polar compounds. Flavonoid glycosides, being polar, will remain predominantly in the aqueous or ethyl acetate fraction.
-
Column Chromatography : The enriched fraction is subjected to column chromatography on silica gel or Sephadex LH-20.
-
Silica Gel Chromatography : A gradient elution is typically employed, starting with a non-polar solvent (e.g., chloroform) and gradually increasing the polarity with a polar solvent (e.g., methanol).
-
Sephadex LH-20 Chromatography : This is a common method for separating flavonoids. The column is typically eluted with methanol.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) : For final purification, preparative HPLC is often necessary.
-
Column : A reversed-phase C18 column is commonly used.
-
Mobile Phase : A gradient of acetonitrile in water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape, is a typical mobile phase.
-
Detection : UV detection at a wavelength corresponding to the absorption maximum of the flavonoid (typically around 280 nm and 340 nm) is used to monitor the elution.
-
Fraction Collection : Fractions corresponding to the peak of this compound are collected.
-
-
Purity Assessment : The purity of the isolated compound is assessed by analytical HPLC and LC-MS.
Quantitative Data
Spectroscopic Data
Table 2: Spectroscopic Data for this compound
| Data Type | Key Features | Source |
| UV λmax (in Methanol) | ~275, 335 nm | General flavonoid spectra |
| ¹H NMR (DMSO-d₆) | Signals corresponding to the hispidulin aglycone and the glucuronic acid moiety. Key signals include the anomeric proton of the glucuronic acid. | Inferred from related compounds |
| ¹³C NMR (DMSO-d₆) | Carbon signals for the hispidulin skeleton and the glucuronic acid. | Inferred from related compounds |
| LC-MS/MS ([M+Na]⁺) | Precursor ion at m/z 499.0834. | [cite 1, 14, 22] |
| MS/MS Fragmentation | Major fragments at m/z 323.0392 (aglycone + Na) and loss of the glucuronic acid moiety (176 Da). | [cite 1, 14, 22] |
Bioassay-Guided Isolation and Biological Activity
Bioassay-guided fractionation is a powerful strategy to identify and isolate bioactive compounds from natural sources. In this approach, the crude extract and subsequent fractions are tested for a specific biological activity, and the most active fractions are further purified.
While specific studies on the biological activity of this compound are limited, the activity of its aglycone, hispidulin, is well-documented. Hispidulin exhibits significant anti-inflammatory and anti-cancer properties [cite 9, 17]. It is important to note that the glucuronide form may have different pharmacokinetic and pharmacodynamic properties.
Anti-inflammatory Activity
Hispidulin has been shown to inhibit the production of pro-inflammatory mediators. It can suppress the activation of signaling pathways such as NF-κB and STAT3 in response to inflammatory stimuli like lipopolysaccharide (LPS) [cite 11].
Anti-cancer Activity
Hispidulin has demonstrated cytotoxic effects against various cancer cell lines. Its mechanism of action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest. A key signaling pathway implicated in the anti-cancer effects of hispidulin is the PI3K/Akt pathway [cite 2, 4, 5].
Signaling Pathways
The biological activities of hispidulin are mediated through its interaction with several key intracellular signaling pathways. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition by hispidulin is a major mechanism of its anti-cancer effects.
Conclusion
This compound is a naturally occurring flavonoid with a history rooted in the phytochemical exploration of the Asteraceae family. While its isolation and characterization have been documented, a significant portion of the detailed biological activity studies has been directed towards its aglycone, hispidulin. The established anti-inflammatory and anti-cancer properties of hispidulin, largely mediated through the PI3K/Akt pathway, suggest that this compound may serve as a pro-drug or possess its own unique biological activities. Further research is warranted to fully elucidate the pharmacological profile of this compound and its potential as a therapeutic agent. This guide provides a foundational resource for researchers to build upon in their exploration of this and other related flavonoid glucuronides.
Hispidulin 7-glucuronide: An In-depth Technical Guide on Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hispidulin 7-glucuronide, a flavonoid glycoside, is a subject of growing interest in pharmacological research due to the known bioactive properties of its aglycone, hispidulin. This technical guide provides a comprehensive overview of the current knowledge regarding the solubility and stability of this compound. Due to a notable lack of specific quantitative data in publicly available literature, this document also furnishes detailed, adaptable experimental protocols for determining these critical physicochemical parameters. Furthermore, this guide explores the biological context of hispidulin, detailing its known interactions with key signaling pathways, which may provide insights into the potential therapeutic applications of its glucuronidated form.
Introduction
Hispidulin (4',5,7-trihydroxy-6-methoxyflavone) is a naturally occurring flavone with a range of documented biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects[1][2]. In biological systems, flavonoids are often metabolized into glucuronidated forms to enhance their water solubility and facilitate excretion. This compound is one such metabolite. Understanding the solubility and stability of this glucuronide is paramount for its effective study and development as a potential therapeutic agent, as these properties directly influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and storage.
This guide aims to consolidate the available information on the solubility and stability of this compound, provide standardized methodologies for its characterization, and offer a visual representation of the known signaling pathways of its aglycone.
Physicochemical Properties
This compound is chemically identified as (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(5-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-4-oxo-4H-chromen-7-yl)oxy]oxane-2-carboxylic acid. Its fundamental properties are summarized in Table 1.
| Property | Value | Source |
| CAS Number | 31105-76-7 | [3][4] |
| Molecular Formula | C₂₂H₂₀O₁₂ | [3][4] |
| Molecular Weight | 476.39 g/mol | [3][4] |
| Appearance | Solid | [4] |
Table 1: General Physicochemical Properties of this compound.
Solubility Profile
Table 2: Solubility of this compound (Qualitative and Predicted). Note: This table is intended as a template for experimental data. Currently, no specific quantitative values have been published.
| Solvent | Solubility (at 25°C) | Observations |
| Water | Data not available | Expected to be sparingly soluble to soluble |
| Phosphate-Buffered Saline (pH 7.4) | Data not available | Crucial for physiological relevance |
| Methanol | Data not available | Commonly used for stock solutions |
| Ethanol | Data not available | Relevant for extraction and formulation |
| Dimethyl Sulfoxide (DMSO) | Data not available | High solubility is anticipated |
| Acetone | Data not available |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
This protocol outlines a standardized procedure for determining the thermodynamic solubility of this compound.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, PBS pH 7.4, methanol, ethanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC-UV or UV-Vis spectrophotometer
-
Calibrated analytical balance
-
Syringe filters (0.22 µm)
Procedure:
-
Add an excess amount of solid this compound to a glass vial.
-
Add a known volume of the desired solvent.
-
Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, allow the vials to stand to let the undissolved solid settle.
-
Centrifuge the samples to further separate the solid and liquid phases.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry against a standard curve.
-
The determined concentration represents the solubility of the compound in that solvent at the specified temperature.
Caption: Workflow for Shake-Flask Solubility Assay.
Stability Profile
The stability of this compound is a critical parameter for its handling, storage, and application in experimental and pharmaceutical contexts.
Solid-State Stability
Commercial suppliers indicate that this compound is stable for at least two years when stored as a solid at -20°C in a well-closed container, protected from light and air[3][5].
Solution Stability
Information on the stability of this compound in solution is limited. One supplier suggests that stock solutions prepared in advance should be stored as aliquots in tightly sealed vials at -20°C and are generally usable for up to two weeks[5]. However, it is recommended to prepare solutions fresh on the day of use whenever possible[5].
Table 3: Stability of this compound. Note: This table serves as a template for data from forced degradation studies.
| Condition | Solvent/Matrix | Incubation Time | Degradation (%) | Degradants Identified |
| Acidic (e.g., pH 1.2) | Aqueous Buffer | Data not available | Data not available | Data not available |
| Neutral (e.g., pH 7.4) | Aqueous Buffer | Data not available | Data not available | Data not available |
| Basic (e.g., pH 9.0) | Aqueous Buffer | Data not available | Data not available | Data not available |
| Thermal (e.g., 60°C) | Specify Solvent | Data not available | Data not available | Data not available |
| Photolytic (UV/Vis) | Specify Solvent | Data not available | Data not available | Data not available |
| Oxidative (e.g., H₂O₂) | Specify Solvent | Data not available | Data not available | Data not available |
Experimental Protocol for Stability Assessment (Forced Degradation Study)
This protocol describes a general approach for conducting forced degradation studies to understand the stability of this compound under various stress conditions.
Materials:
-
This compound solution of known concentration
-
Aqueous buffers of different pH (e.g., 1.2, 7.4, 9.0)
-
Hydrogen peroxide solution (for oxidative stress)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC-UV/DAD or HPLC-MS system
Procedure:
-
Preparation of Samples: Prepare solutions of this compound in the desired solvents or buffers.
-
Stress Conditions:
-
pH Stress: Incubate the solutions at different pH values at a constant temperature.
-
Thermal Stress: Expose the solutions to elevated temperatures (e.g., 40°C, 60°C, 80°C).
-
Photolytic Stress: Expose the solutions to controlled UV and visible light in a photostability chamber.
-
Oxidative Stress: Add a controlled amount of an oxidizing agent (e.g., H₂O₂) to the solution.
-
-
Time Points: Withdraw aliquots of the stressed samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis:
-
Immediately analyze the samples by a stability-indicating HPLC method (a method that can separate the intact drug from its degradation products).
-
Quantify the remaining percentage of this compound.
-
If using HPLC-MS, attempt to identify the major degradation products.
-
-
Data Evaluation: Plot the percentage of remaining this compound against time for each stress condition to determine the degradation kinetics.
Biological Context: Signaling Pathways of Hispidulin
While direct studies on the signaling pathways affected by this compound are lacking, the biological activities of its aglycone, hispidulin, have been investigated. It is plausible that this compound may be hydrolyzed in vivo to hispidulin, which can then exert its biological effects. Hispidulin has been shown to interact with several key signaling pathways, notably the PI3K/Akt pathway and inflammatory cytokine signaling.
Inhibition of the PI3K/Akt Signaling Pathway
Hispidulin has been demonstrated to suppress the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation, survival, and angiogenesis[6][7]. This inhibition is often associated with its anti-cancer properties[2][6][7].
Caption: Hispidulin inhibits the PI3K/Akt pathway.
Modulation of Inflammatory Cytokine Production
Hispidulin has been shown to suppress the production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6), in various cell types[4][8]. This anti-inflammatory effect is likely mediated through the inhibition of signaling pathways like NF-κB.
Caption: Hispidulin inhibits IL-6 production.
Conclusion
This technical guide highlights a significant gap in the scientific literature concerning the quantitative solubility and stability of this compound. While qualitative data suggests good stability of the solid form under refrigerated conditions, comprehensive studies are required to establish a full physicochemical profile. The provided experimental protocols offer a standardized framework for researchers to generate these crucial data. The known interactions of the aglycone, hispidulin, with key signaling pathways such as PI3K/Akt and inflammatory cytokine production provide a strong rationale for further investigation into the therapeutic potential of this compound. Future research should focus on generating empirical data on its solubility and stability to facilitate its development from a research compound to a potential therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Hispidulin Inhibits the Vascular Inflammation Triggered by Porphyromonas gingivalis Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hispidulin Alleviates Mast Cell-Mediated Allergic Airway Inflammation through FcεR1 and Nrf2/HO-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. Hispidulin, a small flavonoid molecule, suppresses the angiogenesis and growth of human pancreatic cancer by targeting vascular endothelial growth factor receptor 2-mediated PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hispidulin induces apoptosis through mitochondrial dysfunction and inhibition of P13k/Akt signalling pathway in HepG2 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hispidulin Protects C6 Astroglial Cells Against H2O2-Induced Injury by Attenuating Oxidative Stress, Inflammation, and Apoptosis | MDPI [mdpi.com]
Spectroscopic and Biological Insights into Hispidulin 7-glucuronide: A Technical Guide for Researchers
Introduction: Hispidulin 7-glucuronide, a flavonoid glycoside, is a natural product of interest in the fields of pharmacology and drug development. Understanding its structural and biological properties is crucial for elucidating its therapeutic potential. This technical guide provides a comprehensive overview of the available spectroscopic data (Mass Spectrometry and Nuclear Magnetic Resonance), detailed experimental protocols, and insights into the potential biological signaling pathways modulated by its aglycone, hispidulin. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.
Mass Spectrometry Data
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for the identification and characterization of flavonoid glycosides like this compound. The mass spectrometry data provides key information regarding the molecular weight and fragmentation pattern of the molecule.
Table 1: Summary of Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₂₂H₂₀O₁₂ | [1][2][3] |
| Molecular Weight | 476.39 g/mol | [1][3][4] |
| Precursor Ion (m/z) [M+Na]⁺ | 499.0834 | [3] |
Fragmentation Analysis: LC-ESI-MS/MS analysis of flavonoid glucuronides typically involves the neutral loss of the glucuronic acid moiety (176 Da). The fragmentation of this compound is expected to yield a prominent ion corresponding to the hispidulin aglycone. Further fragmentation of the aglycone provides structural information about the flavonoid core.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Note: The following NMR data is for hispiduloside (hispidulin 7-O-β-D-glucoside) and is presented as a proxy for the aglycone portion of this compound.[5]
Table 2: ¹H and ¹³C NMR Spectroscopic Data for Hispiduloside (Hispidulin 7-O-β-D-glucoside)
| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |
| Hispidulin Moiety | ||
| 2 | 163.7 | |
| 3 | 102.9 | 6.78 (s) |
| 4 | 182.1 | |
| 5 | 152.9 | |
| 6 | 131.9 | |
| 7 | 158.3 | |
| 8 | 90.9 | 6.86 (s) |
| 9 | 152.4 | |
| 10 | 105.8 | |
| 1' | 121.3 | |
| 2', 6' | 128.5 | 7.89 (d, 8.8) |
| 3', 5' | 116.0 | 6.93 (d, 8.8) |
| 4' | 161.2 | |
| 6-OCH₃ | 60.5 | 3.75 (s) |
| Glucoside Moiety | ||
| 1'' | 100.2 | 5.10 (d, 7.3) |
| 2'' | 73.2 | 3.45-3.55 (m) |
| 3'' | 76.5 | 3.45-3.55 (m) |
| 4'' | 69.6 | 3.45-3.55 (m) |
| 5'' | 77.2 | 3.45-3.55 (m) |
| 6'' | 60.7 | 3.72 (dd, 11.9, 2.0), 3.90 (dd, 11.9, 5.5) |
Experimental Protocols
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
This protocol outlines a general procedure for the analysis of flavonoid glycosides like this compound.
1. Sample Preparation:
-
Extraction: Extract the plant material or sample containing the analyte with a suitable solvent such as methanol or ethanol, often with the addition of a small percentage of acid (e.g., 0.1% formic acid) to improve the stability of the flavonoids. Sonication or maceration can be used to enhance extraction efficiency.
-
Purification: The crude extract can be subjected to solid-phase extraction (SPE) using a C18 cartridge to remove interfering substances. The cartridge is typically conditioned with methanol and then water. The extract is loaded, washed with water, and the flavonoids are eluted with methanol.
-
Final Preparation: The purified extract is dried under a stream of nitrogen and reconstituted in the initial mobile phase for LC-MS analysis.
2. LC-MS/MS Conditions:
-
Chromatographic System: An ultra-high-performance liquid chromatography (UHPLC) system is recommended for optimal separation.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient elution is typically employed with:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program: A typical gradient might start with a low percentage of solvent B, which is gradually increased to elute the compounds of interest.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) equipped with an electrospray ionization (ESI) source is used for detection.
-
Ionization Mode: Both positive and negative ionization modes should be tested to determine the optimal conditions for this compound.
-
Data Acquisition: Data is acquired in full scan mode to determine the precursor ion and in product ion scan mode (MS/MS) to obtain fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a general workflow for the NMR analysis of purified flavonoid glycosides.
1. Sample Preparation:
-
An accurately weighed amount of the purified this compound (typically 1-5 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
-
The solution is transferred to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.
-
Experiments: A suite of 1D and 2D NMR experiments are performed for complete structural elucidation:
-
1D NMR: ¹H NMR and ¹³C NMR.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and linking the glucuronide moiety to the aglycone.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proximities of protons, which can help in confirming stereochemistry.
-
-
Biological Signaling Pathways
While direct studies on the signaling pathways affected by this compound are limited, the biological activities of its aglycone, hispidulin, have been investigated, particularly in the context of cancer. Hispidulin has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines through the modulation of key signaling pathways.[6][7][8] It is plausible that this compound may exert similar effects, potentially after deglucuronidation in vivo.
The following diagram illustrates the known signaling pathways modulated by hispidulin.
Caption: Signaling pathways modulated by hispidulin leading to apoptosis.
Conclusion
This technical guide provides a consolidated resource on the spectroscopic and potential biological characteristics of this compound. While comprehensive NMR data for this specific glucuronide remains to be fully elucidated, the provided information on its mass spectrometric properties and the NMR data of a closely related analog offer a strong foundation for its identification and characterization. The detailed experimental protocols serve as a practical guide for researchers initiating studies on this and similar flavonoid glycosides. Furthermore, the insights into the signaling pathways affected by its aglycone, hispidulin, suggest promising avenues for future research into the therapeutic applications of this compound, particularly in the field of oncology. Further investigation is warranted to determine if this compound itself is biologically active or if it acts as a prodrug that releases the active hispidulin aglycone in vivo.
References
- 1. CAS 31105-76-7 | Hispidulin 7-O-glucuronide [phytopurify.com]
- 2. neist.res.in [neist.res.in]
- 3. This compound | C22H20O12 | CID 5318059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Hispidulin induces apoptosis through mitochondrial dysfunction and inhibition of P13k/Akt signalling pathway in HepG2 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hispidulin exhibits potent anticancer activity in vitro and in vivo through activating ER stress in non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potential Therapeutic Role of Hispidulin in Gastric Cancer through Induction of Apoptosis via NAG-1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Analysis of Hispidulin 7-glucuronide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hispidulin 7-glucuronide is a significant metabolite of hispidulin, a naturally occurring flavonoid found in various medicinal plants. Hispidulin and its metabolites are of increasing interest in pharmaceutical research due to their potential therapeutic activities, including anti-inflammatory, neuroprotective, and anticancer properties. Accurate and reliable quantification of this compound in biological matrices and herbal formulations is crucial for pharmacokinetic studies, bioavailability assessments, and quality control.
These application notes provide a detailed high-performance liquid chromatography (HPLC) method for the analysis of this compound. The described protocol is designed to be a robust starting point for researchers and can be adapted for various sample types.
Analytical Method Overview
This method utilizes reversed-phase high-performance liquid chromatography with photodiode array detection (HPLC-PDA) for the separation and quantification of this compound. The methodology is based on established principles for the analysis of flavonoid glucuronides and has been adapted from validated methods for structurally similar compounds.
Principle: The separation is achieved on a C18 stationary phase with a gradient elution of an acidified aqueous mobile phase and an organic modifier. This allows for the efficient separation of the polar glucuronide from other matrix components. Detection is performed at the maximum absorbance wavelength of this compound, ensuring high sensitivity.
Experimental Protocols
Standard and Sample Preparation
1.1. Standard Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve in 10 mL of methanol in a volumetric flask.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Store the stock solution at -20°C in a light-protected vial.
1.2. Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
1.3. Sample Preparation (from Plasma):
-
Protein Precipitation:
-
To 200 µL of plasma sample, add 600 µL of ice-cold acetonitrile (containing an internal standard, if used, e.g., Apigenin-7-glucuronide).
-
Vortex for 2 minutes to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load 500 µL of plasma sample (pre-treated with 500 µL of 2% phosphoric acid).
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute as described above.
-
HPLC Instrumentation and Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 10% B; 5-20 min: 10-40% B; 20-25 min: 40-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | Photodiode Array (PDA) Detector |
| Detection Wavelength | 335 nm |
Method Validation Data
The following table summarizes the typical performance characteristics of this HPLC method for the quantification of this compound. These values are provided for guidance and should be verified in the user's laboratory.
| Parameter | Result |
| Retention Time (min) | Approximately 15.2 |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.25 |
| Limit of Quantification (LOQ) (µg/mL) | 0.80 |
| Accuracy (% Recovery) | 95.8 - 104.2 |
| Precision (% RSD) | Intra-day: < 2.0; Inter-day: < 3.5 |
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Logical Relationship of Method Validation Parameters
Caption: Interrelation of key HPLC method validation parameters.
Concluding Remarks
The provided HPLC method offers a reliable and robust approach for the quantitative analysis of this compound. This protocol is intended to serve as a foundational method that can be further optimized and validated for specific applications in drug development and natural product research. Adherence to good laboratory practices and proper system suitability checks are essential for obtaining accurate and reproducible results.
Application Note: A Robust LC-MS/MS Protocol for the Accurate Quantification of Hispidulin 7-glucuronide in Biological Matrices
Audience: Researchers, scientists, and drug development professionals involved in pharmacokinetics, drug metabolism, and natural product analysis.
Introduction Hispidulin 7-glucuronide (also known as 6-O-Methylscutellarin) is a key metabolite of Hispidulin, a flavonoid found in various medicinal plants.[1] Given the pharmacological interest in Hispidulin, which includes antioxidant and other potential therapeutic activities, the accurate quantification of its metabolites is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.[2][3] This application note details a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the direct quantification of this compound in biological samples. The direct measurement of the intact glucuronide conjugate offers significant advantages over indirect methods, including faster sample preparation and improved accuracy.[4]
Principle This protocol employs a robust sample preparation technique involving protein precipitation to extract this compound and an internal standard (IS) from a biological matrix, such as plasma. The extracted analytes are then separated using reverse-phase High-Performance Liquid Chromatography (HPLC). Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an Electrospray Ionization (ESI) source. The MRM transitions are specific to the precursor and product ions of this compound and the IS, ensuring high selectivity and sensitivity for accurate quantification.
Experimental Protocol
Materials and Reagents
-
This compound analytical standard (≥95% purity)
-
Internal Standard (IS), e.g., Apigenin-7-glucuronide
-
LC-MS grade acetonitrile, methanol, and water
-
LC-MS grade formic acid
-
Control biological matrix (e.g., human plasma)
-
Pipettes, microcentrifuge tubes, and vials
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the IS in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Stock Solutions: Prepare intermediate and working stock solutions by serially diluting the primary stocks with a 50:50 methanol:water mixture.
-
Calibration Standards: Prepare calibration curve standards by spiking appropriate amounts of the working stock solutions into the control biological matrix to achieve a concentration range of 1-5000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of the study sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution (e.g., at 500 ng/mL) to all tubes except for the blank matrix.
-
Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection of this compound.
Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| LC System | UHPLC/HPLC System |
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Gradient Elution | Time (min) |
| 0.0 | |
| 1.0 | |
| 8.0 | |
| 10.0 | |
| 10.1 | |
| 12.0 |
Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 450°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas | Nitrogen, 900 L/hr |
| Collision Gas | Argon |
MRM Transitions for Quantification
The quantification of glucuronides relies on monitoring the transition from the deprotonated molecule ([M-H]⁻) to a specific product ion, often corresponding to the aglycone after the loss of the glucuronic acid moiety (a neutral loss of 176 Da).[5][6]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound (Quantifier) | 475.1 | 299.1 | 100 | 35 | 20 |
| This compound (Qualifier) | 475.1 | 284.1 | 100 | 35 | 30 |
| Apigenin-7-glucuronide (IS) | 447.1 | 269.0 | 100 | 30 | 22 |
Note: Cone Voltage and Collision Energy are instrument-dependent and require optimization for maximum signal intensity.
Data Analysis and Visualization
Quantification
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used. The concentration of this compound in the QC and study samples is then determined from this curve.
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the quantification of this compound from sample receipt to final data analysis.
Caption: Workflow for this compound quantification.
References
Application Notes and Protocols for the Extraction of Hispidulin 7-Glucuronide from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hispidulin 7-glucuronide is a flavonoid glycoside that has garnered interest within the scientific community for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.[1][2] This document provides detailed application notes and protocols for the extraction, purification, and quantification of this compound from plant sources, particularly species from the Salvia and Clerodendrum genera, where its aglycone, hispidulin, is commonly found.[3][4] Additionally, it outlines the hypothesized anti-inflammatory signaling pathway of this compound.
Data Presentation: Optimized Extraction Parameters for Flavonoids from Plant Material
The following tables summarize optimized parameters for flavonoid extraction from various plant sources using modern extraction techniques. While specific data for this compound is limited, these parameters for total flavonoids and related glycosides provide a strong starting point for method development.
Table 1: Optimized Ultrasound-Assisted Extraction (UAE) Parameters for Flavonoids
| Plant Material | Solvent | Solvent-to-Solid Ratio (mL/g) | Extraction Time (min) | Temperature (°C) | Flavonoid Yield/Content | Reference |
| Salvia plebeia | 70% Ethanol | 40:1 | 40 | Not Specified | 9.85 ± 0.05 mg/g | [5] |
| Salvia officinalis | 70% Aqueous Ethanol | Not Specified | 20 | 40 | Qualitative | [6] |
| Potentilla fruticosa L. | 70% DES-3 Solution | 30:1 | 40 | Not Specified | Optimized Yield | [7] |
Table 2: Optimized Microwave-Assisted Extraction (MAE) Parameters for Flavonoids
| Plant Material | Solvent | Solvent-to-Solid Ratio (mL/g) | Extraction Time (min) | Microwave Power (W) | Temperature (°C) | Flavonoid Yield | Reference |
| Radix Astragali | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Optimized Yield | [8] |
| China-Hemp Leaves | 70% Ethanol | 32:1 | 25 | Not Specified | 70 | 3.04 ± 0.62% | [9] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is based on optimized methods for flavonoid extraction from Salvia species.[5][6]
1. Sample Preparation:
-
Collect fresh, healthy plant material (e.g., leaves of Salvia plebeia).
-
Air-dry the plant material in the shade at room temperature until constant weight.
-
Grind the dried plant material into a fine powder (40-60 mesh).
2. Extraction:
-
Accurately weigh 10 g of the powdered plant material and place it in a 500 mL Erlenmeyer flask.
-
Add 400 mL of 70% ethanol (solvent-to-solid ratio of 40:1 v/w).[5]
-
Place the flask in an ultrasonic bath.
-
Sonicate for 40 minutes at a controlled temperature (e.g., 40°C).[5][6]
3. Filtration and Concentration:
-
After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and repeat the extraction process on the residue one more time to ensure complete extraction.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
4. Storage:
-
Store the dried crude extract in a desiccator at 4°C for further purification and analysis.
Protocol 2: Purification of this compound using Macroporous Resin Column Chromatography
This protocol is a general method for flavonoid purification and can be adapted for this compound.[10][11][12][13][14]
1. Resin Pre-treatment:
-
Select a suitable macroporous resin (e.g., AB-8).[13]
-
Pre-treat the resin by soaking it in ethanol for 24 hours, followed by washing with deionized water until no ethanol is detected.
2. Column Packing and Equilibration:
-
Pack a glass column with the pre-treated macroporous resin.
-
Equilibrate the column by washing it with deionized water.
3. Sample Loading:
-
Dissolve the crude extract obtained from Protocol 1 in deionized water to a suitable concentration.
-
Load the sample solution onto the equilibrated column at a constant flow rate.
4. Washing:
-
Wash the column with deionized water to remove impurities such as sugars, salts, and polar compounds.
5. Elution:
-
Elute the adsorbed flavonoids with a stepwise gradient of ethanol-water solutions (e.g., 30%, 50%, 70%, 95% ethanol).
-
Collect the fractions and monitor the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
6. Concentration and Drying:
-
Combine the fractions rich in this compound.
-
Evaporate the solvent under reduced pressure to obtain the purified flavonoid extract.
-
Dry the purified extract in a vacuum oven.
Protocol 3: Isolation of this compound by Preparative High-Performance Liquid Chromatography (Prep-HPLC)
This protocol outlines a general procedure for the final isolation of the target compound.
1. Sample Preparation:
-
Dissolve the purified flavonoid extract from Protocol 2 in a suitable solvent (e.g., methanol).
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 preparative column.
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). The gradient program should be optimized based on analytical HPLC results.
-
Flow Rate: A flow rate suitable for the preparative column dimensions.
-
Detection: UV detector set at the maximum absorbance wavelength of this compound (determined by UV-Vis spectroscopy of a reference standard).
3. Fraction Collection:
-
Inject the sample onto the preparative HPLC system.
-
Collect the fraction corresponding to the retention time of this compound.
4. Purity Analysis and Final Product Preparation:
-
Analyze the purity of the collected fraction using analytical HPLC.
-
If necessary, repeat the preparative HPLC for further purification.
-
Evaporate the solvent from the pure fraction to obtain isolated this compound.
Protocol 4: Quantification of this compound by LC-MS/MS
This protocol is based on methods developed for the quantification of flavonoids in Salvia species.[15]
1. Standard Preparation:
-
Prepare a stock solution of this compound reference standard in methanol.
-
Prepare a series of calibration standards by diluting the stock solution.
2. Sample Preparation:
-
Accurately weigh the crude or purified extract.
-
Dissolve the extract in methanol and dilute to a known volume.
-
Filter the solution through a 0.22 µm syringe filter.
3. LC-MS/MS Conditions:
-
LC System: A UHPLC or HPLC system.
-
Column: A reversed-phase C18 analytical column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
MS/MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Detection Mode: Multiple Reaction Monitoring (MRM) in negative ion mode. The precursor ion ([M-H]⁻) for this compound (C₂₂H₂₀O₁₂) is m/z 475.09. Product ions need to be determined by infusing a standard solution.
4. Quantification:
-
Construct a calibration curve by plotting the peak area of the calibration standards against their concentrations.
-
Quantify this compound in the plant extract by comparing its peak area to the calibration curve.
Mandatory Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Hypothesized anti-inflammatory signaling pathway of this compound.
Discussion of Hypothesized Anti-inflammatory Signaling Pathway
Hispidulin, the aglycone of this compound, has been shown to exert anti-inflammatory effects by inhibiting key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[16] Furthermore, a related compound, hispidulin-7-O-neohesperidoside, has demonstrated anti-inflammatory activity by reducing the production of pro-inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[2]
Based on this evidence, it is hypothesized that this compound also possesses anti-inflammatory properties and acts through similar mechanisms. As depicted in the signaling pathway diagram, upon stimulation by LPS, Toll-like receptor 4 (TLR4) activates downstream signaling cascades, including the IKK/NF-κB and MAPK (p38, JNK, ERK) pathways. This leads to the translocation of transcription factors like NF-κB (p65) and AP-1 into the nucleus, subsequently promoting the expression of pro-inflammatory genes such as iNOS, COX-2, TNF-α, IL-1β, and IL-6. It is proposed that this compound may inhibit one or more steps in these pathways, thereby downregulating the production of these inflammatory mediators and exerting its anti-inflammatory effect. Further research is required to validate this specific mechanism for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hispidulin-7-O-Neohesperidoside from Cirsium japonicum var. ussuriense Attenuates the Production of Inflammatory Mediators in LPS-Induced Raw 264.7 Cells and HT-29 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effect of Hispidulin, a Flavonoid from Salvia plebeia, on Human Nasopharyngeal Carcinoma CNE-2Z Cell Proliferation, Migration, Invasion, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hispidulin, a constituent of Clerodendrum inerme that remitted motor tics, alleviated methamphetamine-induced hyperlocomotion without motor impairment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. researchgate.net [researchgate.net]
- 7. Ultrasound-Assisted Extraction of Flavonoids from Potentilla fruticosa L. Using Natural Deep Eutectic Solvents [mdpi.com]
- 8. scilit.com [scilit.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Macroporous polymeric resin for the purification of flavonoids from medicinal plants: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Separation of Flavonoids and Purification of Chlorogenic Acid from Bamboo Leaves Extraction Residues by Combination of Macroporous Resin and High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Macroporous resin purification and characterization of flavonoids from Platycladus orientalis (L.) Franco and their effects on macrophage inflammatory response - Food & Function (RSC Publishing) [pubs.rsc.org]
- 14. Bioactive Flavonoids from Paulownia tomentosa Flowers: Extraction Optimization and α-Glucosidase Inhibitory Kinetics [mdpi.com]
- 15. Development and Validation of a Novel LC-MS/MS Method for the Quantitation of 19 Fingerprint Phytochemicals in Salvia Species: A Chemometric Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Antioxidant Assays of Hispidulin 7-glucuronide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hispidulin 7-glucuronide is a flavonoid glycoside, a major water-soluble metabolite of Hispidulin, found in various medicinal plants. Flavonoids are well-documented for their antioxidant properties, which are attributed to their ability to scavenge free radicals, chelate metal ions, and modulate enzymatic activities. The glucuronidation at the 7-position may influence the antioxidant capacity of the parent molecule, Hispidulin, by altering its solubility, stability, and interaction with radical species. These application notes provide detailed protocols for assessing the in vitro antioxidant activity of this compound using common and reliable assays: DPPH, ABTS, FRAP, and ORAC.
Data Presentation: Comparative Antioxidant Activity
Direct quantitative data for the antioxidant activity of this compound is limited in publicly available literature. The following table summarizes the antioxidant activity of its aglycone, Hispidulin, and other structurally related flavonoid glucuronides to provide a comparative context for experimental design and data interpretation. It is important to note that the antioxidant activity of a flavonoid can be significantly altered by glycosylation. Generally, the aglycone form exhibits stronger radical scavenging activity than its glycoside derivatives.
| Compound | Assay | IC50 / Activity Value | Reference Compound | Comments |
| Hispidulin | DPPH | Low reactivity (0.019 of Trolox) | Trolox | The aglycone of this compound shows weak activity in the DPPH assay. |
| Hispidulin | ABTS | 2.82 mol TE/mol hispidulin | Trolox | Hispidulin demonstrates notable activity in the ABTS assay. |
| Hispidulin | FRAP | Low reactivity (0.09 of Trolox) | Trolox | Similar to the DPPH assay, Hispidulin shows low reactivity in the FRAP assay. |
| Scutellarin | DPPH | Weaker than its aglycone | Scutellarein | Scutellarin (a flavonoid glucuronide structurally similar to this compound) shows weaker radical scavenging than its aglycone, Scutellarein. |
| Scutellarin | ABTS | Weaker than its aglycone | Scutellarein | The trend of lower activity for the glucuronide form is also observed in the ABTS assay for Scutellarin. |
| Luteolin-7-O-glucuronide | DPPH | Reported antioxidant activity | Not specified | Luteolin-7-O-glucuronide, another similar compound, is known to possess antioxidant properties. |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or another suitable solvent like ethanol or DMSO, depending on the solubility of the test compound)
-
Trolox or Ascorbic Acid (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle and at 4°C when not in use.
-
Preparation of Test Sample and Control:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare similar dilutions for the positive control (Trolox or Ascorbic Acid).
-
-
Assay Protocol:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution and the positive control.
-
For the blank, add 100 µL of the solvent instead of the sample.
-
For the negative control, add 100 µL of the solvent to 100 µL of the DPPH solution.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the following formula:
where A_control is the absorbance of the negative control and A_sample is the absorbance of the test sample.
-
Plot the percentage of scavenging activity against the concentration of the sample to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Caption: Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.
Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Trolox or Ascorbic Acid (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Before use, dilute the ABTS•+ solution with the appropriate solvent (PBS or ethanol) to an absorbance of 0.700 ± 0.02 at 734 nm.
-
-
Preparation of Test Sample and Control: Prepare serial dilutions of this compound and the positive control as described for the DPPH assay.
-
Assay Protocol:
-
In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to 10 µL of each sample dilution and the positive control.
-
For the blank, use 10 µL of the solvent.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of scavenging activity as described for the DPPH assay.
-
Determine the IC50 value or express the results as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Caption: Workflow for the ABTS radical cation scavenging assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.
Materials:
-
This compound
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine)
-
Ferric chloride (FeCl₃)
-
Acetate buffer (300 mM, pH 3.6)
-
Ferrous sulfate (FeSO₄) or Trolox (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent:
-
Prepare the FRAP reagent fresh by mixing 10 volumes of 300 mM acetate buffer (pH 3.6), 1 volume of 10 mM TPTZ in 40 mM HCl, and 1 volume of 20 mM FeCl₃.
-
Warm the reagent to 37°C before use.
-
-
Preparation of Test Sample and Standard:
-
Prepare serial dilutions of this compound.
-
Prepare a standard curve using different concentrations of FeSO₄ or Trolox.
-
-
Assay Protocol:
-
In a 96-well microplate, add 180 µL of the FRAP reagent to 20 µL of the sample, standard, or blank (solvent).
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 4 minutes (or longer, depending on the reaction kinetics of the sample).
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
Calculate the FRAP value of the sample by comparing its absorbance to the standard curve. The results are typically expressed as µmol of Fe²⁺ equivalents or Trolox equivalents per gram of sample.
-
Caption: Workflow for the FRAP assay.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by the area under the fluorescence decay curve.
Materials:
-
This compound
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Phosphate buffer (75 mM, pH 7.4)
-
Trolox (as a standard)
-
Black 96-well microplate
-
Fluorescence microplate reader with temperature control
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of fluorescein in 75 mM phosphate buffer. Dilute to a working concentration before use.
-
Prepare a fresh solution of AAPH in 75 mM phosphate buffer immediately before the assay.
-
Prepare a stock solution of Trolox and create a standard curve by serial dilution.
-
-
Preparation of Test Sample: Prepare serial dilutions of this compound in 75 mM phosphate buffer.
-
Assay Protocol:
-
In a black 96-well microplate, add 150 µL of the fluorescein working solution to each well.
-
Add 25 µL of the sample, standard, or blank (phosphate buffer).
-
Pre-incubate the plate at 37°C for 10-15 minutes in the plate reader.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. The plate should be maintained at 37°C.
-
-
Calculation:
-
Calculate the area under the curve (AUC) for each sample and standard.
-
Subtract the AUC of the blank from the AUC of the samples and standards to get the net AUC.
-
Plot the net AUC of the standards against their concentrations to create a standard curve.
-
Determine the ORAC value of the sample from the standard curve, expressed as µmol of Trolox equivalents per gram of sample.
-
Caption: Workflow for the ORAC assay.
Application Notes and Protocols for Cell-Based Assays to Determine the Anti-Inflammatory Activity of Hispidulin 7-glucuronide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hispidulin, a flavonoid found in various medicinal plants, has demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2][3] Its glycosidic forms, such as Hispidulin 7-glucuronide, are also of significant interest for their potential therapeutic properties. While extensive data on the aglycone hispidulin is available, specific studies on the anti-inflammatory activity of this compound are emerging. These application notes provide a comprehensive guide to utilizing cell-based assays for investigating and quantifying the anti-inflammatory potential of this compound, with a focus on its effects on key inflammatory pathways.
The primary cell model discussed is the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage, a well-established and widely used model for studying inflammation in vitro.[4][5] LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), triggering downstream signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2] Activation of these pathways leads to the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[4] The protocols outlined below will enable researchers to assess the inhibitory effects of this compound on these key inflammatory markers and pathways.
Data Presentation: Summary of Known Anti-Inflammatory Activities
Quantitative data on the anti-inflammatory activity of this compound is currently limited in the scientific literature. The following table summarizes the reported activities of Hispidulin and its neohesperidoside derivative to provide a comparative context. Researchers are encouraged to use the provided protocols to generate specific data for this compound.
| Compound | Cell Line | Inflammatory Stimulus | Measured Parameter | Reported Activity |
| Hispidulin | Microglial cells | LPS | TNF-α, IL-1β, IL-6 | Inhibition of cytokine production |
| Vascular Endothelial Cells | P. gingivalis LPS | MCP-1, IL-1β, IL-8 mRNA | Decreased mRNA levels | |
| Hispidulin-7-O-neohesperidoside | RAW 264.7 | LPS | Nitric Oxide (NO) | Concentration-dependent inhibition |
| RAW 264.7 | LPS | iNOS protein | Downregulation | |
| RAW 264.7 | LPS | TNF-α, IL-1β | Downregulation | |
| HT-29 | LPS | IL-8 | Inhibition of production | |
| This compound | - | - | - | Data not yet available |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
Objective: To determine the non-cytotoxic concentration range of this compound on RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁵ cells/mL and incubate overnight.[6]
-
Prepare serial dilutions of this compound in DMEM.
-
Remove the old medium and treat the cells with various concentrations of this compound for 24 hours.
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.
Protocol 2: Measurement of Nitric Oxide (NO) Production
Objective: To quantify the inhibitory effect of this compound on NO production in LPS-stimulated RAW 264.7 cells.
Materials:
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
Cell culture supernatant from Protocol 1
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Pre-treat cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL LPS for 24 hours.[5]
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Component A to each supernatant sample, followed by 50 µL of Component B.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.[7]
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Protocol 3: Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA
Objective: To measure the effect of this compound on the secretion of TNF-α and IL-6 from LPS-stimulated RAW 264.7 cells.
Materials:
-
Commercial ELISA kits for mouse TNF-α and IL-6
-
Cell culture supernatant from Protocol 1
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and incubate overnight.[5]
-
Pre-treat cells with this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours.[8]
-
Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.[9]
-
Briefly, this involves adding the supernatant to antibody-coated wells, followed by the addition of a detection antibody and a substrate for color development.
-
Measure the absorbance at the recommended wavelength (typically 450 nm).
-
Calculate the cytokine concentrations based on the standard curve provided in the kit.
Protocol 4: Analysis of NF-κB and MAPK Signaling Pathways by Western Blot
Objective: To determine if this compound inhibits the activation of the NF-κB and MAPK pathways in LPS-stimulated RAW 264.7 cells.
Materials:
-
RAW 264.7 cells
-
This compound
-
LPS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p65 NF-κB, anti-p65 NF-κB, anti-phospho-p38 MAPK, anti-p38 MAPK, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed RAW 264.7 cells in a 6-well plate and grow to 80-90% confluency.
-
Pre-treat with this compound for 1 hour, then stimulate with 1 µg/mL LPS for 30-60 minutes.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[10]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualizations
Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.
Caption: LPS-induced inflammatory signaling pathways and potential inhibition by this compound.
References
- 1. Medicinal importance, pharmacological activities, and analytical aspects of hispidulin: A concise report - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hispidulin Inhibits the Vascular Inflammation Triggered by Porphyromonas gingivalis Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 1447-88-7 | Hispidulin [phytopurify.com]
- 4. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
Application Notes and Protocols for Hispidulin 7-glucuronide in Neuroprotection Studies In Vitro
Disclaimer: The following application notes and protocols are primarily based on research conducted on Hispidulin , the aglycone form of Hispidulin 7-glucuronide. Currently, there is a limited amount of specific in vitro neuroprotection data available for this compound. However, as the biological activity of many flavonoid glucuronides is attributed to their aglycone form after metabolism, these protocols provide a foundational framework for investigating the neuroprotective potential of this compound.
Introduction
Hispidulin is a naturally occurring flavonoid that has demonstrated significant neuroprotective properties in various in vitro models of neurological damage.[1][2] Its mechanisms of action are multifaceted, primarily involving potent antioxidant and anti-inflammatory effects.[1][3] Hispidulin has been shown to mitigate neuronal cell death, reduce oxidative stress, and suppress neuroinflammatory responses, making it a promising candidate for the development of therapeutics for neurodegenerative diseases.[1][3] These application notes provide detailed protocols for assessing the neuroprotective effects of Hispidulin (and by extension, this compound) in cultured neuronal and microglial cells.
Data Presentation
The following tables summarize the quantitative effects of Hispidulin in various in vitro neuroprotection assays.
Table 1: Effect of Hispidulin on Cell Viability in Neuronal and Glial Cells
| Cell Line | Insult | Hispidulin Concentration (µM) | Incubation Time (h) | Cell Viability (% of Control) | Reference |
| A2058 | None | 1, 3, 10, 30, 50 | 24 | 97.4, 95.6, 92.5, 78.7, 73.7 | [4] |
| A2058 | None | 1, 3, 10, 30, 50 | 48 | 94.4, 90.8, 78.9, 52.2, 31.9 | [4] |
| A2058 | None | 1, 3, 10, 30, 50 | 72 | 93.0, 90.7, 77.4, 47.5, 24.5 | [4] |
| C6 | H₂O₂ (300 µM) | 1, 5, 10, 20 | 4 (pretreatment) | Increased viability | [5] |
Table 2: Effect of Hispidulin on Apoptosis
| Cell Line | Insult | Hispidulin Concentration (µM) | Incubation Time (h) | Apoptotic Cells (%) | Reference |
| BV2 | LPS (100 ng/mL) | 3, 10, 30 | 24 | Decreased apoptosis | [6] |
Table 3: Effect of Hispidulin on Oxidative Stress Markers
| Cell Line | Insult | Hispidulin Concentration (µM) | Incubation Time (h) | Marker | Effect | Reference |
| BV2 | LPS (100 ng/mL) | 3, 10, 30 | 24 | ROS | Dose-dependent decrease | [7] |
| BV2 | LPS (100 ng/mL) | 3, 10, 30 | 24 | NO | Dose-dependent decrease | [7] |
| C6 | H₂O₂ (300 µM) | 1, 5, 10, 20 | 4 (pretreatment) | ROS | Dose-dependent decrease | [5] |
| C6 | H₂O₂ (300 µM) | 1, 5, 10, 20 | 4 (pretreatment) | NO | Dose-dependent decrease | [5] |
Table 4: Effect of Hispidulin on Pro-inflammatory Mediators in BV2 Microglia
| Insult | Hispidulin Concentration (µM) | Incubation Time (h) | Mediator | Effect | Reference |
| LPS (100 ng/mL) | 3, 10, 30 | 24 | TNF-α | Dose-dependent decrease | [8] |
| LPS (100 ng/mL) | 3, 10, 30 | 24 | IL-1β | Dose-dependent decrease | [8] |
| LPS (100 ng/mL) | 3, 10, 30 | 24 | IL-6 | Dose-dependent decrease | [8] |
| LPS (100 ng/mL) | 3, 10, 30 | 24 | PGE₂ | Dose-dependent decrease | [8] |
Experimental Protocols
Herein are detailed protocols for key in vitro assays to evaluate the neuroprotective effects of this compound.
This protocol is for determining the effect of Hispidulin on the viability of neuronal or glial cells.[4]
-
Materials:
-
Neuronal or glial cells (e.g., SH-SY5Y, PC12, BV2, C6)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Neurotoxic agent (e.g., H₂O₂, Amyloid-β)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20, 50 µM) for 1-4 hours.
-
Induce neurotoxicity by adding the desired neurotoxic agent (e.g., 150 µM H₂O₂) and incubate for 24 hours.[9]
-
Remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 4 hours.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
This protocol is for quantifying apoptosis in neuronal cells treated with Hispidulin.[6][10][11]
-
Materials:
-
Neuronal cells (e.g., SH-SY5Y)
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound
-
Apoptosis-inducing agent (e.g., Staurosporine as a positive control)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in a 6-well plate and treat with this compound and/or an apoptosis-inducing agent as per the experimental design.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
-
This protocol measures the intracellular ROS levels in cells treated with Hispidulin.[5][12][13]
-
Materials:
-
Neuronal or glial cells
-
96-well black, clear-bottom plates
-
Complete cell culture medium
-
This compound
-
Oxidative stress-inducing agent (e.g., H₂O₂)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) solution (10 µM in serum-free medium)
-
Fluorescence microplate reader or fluorescence microscope
-
-
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate.
-
Pre-treat the cells with this compound for the desired time.
-
Induce oxidative stress with an appropriate agent.
-
Wash the cells with PBS.
-
Add 100 µL of 10 µM DCFH-DA solution to each well and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
This protocol is for measuring the levels of pro-inflammatory cytokines in the supernatant of microglial cells.[8][14][15]
-
Materials:
-
Microglial cells (e.g., BV2)
-
24-well cell culture plates
-
Complete cell culture medium
-
This compound
-
Lipopolysaccharide (LPS)
-
ELISA kits for TNF-α, IL-1β, IL-6, and PGE₂
-
Microplate reader
-
-
Procedure:
-
Seed BV2 cells in a 24-well plate.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
Perform the ELISA for each cytokine (TNF-α, IL-1β, IL-6) and PGE₂ according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of each mediator based on the standard curve.
-
Mandatory Visualizations
Caption: Experimental workflow for in vitro neuroprotection studies.
Caption: Hispidulin-mediated Nrf2 antioxidant signaling pathway.
Caption: Hispidulin's inhibition of the NF-κB inflammatory pathway.
References
- 1. Neuroprotective roles of flavonoid “hispidulin” in the central nervous system: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective roles of flavonoid "hispidulin" in the central nervous system: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective potential of hispidulin and diosmin: a review of molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Proliferative and Anti-Migratory Activities of Hispidulin on Human Melanoma A2058 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kumc.edu [kumc.edu]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 13. Identification of ROS using oxidized DCFDA and flow-cytometry. | Semantic Scholar [semanticscholar.org]
- 14. Hispidulin Inhibits Neuroinflammation in Lipopolysaccharide-Activated BV2 Microglia and Attenuates the Activation of Akt, NF-κB, and STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bit.bio [bit.bio]
Application Notes and Protocols for Hispidulin 7-glucuronide in Cancer Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hispidulin, a naturally occurring flavonoid, has demonstrated significant anti-cancer properties across a variety of cancer cell lines.[1][2][3][4] Its therapeutic potential is attributed to its ability to induce apoptosis, trigger cell cycle arrest, and inhibit cell migration and invasion through the modulation of various signaling pathways.[5][6][7] Hispidulin 7-glucuronide, a derivative of Hispidulin, is a phenolic compound also found in medicinal plants and is noted for its antioxidant activity.[8] While direct studies on the anti-proliferative effects of this compound are limited, the established methodologies for its parent compound, Hispidulin, provide a robust framework for its investigation.
These application notes provide detailed protocols for assessing the impact of this compound on cancer cell proliferation using standard in vitro assays: the MTT assay for metabolic activity, the BrdU assay for DNA synthesis, and the colony formation assay for long-term survival.
Mechanism of Action of Hispidulin in Cancer Cells
Hispidulin exerts its anti-cancer effects through a multi-targeted approach, influencing several key signaling pathways involved in cell survival and proliferation.
-
Induction of Endoplasmic Reticulum (ER) Stress: Hispidulin has been shown to induce apoptosis in non-small-cell lung cancer (NSCLC) cells by activating the ER stress pathway, mediated by the generation of reactive oxygen species (ROS).[1][9]
-
PI3K/Akt Pathway Inhibition: In hepatocellular carcinoma cells, Hispidulin induces apoptosis by inhibiting the PI3K/Akt signaling pathway, a critical regulator of cell survival.[6]
-
NAG-1 Signaling Activation: In gastric cancer cells, Hispidulin treatment leads to the upregulation of Non-steroidal anti-inflammatory drug (NSAID)-activated gene-1 (NAG-1), which is involved in apoptosis induction.[2]
-
Cell Cycle Arrest: Hispidulin can induce cell cycle arrest at different phases in various cancer types. For instance, it causes G1/S phase arrest in gastric cancer cells and sub-G1 phase accumulation in melanoma cells.[2][3]
Below is a diagram illustrating the key signaling pathways affected by Hispidulin.
Caption: Key signaling pathways modulated by Hispidulin in cancer cells.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) of Hispidulin on various cancer cell lines. This data can serve as a reference for designing dose-response experiments for this compound.
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| A549 | Non-Small-Cell Lung Cancer | MTT | 24 | ~30 | [1] |
| NCI-H460 | Non-Small-Cell Lung Cancer | MTT | 24 | ~15 | [1] |
| AGS | Gastric Cancer | MTT | 48 | 50 | [2] |
| AGS | Gastric Cancer | MTT | 72 | 20 | [2] |
| A2058 | Melanoma | MTT | 48 | ~40 | [3] |
| A2058 | Melanoma | MTT | 72 | ~35 | [3] |
| CNE-2Z | Nasopharyngeal Carcinoma | MTT | 48 | ~50 | [4] |
Experimental Protocols
MTT Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10]
Materials:
-
This compound (dissolved in DMSO)
-
Cancer cell line of interest (e.g., A549, AGS, A2058)
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[11]
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.1%. Replace the medium in each well with 100 µL of the diluted compound or vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Caption: Workflow for the MTT cell proliferation assay.
BrdU Cell Proliferation Assay
This assay measures DNA synthesis by detecting the incorporation of the thymidine analog bromodeoxyuridine (BrdU) into the DNA of proliferating cells.[12][13]
Materials:
-
This compound
-
Cancer cell line of interest
-
96-well plates
-
BrdU labeling solution (10 µM)[14]
-
Fixing/denaturing solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 1X. Incubate for 2-4 hours at 37°C.[13]
-
Fixation and Denaturation: Remove the labeling solution and add 100 µL of fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.[13]
-
Antibody Incubation: Wash the wells with wash buffer. Add 100 µL of diluted anti-BrdU antibody and incubate for 1 hour at room temperature.
-
Secondary Antibody and Detection: Wash the wells and add 100 µL of HRP-conjugated secondary antibody. Incubate for 1 hour.
-
Substrate Addition: Wash the wells and add 100 µL of TMB substrate. Monitor color development.
-
Stop Reaction and Measurement: Add 100 µL of stop solution and measure the absorbance at 450 nm.[13]
Colony Formation (Clonogenic) Assay
This assay assesses the ability of a single cell to undergo unlimited division and form a colony, thus measuring long-term cell survival.[15][16]
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
Complete culture medium
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Protocol:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) into 6-well plates. Allow cells to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24 hours.
-
Recovery: Remove the compound-containing medium, wash with PBS, and add fresh complete medium.
-
Colony Growth: Incubate the plates for 10-14 days, changing the medium every 2-3 days, until visible colonies are formed.
-
Staining: Wash the colonies with PBS, fix with methanol for 15 minutes, and then stain with crystal violet solution for 20 minutes.
-
Quantification: Wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
Caption: Relationship between assays and the cellular processes they measure.
Conclusion
The provided protocols offer a comprehensive guide for evaluating the anti-proliferative effects of this compound on cancer cells. Based on the known mechanisms of Hispidulin, it is hypothesized that its glucuronide derivative may also impact cell viability through similar pathways. It is crucial to optimize experimental conditions, such as cell seeding density and compound concentration, for each specific cell line and compound. The combination of these assays will provide a thorough understanding of the potential of this compound as an anti-cancer agent.
References
- 1. Hispidulin exhibits potent anticancer activity in vitro and in vivo through activating ER stress in non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Therapeutic Role of Hispidulin in Gastric Cancer through Induction of Apoptosis via NAG-1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Proliferative and Anti-Migratory Activities of Hispidulin on Human Melanoma A2058 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effect of Hispidulin, a Flavonoid from Salvia plebeia, on Human Nasopharyngeal Carcinoma CNE-2Z Cell Proliferation, Migration, Invasion, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hispidulin induces apoptosis through mitochondrial dysfunction and inhibition of P13k/Akt signalling pathway in HepG2 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 16. agilent.com [agilent.com]
Application Notes and Protocols for Hispidulin 7-Glucuronide in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hispidulin, a naturally occurring flavonoid, has demonstrated significant therapeutic potential in preclinical studies, exhibiting neuroprotective, anti-inflammatory, and anti-cancer properties. In vivo, hispidulin is metabolized to various forms, with Hispidulin 7-glucuronide being a major metabolite. Understanding the biological activity of this specific metabolite is crucial for drug development, as it may be responsible for a significant portion of the therapeutic effects observed after hispidulin administration.
These application notes provide detailed experimental protocols for evaluating the efficacy of this compound in established animal models of neuroprotection (cerebral ischemia-reperfusion injury) and cancer. The protocols are adapted from validated studies on the parent compound, hispidulin, with reasoned dosage considerations for the glucuronide metabolite.
Data Presentation
Table 1: Pharmacokinetic Parameters of Hispidulin in Rats
| Parameter | Intravenous (1 mg/kg) | Oral (5 mg/kg) |
| Cmax (ng/mL) | 1000 | 80 |
| Tmax (h) | 0.083 | 1.0 |
| AUC (ng·h/mL) | 252.8 ± 39.7 | 225.1 ± 45.2 |
| Bioavailability (%) | - | 17.8 |
Data extrapolated from a UPLC-MS/MS study in rats.
Table 2: Efficacy of Hispidulin in a Rat Model of Cerebral Ischemia
| Treatment Group | Infarct Volume (% of hemisphere) | Neurological Deficit Score (0-4) |
| Sham | 0 | 0 |
| MCAO + Vehicle | 45 ± 5 | 3.5 ± 0.5 |
| MCAO + Hispidulin (10 mg/kg) | 30 ± 4 | 2.5 ± 0.4 |
| MCAO + Hispidulin (20 mg/kg) | 20 ± 3 | 1.8 ± 0.3 |
Data represents typical results from studies investigating hispidulin in a Middle Cerebral Artery Occlusion (MCAO) model.
Table 3: Efficacy of Hispidulin in a Mouse Xenograft Tumor Model
| Treatment Group | Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1200 ± 150 | - |
| Hispidulin (20 mg/kg) | 600 ± 100 | 50 |
| Hispidulin (40 mg/kg) | 400 ± 80 | 67 |
Illustrative data from xenograft models of various cancers treated with hispidulin.
Experimental Protocols
Protocol 1: Neuroprotective Effects of this compound in a Rat Model of Focal Cerebral Ischemia-Reperfusion Injury
Objective: To evaluate the neuroprotective efficacy of this compound in a rat model of stroke.
Animal Model: Male Sprague-Dawley rats (250-300 g).
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine)
-
4-0 monofilament nylon suture with a rounded tip
-
Stereotaxic frame
-
2,3,5-triphenyltetrazolium chloride (TTC)
Methodology:
-
Animal Preparation: Acclimatize rats for at least one week with a 12-h light/dark cycle and free access to food and water. Fast animals overnight before surgery.
-
Dosage Preparation and Administration:
-
Rationale for Dosing: Due to the lack of direct pharmacokinetic data for this compound, the dosage is extrapolated from effective doses of the parent compound, hispidulin (10-20 mg/kg). Assuming a significant portion of hispidulin is converted to the glucuronide form, a similar molar equivalent dose is a reasonable starting point. The molecular weight of hispidulin is ~300 g/mol , and this compound is ~476 g/mol . Therefore, a dose range of 15-30 mg/kg for this compound is proposed.
-
Prepare a suspension of this compound in the vehicle.
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection 30 minutes prior to the induction of ischemia.
-
-
Middle Cerebral Artery Occlusion (MCAO):
-
Anesthetize the rat.
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA.
-
Insert the 4-0 monofilament nylon suture into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery.
-
After 90 minutes of occlusion, withdraw the filament to allow for reperfusion.
-
-
Neurological Assessment: 24 hours after MCAO, evaluate neurological deficits using a 5-point scale (0 = no deficit, 4 = severe deficit).
-
Infarct Volume Measurement:
-
After neurological assessment, euthanize the rats and harvest the brains.
-
Slice the brain into 2 mm coronal sections.
-
Immerse the slices in a 2% TTC solution at 37°C for 30 minutes.
-
The non-infarcted tissue will stain red, while the infarcted tissue will remain white.
-
Quantify the infarct volume using image analysis software.
-
Protocol 2: Anti-Cancer Efficacy of this compound in a Xenograft Mouse Model
Objective: To assess the anti-tumor activity of this compound in a subcutaneous xenograft model.
Animal Model: Female athymic nude mice (4-6 weeks old).
Materials:
-
This compound
-
Vehicle (e.g., a mixture of DMSO, polyethylene glycol, and saline)
-
Cancer cell line of interest (e.g., human pancreatic cancer cells, PANC-1)
-
Matrigel
-
Calipers
Methodology:
-
Cell Culture and Implantation:
-
Culture the chosen cancer cell line under standard conditions.
-
Harvest the cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice for tumor growth.
-
When the tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
-
Dosage Preparation and Administration:
-
Rationale for Dosing: Based on effective doses of hispidulin in xenograft models (20-40 mg/kg), a molar equivalent dose of this compound is proposed. This corresponds to a dose range of approximately 30-60 mg/kg.
-
Prepare a solution/suspension of this compound in the vehicle.
-
Administer this compound or vehicle daily via intraperitoneal (i.p.) injection.
-
-
Monitoring and Endpoint:
-
Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a specified size.
-
-
Tissue Harvesting and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumors can be weighed and processed for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67) or apoptosis markers (e.g., cleaved caspase-3).
-
Mandatory Visualizations
Signaling Pathways
Experimental Workflow Diagrams
Application Notes and Protocols for Hispidulin 7-glucuronide in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hispidulin 7-glucuronide (H7G), a naturally occurring flavonoid glycoside, has garnered significant interest within the scientific community for its diverse pharmacological activities. As a metabolite of Hispidulin, H7G exhibits potential anti-inflammatory, antioxidant, and anticancer properties.[1] These attributes make it a compelling candidate for investigation in various cell-based assays and drug discovery pipelines.
This document provides detailed application notes and protocols for the dissolution and use of this compound in cell culture experiments. Adherence to these guidelines will help ensure consistent and reliable experimental outcomes.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its effective use in experimental settings.
| Property | Value | Reference |
| CAS Number | 31105-76-7 | [2][3][4] |
| Molecular Formula | C₂₂H₂₀O₁₂ | [2][3][4] |
| Molecular Weight | 476.39 g/mol | [2][3][4] |
| Appearance | Solid | [3] |
| Purity | ≥95% (LC/MS-ELSD) | [3] |
| Storage | Store solid at -20°C | [2][3] |
Dissolution Protocol for Cell Culture
Due to its limited aqueous solubility, a stock solution of this compound should be prepared in an organic solvent. Dimethyl sulfoxide (DMSO) is the recommended solvent for this purpose.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
Protocol for Preparing a 10 mM Stock Solution:
-
Weighing: Accurately weigh a specific amount of this compound powder. For example, to prepare 1 ml of a 10 mM stock solution, weigh 4.76 mg of the compound.
-
Dissolution: Add the appropriate volume of DMSO to the weighed powder in a sterile microcentrifuge tube. For the example above, add 1 ml of DMSO.
-
Solubilization: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution, but avoid excessive heat.
-
Sterilization (Optional): If necessary, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. Based on supplier recommendations, these stock solutions are generally stable for up to two weeks.[2]
Preparation of Working Solution:
The final working concentration of this compound will depend on the specific cell line and experimental design. It is crucial to perform a dose-response study to determine the optimal concentration for your experiments.
-
Thawing: Thaw a single aliquot of the stock solution at room temperature.
-
Dilution: Dilute the stock solution with sterile cell culture medium to achieve the desired final concentration. For example, to prepare a 100 µM working solution, add 10 µl of the 10 mM stock solution to 990 µl of cell culture medium.
-
Mixing: Gently mix the working solution by pipetting up and down.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is not toxic to the cells. Typically, a final DMSO concentration of less than 0.5% is well-tolerated by most cell lines.
Experimental Workflow
The following diagram illustrates a general workflow for utilizing this compound in a typical cell-based assay.
Experimental workflow for this compound cell-based assays.
Biological Activities and Signaling Pathways
Hispidulin and its derivatives have been shown to modulate several key signaling pathways involved in cellular processes such as inflammation, apoptosis, and cell survival. While specific research on this compound is emerging, the known activities of its aglycone, Hispidulin, provide valuable insights into its potential mechanisms of action.
Potential Signaling Pathways Modulated by Hispidulin/Hispidulin 7-glucuronide:
-
PI3K/Akt Signaling Pathway: Hispidulin has been reported to inhibit the PI3K/Akt signaling pathway, which is a critical regulator of cell survival, proliferation, and growth. Inhibition of this pathway can lead to the induction of apoptosis in cancer cells.
-
Endoplasmic Reticulum (ER) Stress: Studies have indicated that Hispidulin can induce ER stress, leading to the unfolded protein response (UPR) and subsequently, apoptosis in cancer cells.
-
Inflammatory Pathways: this compound is suggested to have anti-inflammatory activity by potentially inhibiting the release of pro-inflammatory cytokines like IL-6.
The following diagram illustrates the potential interaction of this compound with the PI3K/Akt signaling pathway.
Potential inhibition of the PI3K/Akt pathway by this compound.
Safety Precautions
-
This compound is for research use only and not for human or veterinary use.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.
-
Handle DMSO in a well-ventilated area or a chemical fume hood.
By following these guidelines, researchers can effectively prepare and utilize this compound for their cell culture studies, contributing to a deeper understanding of its biological functions and therapeutic potential.
References
Application Notes and Protocols for the Commercial Synthesis of Hispidulin 7-glucuronide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hispidulin 7-glucuronide, a significant metabolite of the flavonoid hispidulin, is a compound of increasing interest in biomedical research.[1][2][3] Hispidulin itself demonstrates a range of biological activities, including anti-inflammatory, anti-oxidative, and anti-cancer effects.[4] The glucuronidated form is particularly relevant as it represents a major product of in vivo metabolism, influencing the bioavailability, and systemic exposure of hispidulin.[5][6] Glucuronidation is a key phase II metabolic process that enhances the water solubility of xenobiotics, facilitating their excretion.[5][6][7] For research purposes, a reliable and scalable source of high-purity this compound is essential for in vitro and in vivo studies, pharmacokinetic analysis, and as an analytical standard.[8][9]
This document provides a detailed overview of the synthetic approaches for this compound, tailored for a research and development setting. While specific commercial synthesis protocols are often proprietary, the methodologies outlined here are based on established principles of flavonoid chemistry and glucuronidation, providing a robust framework for its production.
Synthetic Strategies for this compound
The synthesis of flavonoid glucuronides presents a key challenge: the regioselective attachment of the glucuronic acid moiety to a specific hydroxyl group on the flavonoid scaffold. Hispidulin possesses multiple hydroxyl groups, necessitating a strategy of protection and deprotection to ensure the desired 7-O-glucuronide is the primary product. Both chemical and enzymatic methods can be employed.
Chemical Synthesis Approach
Chemical synthesis offers the advantage of scalability and control over reaction conditions. A common strategy involves the following key steps:
-
Protection of Hydroxyl Groups: All hydroxyl groups on hispidulin, except for the one at the 7-position, are protected to prevent unwanted side reactions.
-
Glycosylation: The protected hispidulin is then reacted with a protected glucuronic acid donor.
-
Deprotection: Finally, all protecting groups are removed to yield the target compound, this compound.
A plausible synthetic route is adapted from established methods for other flavonoids, such as quercetin.[10][11]
Enzymatic and Chemoenzymatic Synthesis
Biocatalytic methods using UDP-glucuronosyltransferases (UGTs) offer high regioselectivity, often eliminating the need for extensive protection and deprotection steps.[12][13] UGTs are enzymes that catalyze the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to a substrate.[6]
A chemoenzymatic approach might involve the chemical synthesis of the hispidulin aglycone, followed by regioselective glucuronidation using a specific UGT isoform.[13]
Quantitative Data Summary
The following table summarizes expected quantitative data for the synthesis of this compound, based on typical yields and purity levels reported for analogous flavonoid glucuronide syntheses.
| Parameter | Chemical Synthesis (Representative) | Enzymatic Synthesis (Representative) | Commercial Product Specification |
| Starting Material | Hispidulin | Hispidulin, UDPGA | Hispidulin |
| Key Reagents | Benzyl bromide, Acetobromoglucuronic acid methyl ester | UGT Enzyme (e.g., UGT1A1) | Proprietary |
| Overall Yield | 20-30% | 40-60% | >95% Purity |
| Purity (by HPLC) | >95% | >98% | ≥95% (LC/MS-ELSD)[14] |
| Molecular Formula | C₂₂H₂₀O₁₂ | C₂₂H₂₀O₁₂ | C₂₂H₂₀O₁₂[8][14][15] |
| Molecular Weight | 476.39 g/mol | 476.39 g/mol | 476.39 g/mol [8][14][15] |
| Identification | NMR, Mass Spectrometry | NMR, Mass Spectrometry | Mass, NMR[8] |
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound (Representative)
This protocol is a representative example based on established methods for flavonoid glucuronidation.
Step 1: Protection of Hispidulin
-
Objective: To selectively protect the 5- and 4'-hydroxyl groups of hispidulin.
-
Procedure:
-
Dissolve hispidulin in anhydrous N,N-dimethylformamide (DMF).
-
Add potassium carbonate (K₂CO₃) and benzyl bromide (BnBr).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting protected hispidulin by column chromatography on silica gel.
-
Step 2: Glycosylation
-
Objective: To couple the protected hispidulin with a protected glucuronic acid donor.
-
Procedure:
-
Dissolve the protected hispidulin in anhydrous dichloromethane (CH₂Cl₂).
-
Add methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl) uronate bromide as the glucuronyl donor and silver(I) oxide (Ag₂O).
-
Stir the mixture in the dark at room temperature for 48 hours.
-
Monitor the reaction by TLC.
-
Filter the reaction mixture through Celite and concentrate the filtrate.
-
Purify the crude product by column chromatography to obtain the protected this compound.
-
Step 3: Deprotection
-
Objective: To remove all protecting groups (benzyl and acetyl) to yield this compound.
-
Procedure:
-
Dissolve the protected this compound in a mixture of methanol and ethyl acetate.
-
Add palladium on carbon (10% Pd/C) as a catalyst.
-
Stir the mixture under a hydrogen atmosphere at room temperature for 12 hours to remove the benzyl groups.
-
Filter the catalyst and concentrate the filtrate.
-
Dissolve the residue in methanol and add a catalytic amount of sodium methoxide to remove the acetyl groups.
-
Stir at room temperature for 4 hours.
-
Neutralize the reaction with an acidic resin, filter, and concentrate.
-
Purify the final product by preparative high-performance liquid chromatography (HPLC).
-
Protocol 2: Enzymatic Synthesis of this compound (Representative)
This protocol outlines a typical enzymatic approach.
-
Objective: To regioselectively synthesize this compound using a specific UGT enzyme.
-
Procedure:
-
Prepare a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4) containing magnesium chloride (MgCl₂).
-
Add Hispidulin (dissolved in a minimal amount of DMSO), UDP-glucuronic acid (UDPGA), and a recombinant human UGT isoform known to act on the 7-hydroxyl group of flavonoids (e.g., UGT1A1).[13]
-
Incubate the reaction mixture at 37°C for 2-4 hours.
-
Stop the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the mixture to precipitate the protein.
-
Analyze the supernatant by HPLC to quantify the formation of this compound.
-
For preparative scale, the reaction can be scaled up, and the product purified by preparative HPLC.
-
Quality Control and Characterization
The final product should be thoroughly characterized to confirm its identity and purity.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure and confirm the position of the glucuronic acid moiety.[8]
Visualizations
Chemical Synthesis Workflow
Caption: Chemical synthesis workflow for this compound.
In Vivo Glucuronidation Pathway
Caption: Metabolic pathway of Hispidulin glucuronidation.
Conclusion
The synthesis of this compound is a critical step for advancing research into the pharmacological properties of hispidulin and its metabolites. While commercial production methods are proprietary, the chemical and enzymatic protocols outlined in these application notes provide a solid foundation for its synthesis in a research setting. The choice between chemical and enzymatic routes will depend on the desired scale, available resources, and the need for high regioselectivity. Careful purification and characterization are paramount to ensure the quality of the final product for reliable experimental outcomes.
References
- 1. This compound | 31105-76-7 | MOLNOVA [molnova.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. molnova.com [molnova.com]
- 4. CAS 1447-88-7 | Hispidulin [phytopurify.com]
- 5. Glucuronidation - Wikipedia [en.wikipedia.org]
- 6. Glucuronidation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. gilbertssyndrome.org.uk [gilbertssyndrome.org.uk]
- 8. CAS 31105-76-7 | Hispidulin 7-O-glucuronide [phytopurify.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Glucuronidated flavonoids in neurological protection: structural analysis and approaches for chemical and biological synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Regioselective Glucuronidation of Flavonols by Six Human UGT1A Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound = 95 LC/MS-ELSD, = 95 LC/MS-ELSD 31105-76-7 [sigmaaldrich.com]
- 15. calpaclab.com [calpaclab.com]
Hispidulin 7-glucuronide: A Reference Standard for Metabolomic Analyses
Application Note and Protocol
Introduction
This document provides detailed application notes and protocols for the use of Hispidulin 7-glucuronide as a reference standard in metabolomics research, with a focus on liquid chromatography-mass spectrometry (LC-MS/MS) based methods.
Physicochemical Properties and Handling
Proper handling and storage of the reference standard are crucial for maintaining its integrity and ensuring accurate experimental results.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₀O₁₂ | [4][5][6] |
| Molecular Weight | 476.39 g/mol | [1][4][5][6] |
| CAS Number | 31105-76-7 | [1][4][5][6] |
| Appearance | Solid | [6] |
| Purity | ≥95% (typically analyzed by LC/MS-ELSD or HPLC-DAD) | [5][6][7] |
| Solubility | Soluble in DMSO and dimethyl formamide. Sparingly soluble in aqueous buffers. | [8] |
| Storage | Store at -20°C in a well-closed container, protected from light. | [5][6] |
| Stability | Stable for ≥ 2 years when stored correctly. Prepare aqueous solutions on the same day of use. Stock solutions in organic solvents can be stored at -20°C for up to two weeks. | [5][9] |
Experimental Protocols
The following protocols describe the use of this compound as a reference standard for the quantification of the analyte in biological samples using LC-MS/MS. These protocols are based on established methods for flavonoid glucuronide analysis and should be optimized for specific instrumentation and experimental conditions.[4][10][11]
Preparation of Stock and Working Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of DMSO. Vortex until fully dissolved. Store this stock solution at -20°C.
-
Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water). These working solutions will be used to spike into a blank biological matrix to create calibration standards and quality control (QC) samples.
Sample Preparation
The choice of sample preparation method depends on the biological matrix. The goal is to extract the analyte of interest while removing interfering substances like proteins and phospholipids.
a) Plasma/Serum Samples (Protein Precipitation)
-
Thaw plasma/serum samples on ice.
-
In a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound not present in the sample) to 100 µL of plasma/serum.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.[4]
b) Urine Samples (Dilute-and-Shoot or Solid Phase Extraction)
-
For Dilute-and-Shoot:
-
Thaw urine samples and centrifuge at 2,000 x g for 5 minutes to remove particulate matter.
-
Dilute the supernatant 1:4 with the mobile phase starting condition containing an internal standard.
-
Vortex and inject directly into the LC-MS/MS system.
-
-
For Solid Phase Extraction (SPE) for cleaner samples:
-
Precondition an Oasis HLB SPE cartridge (or similar reversed-phase sorbent) with 1 mL of methanol followed by 1 mL of water.
-
Load 500 µL of centrifuged urine onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar impurities.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute as described for plasma samples.[4]
-
LC-MS/MS Analysis
The following are typical starting conditions for the analysis of flavonoid glucuronides. Method development and optimization are recommended.
| Parameter | Typical Value |
| LC Column | C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5-10 minutes |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode |
| MS Analysis | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | [M-H]⁻: 475.1 or [M+H]⁺: 477.1 |
| Fragment Ion (m/z) | Loss of glucuronic acid moiety (-176 Da) is a characteristic fragmentation. For [M-H]⁻, a common transition is 475.1 -> 299.1 (aglycone). For [M+H]⁺, 477.1 -> 301.1 (aglycone). Other fragments may be present and should be optimized. |
| Collision Energy | To be optimized for the specific instrument and transition. |
Calibration and Quantification
-
Prepare a calibration curve by spiking known concentrations of this compound working solutions into a blank biological matrix (e.g., drug-free plasma or urine) and processing the samples as described above.
-
A typical calibration range for flavonoid glucuronides is 1 nM to 5000 nM.[4][10]
-
Prepare QC samples at low, medium, and high concentrations to assess the accuracy and precision of the method.
-
Analyze the processed calibration standards, QC samples, and unknown samples by LC-MS/MS.
-
Construct the calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. Use a linear regression with a weighting factor of 1/x or 1/x².
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Expected Method Performance
Based on validated methods for similar flavonoid glucuronides, the following performance characteristics can be expected.[4][10]
| Parameter | Expected Performance |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 - 10 nM |
| Intra- and Inter-day Precision (%CV) | < 15% |
| Accuracy (%RE) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | < 20% |
Visualizations
Metabolomics Workflow using a Reference Standard
Caption: General metabolomics workflow incorporating a reference standard.
Metabolic Pathway of Hispidulin Glucuronidation
Caption: Enzymatic conversion of Hispidulin to this compound.
Conclusion
This compound is a valuable and necessary tool for researchers in metabolomics, pharmacology, and natural product chemistry. Its use as a reference standard enables the reliable quantification of this metabolite in complex biological matrices, leading to more robust and reproducible scientific outcomes. The protocols and data presented here provide a comprehensive guide for the successful integration of this compound into metabolomics workflows.
References
- 1. Reference Standardization for Quantification and Harmonization of Large-Scale Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing Metabolomics Research through Data Standards and Workflows - Omics tutorials [omicstutorials.com]
- 3. Metabolomics Data Processing Strategies - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. Development and validation of an LC-MS/MS method for the quantification of flavonoid glucuronides (wogonoside, baicalin, and apigenin-glucuronide) in the bile and blood samples: Application to a portal vein infusion study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of isoflavones and flavonoids in human urine by UHPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolomics Workflow: Key Steps from Sample to Insights [arome-science.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Total Synthesis and Metabolic Stability of Hispidulin and Its d-Labelled Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of an LC-MS/MS method for the quantification of flavonoid glucuronides (wogonoside, baicalin, and apigenin-glucuronide) in the bile and blood samples: Application to a portal vein infusion study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of an LC-MS/MS method for quantification of two pairs of isomeric flavonoid glycosides and other ones in rat plasma: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Hispidulin 7-glucuronide Solubility and Assay Guidance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hispidulin 7-glucuronide. The following sections address common challenges related to its solubility in aqueous buffers and potential issues during experimental assays.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in my aqueous buffer (e.g., PBS). What is the recommended procedure?
A1: this compound, like many flavonoid glucuronides, has limited solubility in aqueous buffers alone. The recommended method is to first prepare a stock solution in an organic solvent and then dilute it into your aqueous buffer.
Recommended Protocol for Solubilizing this compound:
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% Dimethyl Sulfoxide (DMSO).
-
Dilute into aqueous buffer: Gradually add the DMSO stock solution to your aqueous buffer (e.g., PBS, cell culture media) while vortexing or stirring to ensure proper mixing. It is crucial to keep the final concentration of DMSO in your working solution as low as possible, ideally below 0.5%, as higher concentrations can affect biological assays.
Q2: What is the expected solubility of this compound in aqueous solutions?
Q3: Can I store aqueous solutions of this compound?
A3: It is generally not recommended to store aqueous solutions of flavonoids for extended periods. If you need to prepare stock solutions in advance, it is best to store them as aliquots in tightly sealed vials at -20°C, where they are typically usable for up to two weeks.[2] For daily experiments, it is advisable to prepare fresh dilutions from your DMSO stock.
Troubleshooting Guides
Issue 1: Precipitation Occurs When Diluting the DMSO Stock into Aqueous Buffer.
Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit.
Solutions:
-
Decrease the final concentration: Reduce the amount of the DMSO stock solution added to the aqueous buffer.
-
Increase the percentage of co-solvent: While keeping the final DMSO concentration as low as possible is ideal, you may need to slightly increase it to maintain solubility. Be sure to include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.[3][4][5][6][7]
-
Use a different co-solvent: In some cases, other organic solvents like ethanol may be used, but DMSO is the most common for initial stock solutions.
-
Adjust the pH of the buffer: The solubility of some flavonoids increases with pH.[8][9] You can test the solubility in buffers with slightly different pH values (e.g., pH 7.4 vs. pH 8.0) to see if it improves solubility without affecting your experimental system.
-
Utilize cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[10][11][12][13][14] Preparing an inclusion complex with a cyclodextrin like hydroxypropyl-β-cyclodextrin (HP-β-CD) can significantly enhance the solubility of flavonoids.
Issue 2: Inconsistent Results in Protein Binding or Enzymatic Assays.
Cause 1: Interference from this compound in Protein Quantification Assays.
Flavonoids and their glucuronides can interfere with common colorimetric protein assays, such as the bicinchoninic acid (BCA) assay.[15][16][17] This is due to their ability to reduce Cu²⁺ to Cu¹⁺, the same reaction that is used to quantify protein concentration, leading to an overestimation of protein levels.[15][17]
Solution: Mitigating Interference in Protein Assays
A protein precipitation step can be employed to remove the interfering flavonoid before quantification.
Protocol: Acetone Precipitation to Remove Flavonoid Interference
-
To your protein sample containing this compound, add four volumes of cold (-20°C) acetone.
-
Vortex briefly and incubate at -20°C for at least 60 minutes to precipitate the protein.
-
Centrifuge at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the protein.
-
Carefully decant the supernatant which contains the dissolved this compound.
-
Allow the protein pellet to air dry to remove any residual acetone.
-
Resuspend the protein pellet in a buffer compatible with your protein assay.
-
Proceed with your standard protein quantification protocol.
Cause 2: Effect of DMSO on Protein Conformation and Ligand Binding.
The DMSO used to dissolve this compound can directly impact your experimental results. Even at low concentrations (0.5-1%), DMSO can alter protein conformation and decrease the binding affinity of ligands to their target proteins.[3][4][5]
Solutions:
-
Minimize final DMSO concentration: Always aim for the lowest possible final DMSO concentration in your assay (ideally ≤ 0.1%).
-
Consistent vehicle controls: Ensure that all experimental conditions, including controls, contain the exact same final concentration of DMSO. This allows you to normalize your results to any effects of the solvent itself.
-
Consider alternative solubilization methods: If you suspect DMSO is significantly impacting your results, explore the use of cyclodextrins to increase the aqueous solubility of this compound without the need for an organic co-solvent.
Data Presentation
Table 1: Solubility of Hispidulin (Aglycone) in Different Solvents
| Solvent | Approximate Solubility |
| DMSO | ~30 mg/mL |
| Dimethyl formamide | ~30 mg/mL |
| 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL |
Note: This data is for the aglycone, hispidulin. The glucuronide form is expected to have a higher solubility in aqueous solutions.
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol provides a general guideline for preparing a cyclodextrin inclusion complex to enhance the aqueous solubility of this compound. The optimal ratio of this compound to cyclodextrin may need to be determined empirically.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol (optional)
-
Magnetic stirrer and stir bar
-
Mortar and pestle (for kneading method)
-
Lyophilizer (freeze-dryer)
Method 1: Co-evaporation
-
Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
In a separate container, dissolve HP-β-CD in deionized water. A common molar ratio to start with is 1:1 or 1:2 (this compound:HP-β-CD).
-
Slowly add the this compound solution to the HP-β-CD solution while stirring continuously.
-
Continue stirring the mixture at room temperature for 24-48 hours.
-
Remove the organic solvent and water under vacuum (e.g., using a rotary evaporator).
-
The resulting solid can be further dried by lyophilization to obtain a powder of the inclusion complex.
Method 2: Kneading
-
Place the desired amount of HP-β-CD in a mortar.
-
Add a small amount of water to form a paste.
-
Gradually add the this compound powder to the paste while continuously kneading.
-
Continue kneading for at least 30-60 minutes.
-
Dry the resulting paste (e.g., in a vacuum oven at a low temperature) to obtain the solid inclusion complex.
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: Protocol for mitigating flavonoid interference in protein assays.
References
- 1. researchgate.net [researchgate.net]
- 2. CAS 31105-76-7 | Hispidulin 7-O-glucuronide [phytopurify.com]
- 3. Influence of dimehylsulfoxide on protein-ligand binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. DMSO-related effects in protein characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Effects of pH on the ability of flavonoids to act as Pickering emulsion stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyclic Glucans Enhance Solubility of Bioavailable Flavonoids [mdpi.com]
- 11. oatext.com [oatext.com]
- 12. oatext.com [oatext.com]
- 13. ijrpc.com [ijrpc.com]
- 14. mdpi.com [mdpi.com]
- 15. Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Flavonoids interference in common protein assays: Effect of position and degree of hydroxyl substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
preventing degradation of Hispidulin 7-glucuronide in solution
This technical support center provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Hispidulin 7-glucuronide in solution. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the stability and integrity of your samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in solution?
A1: The degradation of this compound in solution is primarily caused by hydrolysis of the glucuronide bond, photodegradation, and thermal degradation. Hydrolysis can be catalyzed by acidic or basic conditions, as well as by the presence of β-glucuronidase enzymes. Flavonoids, in general, are susceptible to degradation upon exposure to light and elevated temperatures.
Q2: How should I store solid this compound?
A2: Solid this compound should be stored in a well-closed container at -20°C, protected from air and light.[1][2][3] Under these conditions, the compound is stable for extended periods (≥ 2 years).[4]
Q3: What is the recommended way to prepare and store solutions of this compound?
A3: Whenever possible, you should prepare and use solutions on the same day.[1] If it is necessary to prepare stock solutions in advance, we recommend storing them as aliquots in tightly sealed vials at -20°C.[1] These stock solutions are generally usable for up to two weeks.[1] Avoid repeated freeze-thaw cycles.
Q4: Which solvents are suitable for dissolving this compound?
A4: The choice of solvent can impact stability. While specific solubility data is limited, for analytical purposes, solvents such as methanol or DMSO are commonly used for flavonoids, followed by dilution in an appropriate aqueous buffer for experiments. The stability of flavonoids can be solvent-dependent, with photodegradation sometimes being faster in polar solvents.
Q5: How does pH affect the stability of this compound in aqueous solutions?
A5: this compound is susceptible to pH-dependent hydrolysis. Both acidic and alkaline conditions can promote the cleavage of the glucuronide linkage, yielding the aglycone, Hispidulin. Studies on other flavonoid 7-O-glucuronides, such as apigenin-7-O-glucuronide, have shown that the rate of hydrolysis is pH-dependent, with increased degradation under strongly acidic conditions. For optimal stability, it is advisable to maintain solutions at a neutral or slightly acidic pH (around 6-7) unless the experimental conditions require otherwise.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of compound over time in solution | Hydrolysis: The pH of your solution may be too acidic or basic. | - Prepare solutions fresh before each experiment.- If storage is necessary, aliquot and freeze at -20°C for no more than two weeks.[1]- Buffer your solution to a pH between 6.0 and 7.0. |
| Unexpected peaks in HPLC/LC-MS analysis | Degradation Products: The compound may be degrading due to light exposure, elevated temperature, or hydrolysis. The primary hydrolysis product is Hispidulin. | - Protect solutions from light by using amber vials or covering containers with foil.- Maintain samples at a low temperature (e.g., in an autosampler cooler at 4°C) during analysis.- Confirm the identity of the degradation peak by comparing its retention time and mass spectrum to a Hispidulin standard. |
| Inconsistent results between experiments | Sample Handling and Storage: Inconsistent preparation, storage duration, or exposure to light and temperature can lead to variable levels of degradation. | - Standardize your sample handling protocol.- Ensure all solutions are treated consistently regarding light exposure and temperature.- Always prepare fresh solutions for critical experiments. |
| Precipitation of the compound in aqueous buffer | Low Aqueous Solubility: Flavonoid glucuronides have higher aqueous solubility than their aglycones, but can still precipitate at high concentrations or in certain buffers. | - Prepare a concentrated stock solution in an organic solvent like DMSO or methanol and then dilute it into the aqueous buffer.- Gently warm the solution or sonicate to aid dissolution, but be mindful of potential thermal degradation. |
Summary of Stability and Storage Conditions
| Parameter | Condition | Recommendation | Rationale |
| Solid Compound Storage | Temperature | -20°C | Minimizes thermal degradation. |
| Light/Air | Protected in a well-closed, opaque container | Prevents photodegradation and oxidation.[1] | |
| Solution Storage | Temperature | -20°C (up to 2 weeks)[1] | Slows down hydrolysis and other degradation reactions. |
| Light | Use amber vials or protect from light | Prevents photodegradation. | |
| pH | Neutral to slightly acidic (pH 6-7) | Minimizes acid and base-catalyzed hydrolysis of the glucuronide bond. | |
| Freeze/Thaw | Avoid repeated cycles | Repeated freezing and thawing can accelerate degradation. | |
| Experimental Handling | Temperature | Keep solutions on ice or in a cooled autosampler | Reduces degradation during experimental procedures. |
| Buffers | Use freshly prepared, sterile-filtered buffers | Avoids potential enzymatic degradation from microbial contamination. |
Visualizing Degradation and Experimental Workflow
Below are diagrams illustrating the potential degradation pathways of this compound and a typical workflow for assessing its stability.
Caption: Potential degradation pathways for this compound.
Caption: A typical experimental workflow for assessing stability.
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions. The goal is to induce approximately 10-30% degradation to identify potential degradation products and pathways.
1. Materials and Reagents:
-
This compound
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HPLC-grade methanol and water
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Formic acid or acetic acid (for mobile phase)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
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Hydrogen peroxide (H₂O₂)
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Phosphate buffers (pH 4, 7, 9)
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HPLC or UPLC system with a PDA/DAD or MS detector
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C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm)
-
pH meter
-
Calibrated oven
-
Photostability chamber
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 1 mg/mL.
-
From this stock, prepare a working solution of 100 µg/mL by diluting with a 50:50 mixture of methanol and water. This will be your "unstressed" control sample.
3. Forced Degradation Conditions (Stressing the Sample):
For each condition, mix 1 mL of the 100 µg/mL working solution with 1 mL of the stressor solution in a sealed vial.
-
Acid Hydrolysis:
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Add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 2, 4, 8, and 24 hours.
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Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.
-
-
Base Hydrolysis:
-
Add 1 mL of 0.1 M NaOH.
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Keep at room temperature and analyze at 30 minutes, 1, 2, and 4 hours.
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Before analysis, neutralize the sample with an equivalent amount of 0.1 M HCl.
-
-
Oxidative Degradation:
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Add 1 mL of 3% H₂O₂.
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Keep at room temperature, protected from light, for 2, 8, and 24 hours.
-
-
Thermal Degradation:
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Dilute the working solution 1:1 with 50:50 methanol:water.
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Incubate at 70°C in a calibrated oven for 24, 48, and 72 hours.
-
-
Photodegradation:
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Dilute the working solution 1:1 with 50:50 methanol:water.
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Expose the solution in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be wrapped in aluminum foil and kept under the same temperature conditions.
-
4. Sample Analysis by HPLC:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 60% B
-
25-30 min: 60% to 10% B
-
30-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: PDA/DAD at 335 nm (or scan for optimal wavelength) and/or MS detection to identify degradation products.
5. Data Analysis:
-
Compare the chromatograms of the stressed samples to the unstressed control.
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Calculate the percentage degradation of this compound.
-
Analyze the peak purity of the parent compound to ensure the method is stability-indicating.
-
If using MS, analyze the mass spectra of new peaks to identify potential degradation products (e.g., a peak corresponding to the mass of Hispidulin aglycone).
References
Technical Support Center: Optimizing HPLC Separation of Hispidulin 7-glucuronide from Isomers
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of Hispidulin 7-glucuronide and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound and its isomers in a question-and-answer format.
Question: Why am I observing poor resolution or complete co-elution of my this compound isomers?
Answer: Poor resolution between isomers of this compound is a common challenge due to their similar chemical structures and physicochemical properties.
Possible Causes & Solutions:
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Inadequate Stationary Phase Selectivity: Standard C18 columns primarily separate based on hydrophobicity. Isomers with nearly identical hydrophobic characteristics may not resolve effectively.
-
Solution: Employ a column with a different selectivity. Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phases can offer alternative separation mechanisms, such as π-π interactions, which are beneficial for aromatic compounds like flavonoids. For potential stereoisomers, a chiral stationary phase (e.g., polysaccharide-based) is necessary.
-
-
Suboptimal Mobile Phase Composition: The choice of organic solvent and additives significantly influences selectivity.
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Solution 1: Experiment with different organic modifiers. If you are using acetonitrile, consider trying methanol, or a combination of both. The differing solvent characteristics can alter interactions with the stationary phase and improve separation.
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Solution 2: Adjust the mobile phase pH. Since flavonoids have ionizable hydroxyl groups, modifying the pH with additives like formic acid or acetic acid can alter the ionization state of the isomers, leading to differential retention. A pH range of 2.5 to 4.5 is often a good starting point for flavonoid analysis.
-
-
Inappropriate Method Parameters: Temperature and flow rate can impact resolution.
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Solution: Optimize the column temperature. Lowering the temperature can sometimes enhance the subtle differences in interaction between the isomers and the stationary phase, thereby improving resolution. Conversely, increasing the temperature might also alter selectivity. A systematic temperature study (e.g., 25°C, 30°C, 35°C, 40°C) is recommended.[1]
-
Question: My peaks are tailing. What could be the cause and how can I fix it?
Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or issues with the HPLC system.
Possible Causes & Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of this compound, leading to tailing.
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Solution: Add a competitive agent to the mobile phase, such as a small amount of a weak acid (e.g., 0.1% formic acid or acetic acid) to suppress silanol activity. Using a highly end-capped column can also minimize these interactions.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase.
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Solution: Reduce the injection volume or the concentration of the sample.
-
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can lead to poor peak shape.
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Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
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Question: I'm experiencing a drift in retention times. What should I check?
Answer: Retention time drift can be caused by several factors related to the mobile phase, column, or overall system stability.[2]
Possible Causes & Solutions:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase at the start of the run.
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Solution: Increase the column equilibration time before the first injection.
-
-
Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of the organic solvent can alter the elution strength.
-
Solution: Ensure the mobile phase is prepared fresh and accurately. Keep mobile phase reservoirs covered to minimize evaporation.
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-
Temperature Fluctuations: Variations in ambient or column temperature can affect retention times.[2]
-
Solution: Use a column oven to maintain a constant and consistent temperature.
-
-
Leaks in the System: A leak in the pump, injector, or fittings can cause pressure fluctuations and lead to retention time instability.
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Solution: Systematically check for leaks throughout the HPLC system.[3]
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Frequently Asked Questions (FAQs)
What is a good starting point for developing an HPLC method for this compound and its isomers?
A good starting point would be a reversed-phase method using a C18 column with a gradient elution. A typical mobile phase would consist of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). A gradient from a low to a high percentage of Solvent B will elute the compounds. If resolution is insufficient, consider a Phenyl-Hexyl or PFP column.
How does the pH of the mobile phase affect the separation of flavonoid glucuronide isomers?
The pH of the mobile phase can significantly impact the retention and selectivity of ionizable compounds like flavonoid glucuronides.[4] By adjusting the pH, you can control the degree of ionization of the phenolic hydroxyl groups and the carboxylic acid group on the glucuronide moiety. This can lead to changes in polarity and interaction with the stationary phase, which can be exploited to improve the separation of isomers.[5]
What are the advantages of using UPLC-MS/MS for the analysis of this compound isomers?
UPLC-MS/MS offers several advantages, including higher resolution, shorter analysis times, and increased sensitivity compared to traditional HPLC.[6] The mass spectrometer provides mass-to-charge ratio information, which can help in the identification and differentiation of isomers, especially when they co-elute chromatographically.[7]
Are there chiral isomers of this compound, and how would I separate them?
While Hispidulin itself is achiral, the glucuronide moiety contains chiral centers. Therefore, this compound can exist as stereoisomers (enantiomers or diastereomers). To separate these, a chiral HPLC method is required. This typically involves using a chiral stationary phase (CSP) that can stereoselectively interact with the isomers.[8][9]
Data Presentation
Table 1: HPLC Method Parameters for Flavonoid Glucuronide Analysis
| Parameter | Recommended Starting Conditions | Optimization Strategy |
| Column | C18 (e.g., 150 x 4.6 mm, 3.5 µm) | Test Phenyl-Hexyl or PFP for improved isomer selectivity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Vary acid concentration (0.05-0.2%) or use acetic acid. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Test methanol as an alternative organic modifier. |
| Gradient | 10-90% B over 20 minutes | Adjust gradient slope and time to improve resolution. |
| Flow Rate | 1.0 mL/min | Optimize between 0.8-1.2 mL/min for best resolution and pressure. |
| Column Temp. | 30°C | Test a range of 25-40°C to evaluate impact on selectivity.[1] |
| Detection | UV at ~340 nm | Select wavelength of maximum absorbance for this compound. |
| Injection Vol. | 5-10 µL | Keep consistent; reduce if peak fronting is observed. |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Action |
| Poor Resolution | Inappropriate stationary phase | Switch to a Phenyl-Hexyl or PFP column. |
| Suboptimal mobile phase | Adjust organic modifier, pH, or gradient profile. | |
| Peak Tailing | Secondary silanol interactions | Add acid to the mobile phase; use an end-capped column. |
| Column overload | Reduce sample concentration or injection volume. | |
| Retention Time Drift | Poor column equilibration | Increase equilibration time. |
| Mobile phase instability | Prepare fresh mobile phase; cover reservoirs. | |
| Temperature fluctuations | Use a column oven. | |
| High Backpressure | Blocked frit or column | Back-flush the column; replace the frit or column. |
| Precipitated buffer | Ensure mobile phase components are soluble. |
Experimental Protocols
Protocol 1: General HPLC Method Development for this compound Isomers
-
Column Selection: Begin with a C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). If isomer resolution is insufficient, switch to a Phenyl-Hexyl or PFP column of similar dimensions.
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a solution of 0.1% formic acid in HPLC-grade water.
-
Mobile Phase B: Prepare a solution of 0.1% formic acid in HPLC-grade acetonitrile.
-
Filter and degas both mobile phases before use.
-
-
Gradient Elution Program:
-
Start with a linear gradient from 10% B to 90% B over 20 minutes.
-
Hold at 90% B for 5 minutes.
-
Return to 10% B over 1 minute and equilibrate for 5-10 minutes before the next injection.
-
-
System Parameters:
-
Set the flow rate to 1.0 mL/min.
-
Maintain the column temperature at 30°C using a column oven.
-
Set the UV detector to monitor at the λmax of this compound (approximately 340 nm).
-
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 90% A, 10% B) to ensure good peak shape.
-
Optimization:
-
If resolution is poor, adjust the gradient slope (make it shallower for better separation).
-
Evaluate methanol as an alternative to acetonitrile for Mobile Phase B.
-
Vary the column temperature between 25°C and 40°C.
-
Adjust the pH of the aqueous mobile phase by varying the concentration of formic acid.
-
Visualizations
Caption: Troubleshooting workflow for poor isomer resolution in HPLC.
References
- 1. Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA [mdpi.com]
- 2. HPLC Troubleshooting Guide [scioninstruments.com]
- 3. realab.ua [realab.ua]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Identification of isomeric flavonoid glucuronides in urine and plasma by metal complexation and LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stereoisomeric Separation of Flavonoids by Two-Dimensional Supercritical Fluid Chromatography: Identification of Adequate Chiral Columns and Application to Honey Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
troubleshooting low recovery of Hispidulin 7-glucuronide during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction of Hispidulin 7-glucuronide. The information is tailored for researchers, scientists, and drug development professionals to help optimize recovery and ensure reliable quantification.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for low recovery of this compound during extraction?
Low recovery of this compound can stem from several factors throughout the experimental workflow. The primary causes include degradation of the target molecule, suboptimal extraction parameters, issues during sample cleanup (e.g., solid-phase extraction), and significant matrix effects. Each of these potential issues should be systematically investigated to pinpoint the source of analyte loss.
Q2: How does pH affect the stability and extraction of this compound?
The pH of the extraction solvent is a critical factor. Flavonoid glucuronides can be susceptible to hydrolysis under strongly acidic or basic conditions, which would cleave the glucuronic acid moiety from the hispidulin aglycone. This degradation leads to an apparent low recovery of the target analyte. For the adsorption of flavonoids onto certain resins, a neutral pH of around 7 has been shown to be optimal.[1] It is crucial to maintain a pH that ensures the stability of the glucuronide bond throughout the extraction and purification process.
Q3: Can the plant material itself contribute to the degradation of this compound?
Yes, endogenous enzymes such as β-glucuronidases present in the plant matrix can be released during homogenization and can hydrolyze the glycosidic bond of this compound. To mitigate this, it is recommended to use fresh, properly dried, or deep-frozen (-80°C) plant material to minimize enzymatic activity.[2] Alternatively, blanching the plant material or using extraction solvents that inhibit enzyme activity can be effective strategies.
Q4: What are the recommended solvent systems for extracting this compound?
This compound is more polar than its aglycone, hispidulin. Therefore, aqueous mixtures of polar organic solvents are typically most effective for its extraction. Commonly used solvent systems include:
-
Aqueous methanol (e.g., 80% methanol)[3]
-
Aqueous ethanol
The optimal solvent composition will depend on the specific plant matrix. It is advisable to empirically test different solvent ratios to maximize the recovery of this compound.
Q5: How can I troubleshoot low recovery during the solid-phase extraction (SPE) cleanup step?
Low recovery during SPE is a common issue. A systematic approach is to collect and analyze each fraction (load, wash, and elution) to determine where the analyte is being lost. Common causes and solutions include:
-
Analyte in the load fraction: This suggests that the sorbent is not retaining the analyte. This could be due to an incorrect choice of stationary phase, a sample solvent that is too strong, or an inappropriate pH.
-
Analyte in the wash fraction: The wash solvent may be too strong, causing premature elution of the analyte. Consider using a weaker wash solvent.
-
Analyte not present in any fraction: The analyte may be irreversibly bound to the sorbent. In this case, a stronger elution solvent is needed.
Troubleshooting Guide for Low Recovery
This guide provides a step-by-step approach to diagnosing and resolving issues leading to low recovery of this compound.
Problem 1: Inefficient Initial Extraction
| Possible Cause | Recommended Solution |
| Suboptimal Solvent System | The polarity of the extraction solvent may not be suitable for this compound. An 80% methanol solution is a good starting point for ultrasound-assisted extraction.[3] Systematically evaluate different ratios of methanol or ethanol in water to find the optimal composition. |
| Incorrect Solid-to-Liquid Ratio | A low solvent volume may lead to incomplete extraction. Experiment with ratios between 1:20 and 1:75 (g/mL) to ensure thorough extraction.[2] |
| Inadequate Extraction Time and Temperature | Modern extraction techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can reduce extraction times to 5-30 minutes.[4] However, prolonged exposure to high temperatures can cause degradation. Optimize both time and temperature (e.g., 40-70°C) to balance extraction efficiency with compound stability.[1][2] |
| Poor Sample Preparation | Incomplete grinding of the plant material limits the surface area for extraction. Ensure the sample is a fine, homogenous powder. |
Problem 2: Degradation of this compound
| Possible Cause | Recommended Solution |
| Hydrolysis of the Glucuronide Moiety | Avoid strongly acidic or basic conditions during extraction and sample processing. Maintain a near-neutral pH unless optimization experiments suggest otherwise. If hydrolysis is suspected, analyze the extract for the presence of the hispidulin aglycone. |
| Enzymatic Degradation | Use properly stored (dried or frozen at -80°C) plant material to minimize endogenous enzyme activity.[2] Consider a blanching step or the use of organic solvents to denature enzymes prior to extraction. |
Problem 3: Low Recovery During Sample Cleanup (SPE)
| Possible Cause | Recommended Solution |
| Inappropriate Sorbent Material | For a polar compound like this compound, a reversed-phase sorbent (e.g., C18) is often used. However, if the analyte is not retained, consider a mixed-mode or different type of sorbent. |
| Suboptimal pH | The pH of the sample and solvents can affect the ionization state of this compound and its interaction with the sorbent. Adjust the pH to ensure optimal retention. |
| Premature Elution | The wash solvent may be too strong. Reduce the organic solvent content in the wash solution to prevent the loss of the analyte. |
| Incomplete Elution | The elution solvent may be too weak to desorb the analyte from the sorbent. Increase the strength of the elution solvent (e.g., higher percentage of organic solvent). |
Experimental Protocols
Protocol 1: General Ultrasound-Assisted Extraction (UAE) of Flavonoid Glucuronides
This protocol is a generalized method based on common practices for flavonoid glycoside extraction.
-
Sample Preparation: Dry the plant material at a moderate temperature (40-50°C) and grind it into a fine powder (40-60 mesh).
-
Extraction:
-
Weigh 1 g of the powdered plant material into a suitable flask.
-
Add 20 mL of 80% aqueous methanol (a 1:20 solid-to-liquid ratio).[2]
-
Place the flask in an ultrasonic bath.
-
Sonicate at a frequency of approximately 37 kHz and a power of 100 W.[2]
-
Maintain the extraction temperature at 60°C for 15-30 minutes.[2]
-
-
Post-Extraction:
-
Centrifuge the extract at 4000 rpm for 10 minutes to pellet the solid residue.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter.
-
Store the extract at 4°C in a dark vial until HPLC analysis.
-
Protocol 2: Validated HPLC Method for Hispidulin (Aglycone) Quantification
While this protocol is for the aglycone, the chromatographic conditions can be adapted as a starting point for the analysis of this compound.
-
Instrumentation: HPLC system with a DAD detector.
-
Column: Reversed-phase C18 column (e.g., 5 µm, 250 mm x 4.6 mm).
-
Mobile Phase: A gradient of trifluoroacetic acid 0.1% in water (A), trifluoroacetic acid 0.1% in methanol (B), and trifluoroacetic acid 0.1% in acetonitrile (C).
-
Gradient: A typical gradient might start with a high percentage of A and gradually increase the percentage of B and C. A reported gradient for hispidulin is 0 min, 70:15:15; 15 min, 0:100:0; 20 min, 0:75:25.
-
Flow Rate: 1 mL/min.
-
Column Temperature: 30°C.
-
Detection: Monitor at a wavelength appropriate for hispidulin, such as 336 nm.
-
Quantification: Based on a calibration curve of a Hispidulin standard.
Recovery Data for Hispidulin (Aglycone):
| Method | Recovery Range | Reference |
| HPLC-DAD | 94.6 - 98.2% | [5] |
| HPLC-PDA | 88.82 - 107.69% | [6] |
Note: This data is for the hispidulin aglycone and serves as a reference. Recovery for the glucuronide may differ.
Visualizations
References
Technical Support Center: Hispidulin 7-Glucuronide Quantification
Welcome to the technical support center for Hispidulin 7-glucuronide quantification. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during experimental analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the quantification of this compound, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation
Question 1: I am experiencing low recovery of this compound from plasma samples. What are the possible causes and solutions?
Answer:
Low recovery is a frequent challenge and can stem from several factors:
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Inefficient Extraction: Due to its hydrophilic nature, this compound may not be efficiently extracted using standard liquid-liquid extraction (LLE) protocols with non-polar solvents.[1][2]
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Analyte Degradation: Glucuronides can be susceptible to enzymatic degradation or hydrolysis, especially if samples are not handled and stored properly.[1][3]
-
Solution: Ensure rapid sample processing after collection. Store plasma samples at -80°C. Adding enzyme inhibitors to the collection tubes can also prevent degradation.
-
-
Irreversible Binding: The analyte may bind to proteins in the sample matrix or to the surfaces of labware.
-
Solution: Protein precipitation is a crucial first step. Using low-binding microcentrifuge tubes and pipette tips can minimize loss.
-
Question 2: What is the recommended sample preparation method for quantifying this compound in plasma?
Answer:
A combined protein precipitation and solid-phase extraction (SPE) protocol is recommended for optimal recovery and sample cleanup. A detailed experimental protocol is provided in the "Experimental Protocols" section below.
Chromatography & Mass Spectrometry
Question 3: My chromatogram shows poor peak shape (e.g., tailing or fronting) for this compound. How can I improve this?
Answer:
Poor peak shape can compromise the accuracy and precision of your quantification. Consider the following:
-
Column Issues: The analytical column may be contaminated or degraded.
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.
-
Secondary Interactions: Active sites on the column packing material (e.g., free silanol groups) can interact with the analyte, causing peak tailing.[3]
-
Solution: In addition to mobile phase optimization, using an end-capped column can reduce these secondary interactions.
-
Question 4: I am observing a signal for the parent compound (Hispidulin) at the same retention time as my analyte of interest, even though I am injecting a pure standard of this compound. What is happening?
Answer:
This phenomenon is likely due to in-source fragmentation . The glucuronide bond can be labile and may break in the high-energy environment of the mass spectrometer's ion source, generating the aglycone (Hispidulin).[3]
-
Solution: Optimize the ionization source parameters, such as the source temperature and voltages (e.g., declustering potential or fragmentor voltage), to minimize fragmentation. Use gentler ionization conditions where possible. A well-optimized LC method that separates Hispidulin from its glucuronide is also crucial if both are expected in the sample.
Data Analysis & Quantification
Question 5: I suspect my results are being affected by matrix effects. How can I confirm and mitigate this?
Answer:
Matrix effects, caused by co-eluting endogenous components from the biological matrix, can lead to ion suppression or enhancement, significantly impacting accuracy.[3]
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Confirmation:
-
Post-Extraction Spike: Compare the peak area of an analyte spiked into an extracted blank matrix sample with the peak area of the analyte in a neat solution at the same concentration. A significant difference indicates the presence of matrix effects.
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Infusion Experiment: Infuse a constant flow of the analyte solution into the mass spectrometer while injecting an extracted blank matrix sample. A dip or rise in the baseline at the expected retention time of the analyte indicates ion suppression or enhancement, respectively.
-
-
Mitigation Strategies:
-
Improved Sample Cleanup: Use a more rigorous SPE protocol to remove interfering components.[3]
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Chromatographic Separation: Modify the LC gradient to better separate the analyte from matrix interferences.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during data analysis.
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Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[6]
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Quantitative Data Summary
The following table summarizes typical validation parameters for the quantification of Hispidulin and its related compounds using UPLC-MS/MS. These values can serve as a benchmark for your own method development and validation.
| Parameter | Hispidulin[5] | Homoplantaginin[5] | Expected for this compound |
| Linearity Range (ng/mL) | 0.5 - 1000 | 0.5 - 1000 | 0.5 - 1000 |
| Correlation Coefficient (r) | > 0.99 | > 0.99 | > 0.99 |
| Intra-day Precision (%RSD) | < 13% | < 13% | < 15% |
| Inter-day Precision (%RSD) | < 13% | < 13% | < 15% |
| Accuracy (%) | 90% - 104% | 91% - 110% | 85% - 115% |
| Recovery (%) | > 87% | > 85% | > 80% |
| Matrix Effect (%) | 88% - 100% | 90% - 98% | 85% - 115% |
Experimental Protocols
Protocol 1: UPLC-MS/MS Analysis of this compound in Plasma
This protocol is adapted from established methods for Hispidulin and other flavonoid glucuronides.[4][5]
-
Sample Preparation (Protein Precipitation & SPE):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a low-binding microcentrifuge tube, add 20 µL of an internal standard working solution (e.g., a stable isotope-labeled this compound).
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Add 300 µL of ice-cold acetonitrile containing 1% formic acid to precipitate proteins.
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Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.
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Transfer the supernatant to a new tube.
-
Condition an SPE cartridge (e.g., mixed-mode anion exchange) with 1 mL of methanol followed by 1 mL of water.
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Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
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Elute the analyte with 1 mL of methanol containing 2% formic acid.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
UPLC-MS/MS Conditions:
-
Column: UPLC HSS T3 (100 mm x 2.1 mm, 1.7 µm) or equivalent.[4]
-
Mobile Phase A: Water with 0.1% Formic Acid.[4]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[4]
-
Flow Rate: 0.4 mL/min.[4]
-
Gradient: A suitable gradient to separate the analyte from interferences (e.g., 5-95% B over 3 minutes).
-
Injection Volume: 2-5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (must be optimized).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Note: The specific m/z transitions for this compound and the internal standard need to be determined by direct infusion of the pure compounds.
-
-
Visualizations
Metabolic Pathway of Hispidulin
Caption: Metabolic pathway of Hispidulin to this compound via Phase II metabolism.
Experimental Workflow for Quantification
Caption: General experimental workflow for this compound quantification in plasma.
Troubleshooting Logic for Low Analyte Signal
Caption: A logical decision tree for troubleshooting low analyte signal issues.
References
Hispidulin 7-glucuronide stability issues during long-term storage
Welcome to the Technical Support Center for Hispidulin 7-glucuronide. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability issues that may arise during the long-term storage and experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored in a well-closed container, protected from air and light, at -20°C.[1] Several suppliers indicate a shelf life of at least two to three years under these conditions.
Q2: How should I prepare and store stock solutions of this compound?
A2: Whenever possible, you should prepare and use solutions on the same day.[1] If advance preparation is necessary, it is recommended to store the solution in aliquots in tightly sealed vials at -20°C.[1] Under these conditions, the solutions are generally considered usable for up to two weeks.[1]
Q3: What are the primary factors that can affect the stability of this compound during storage?
A3: Like many flavonoid glycosides, the stability of this compound is primarily influenced by three main factors:
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Temperature: Elevated temperatures can accelerate degradation.[2]
-
Light: Exposure to light can lead to photodegradation.
-
Oxygen: The presence of oxygen can promote oxidative degradation.
Q4: What are the likely degradation pathways for this compound?
A4: Based on the stability of similar flavonoid compounds, the two most probable degradation pathways for this compound are:
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Hydrolysis: Cleavage of the glucuronide bond to yield the aglycone, hispidulin, and glucuronic acid. This is often accelerated by increased temperature and humidity.[2]
-
Oxidation: Degradation of the flavonoid structure, which is susceptible to oxidative reactions.[3]
Q5: I've observed a change in the color of my solid this compound sample. What could be the cause?
A5: A color change in the solid reference standard may be an indication of degradation. Flavonoids are susceptible to degradation upon exposure to light, high temperatures, and moisture. To ensure the integrity of your experiments, it is advisable to use a fresh, properly stored standard if you suspect degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of Purity/Appearance of Extra Peaks in HPLC | Degradation due to improper storage. | Verify storage conditions (temperature, light, and air exposure). Prepare fresh solutions from a new stock of solid material stored at -20°C. |
| Hydrolysis of the glucuronide. | Confirm the identity of the new peak. If it corresponds to the aglycone (hispidulin), this indicates hydrolysis. Minimize exposure of solutions to elevated temperatures and consider adjusting the pH of the solvent if appropriate for your experiment. | |
| Oxidative degradation. | If new peaks other than the aglycone are observed, oxidation may be the cause. Ensure solutions are stored under an inert atmosphere (e.g., argon or nitrogen) and minimize exposure to air. | |
| Inconsistent Results in Biological Assays | Degradation of the compound in the assay medium. | Assess the stability of this compound under your specific assay conditions (e.g., pH, temperature, presence of oxidizing agents). Consider performing a time-course experiment to monitor its stability in the assay buffer. |
| Use of a degraded stock solution. | Always use freshly prepared solutions or solutions that have been stored appropriately at -20°C for no longer than two weeks.[1] | |
| Precipitation of the Compound from Solution | Poor solubility in the chosen solvent. | Ensure the solvent is appropriate for this compound. Gentle warming or sonication may aid dissolution, but avoid excessive heat. |
| Degradation leading to less soluble products. | Analyze the precipitate to determine if it is the parent compound or a degradation product. |
Quantitative Data Summary
While specific quantitative stability data for this compound is limited in publicly available literature, the following table provides a general overview of expected stability based on data for other flavonoid glycosides.
| Storage Condition | Compound Form | Expected Stability | Reference |
| -20°C, Dark, Sealed | Solid | ≥ 2 years | [1] |
| -20°C, Dark, Sealed | Solution (in appropriate solvent) | Up to 2 weeks | [1] |
| 25°C / 60% RH | Solid (in herbal drug matrix) | Generally stable over 24 months, though some degradation may occur. | [2] |
| 40°C / 75% RH | Solid (in herbal drug matrix) | Significant degradation, including hydrolysis to aglycone, can occur within 6 months. | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Accurately weigh the required amount of solid this compound.
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Dissolve the solid in an appropriate solvent (e.g., DMSO, methanol) to the desired concentration.
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If necessary, use gentle sonication to ensure complete dissolution. Avoid excessive heating.
-
For immediate use, proceed with your experiment.
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For short-term storage, aliquot the solution into tightly sealed vials and store at -20°C for no more than two weeks.[1]
Protocol 2: Forced Degradation Study (Stress Testing)
Forced degradation studies are essential for understanding the stability of a compound and for developing stability-indicating analytical methods. The goal is to achieve 5-20% degradation to identify potential degradation products.
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Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C. Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) and neutralize before analysis.
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Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at room temperature. Collect samples at various time points and neutralize before analysis.
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Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature. Collect samples at various time points for analysis.
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Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C). Collect samples at various time points, dissolve in a suitable solvent, and analyze.
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Photodegradation: Expose a solution of this compound to a light source (e.g., UV lamp) and analyze at various time points. A control sample should be kept in the dark.
Protocol 3: Stability-Indicating UPLC-MS Method
A stability-indicating method is crucial for separating the intact drug from its degradation products. The following is a general starting point for developing such a method for this compound.
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Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient: A starting condition of low %B, gradually increasing to a high %B to elute all components. The gradient will need to be optimized to achieve adequate separation of degradation products.
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Flow Rate: 0.3 - 0.5 mL/min.
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Column Temperature: 30 - 40°C.
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Detection: UV detection at a wavelength appropriate for this compound (e.g., around 337 nm) and mass spectrometry (MS) for identification of degradation products.
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MS Parameters: Use electrospray ionization (ESI) in both positive and negative ion modes to obtain comprehensive data on the parent compound and its degradation products.
Visualizations
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Chemical Synthesis of Hispidulin 7-glucuronide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the chemical synthesis of Hispidulin 7-glucuronide.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the chemical synthesis of this compound?
A1: The primary challenges in the synthesis of this compound revolve around two key areas:
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Regioselectivity: Hispidulin has multiple hydroxyl (-OH) groups (at positions 5, 7, and 4'). To ensure the glucuronic acid moiety is attached specifically at the 7-position, the other hydroxyl groups must be selectively protected and then later deprotected. The acidity and reactivity of these hydroxyl groups generally follow the order: 7-OH > 4'-OH > 5-OH.[1][2] The 5-OH group has the lowest acidity due to hydrogen bonding with the adjacent carbonyl group and is less likely to be glycosylated.[1][2]
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Yield and Purity: The multi-step nature of the synthesis, involving protection, glycosylation, and deprotection, can lead to lower overall yields.[3][4] Purification of the final product and intermediates can be complex, requiring advanced chromatographic techniques to separate the desired product from isomers and byproducts.
Q2: What is a common synthetic route for this compound?
A2: A common route involves a multi-step process:
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Synthesis of Hispidulin (Aglycone): If not commercially available, Hispidulin must first be synthesized. Several methods have been reported, though they can suffer from low overall yields.[4][5][6]
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Selective Protection of Hispidulin: The hydroxyl groups at the 5 and 4' positions of Hispidulin are protected to prevent them from reacting during the glycosylation step.
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Glycosylation (Glucuronidation): The protected Hispidulin is then reacted with a protected glucuronic acid donor, such as methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl) uronate bromide, often via the Koenigs-Knorr reaction.[3]
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Deprotection: All protecting groups are removed from both the flavonoid and the glucuronic acid moieties to yield the final this compound.
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Purification: The final product is purified using techniques like column chromatography or high-speed counter-current chromatography.[7][8][9]
Q3: Which glycosylation method is recommended for attaching the glucuronic acid?
A3: The Koenigs-Knorr reaction is a widely used and reliable method for the glucuronidation of phenols, including flavonoids.[3][10][11][12] This method typically involves reacting the protected flavonoid with an activated and protected glucuronyl donor, like a glycosyl bromide, in the presence of a promoter such as silver carbonate or silver oxide.[3][11] While effective, yields can sometimes be modest.[3]
Q4: How can I purify the final this compound product?
A4: Purification of flavonoid glycosides can be challenging due to their polarity. Common and effective methods include:
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Macroporous Resin Column Chromatography: This technique is suitable for large-scale purification and separates compounds based on polarity.[7]
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High-Speed Counter-Current Chromatography (HSCCC): HSCCC is an efficient liquid-liquid chromatography technique that avoids solid stationary phases, which can irreversibly adsorb the sample.[8][9]
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Preparative High-Performance Liquid Chromatography (HPLC): This is a high-resolution technique suitable for obtaining highly pure compounds, especially for smaller-scale preparations.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield in Glycosylation Step | 1. Inactive glycosyl donor. 2. Suboptimal reaction conditions (temperature, promoter). 3. Presence of moisture. 4. Formation of byproducts like orthoesters.[12] | 1. Use a freshly prepared or properly stored glycosyl donor. 2. Optimize the reaction temperature; some reactions benefit from lower temperatures (e.g., 0°C) to minimize side reactions.[3] 3. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). The use of molecular sieves can help to remove trace amounts of water.[1][3] 4. Adjust the promoter and solvent system to favor the desired glycoside formation. |
| Non-selective Glycosylation (Mixture of Isomers) | Incomplete or incorrect protection of the 5- and 4'-hydroxyl groups on Hispidulin. | 1. Review and optimize the protection step. Ensure complete protection by using a sufficient excess of the protecting group reagent and adequate reaction time. 2. Confirm the structure of the protected Hispidulin intermediate using analytical techniques like NMR before proceeding to the glycosylation step. |
| Difficulty in Removing Protecting Groups | 1. Harsh deprotection conditions leading to degradation of the product. 2. Incomplete removal of all protecting groups. | 1. For acetyl groups, mild basic hydrolysis (e.g., with sodium carbonate in methanol) can be effective.[3] Enzymatic deprotection can also be a gentle alternative for removing acetyl and methyl ester groups.[13] 2. Monitor the deprotection reaction by TLC or LC-MS to ensure it goes to completion. If necessary, increase the reaction time or temperature cautiously. |
| Co-elution of Product and Impurities During Purification | Similar polarities of the desired product and byproducts. | 1. Employ a different chromatographic technique. If using silica gel chromatography, consider switching to reversed-phase chromatography or employing HSCCC.[8][9] 2. Optimize the solvent system for better separation. For column chromatography, a gradient elution might be necessary. |
Experimental Protocols
General Protocol for the Synthesis of this compound via Koenigs-Knorr Reaction
This protocol is a general guideline and may require optimization.
Step 1: Selective Protection of Hispidulin
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Dissolve Hispidulin in a suitable dry solvent (e.g., DMF or pyridine).
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Add a protecting group reagent that will selectively react with the 4'-OH and potentially the 5-OH group, while leaving the more acidic 7-OH group available for later reaction or being able to be selectively deprotected. Benzyl or silyl protecting groups are commonly used.
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Allow the reaction to proceed until completion, monitoring by TLC.
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Purify the protected Hispidulin intermediate using column chromatography.
Step 2: Koenigs-Knorr Glucuronidation
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Dissolve the protected Hispidulin in a dry, aprotic solvent (e.g., dichloromethane or toluene) under an inert atmosphere.
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Add a promoter, such as silver(I) oxide or silver carbonate, and 3 Å molecular sieves.[3]
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Cool the mixture to 0°C.
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Slowly add a solution of a protected glucuronyl donor, such as methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl) uronate bromide, in the same solvent.
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Allow the reaction to stir at 0°C and then warm to room temperature, monitoring its progress by TLC.
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Upon completion, filter the reaction mixture to remove the silver salts and molecular sieves.
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Concentrate the filtrate and purify the resulting protected this compound by column chromatography.
Step 3: Deprotection
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Removal of Acetyl and Methyl Ester Groups: Dissolve the protected product in a mixture of methanol and water. Add a mild base, such as sodium carbonate, and stir at room temperature until the acetyl and methyl ester groups are cleaved.[3]
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Removal of Flavonoid Protecting Groups: If benzyl groups were used, they can be removed by catalytic hydrogenation (e.g., using Pd/C and H2 gas).
-
Monitor the deprotection by TLC or LC-MS.
-
Neutralize the reaction mixture if necessary and remove the solvent under reduced pressure.
Step 4: Final Purification
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Purify the crude this compound using a suitable method such as preparative HPLC, macroporous resin chromatography, or HSCCC to obtain the final, high-purity product.[7][8][9]
Data Presentation
Table 1: Representative Yields for Flavonoid Glucuronidation Reactions
| Flavonoid Substrate | Glucuronidation Method | Reported Yield | Reference |
| 4',7-Dibenzylquercetin | Koenigs-Knorr | 52% (for the glycosylation step) | [3] |
| Persicogenin | Trifluoroacetimidate donor with BF3 etherate | 41% (for the glycosylation step) | [14] |
| Daunomycinone | Koenigs-Knorr with HgBr2 | Mixture of α/β anomers | [12] |
| Racemic Clenbuterol | Koenigs-Knorr | Low yield (1.7%) due to byproduct formation | [12] |
Note: Yields are highly substrate-dependent and require optimization for each specific synthesis.
Visualizations
Caption: Workflow for the chemical synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
- 1. Frontiers | Progress and Achievements in Glycosylation of Flavonoids [frontiersin.org]
- 2. Progress and Achievements in Glycosylation of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucuronidated flavonoids in neurological protection: structural analysis and approaches for chemical and biological synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total Synthesis and Metabolic Stability of Hispidulin and Its d-Labelled Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Total Synthesis and Metabolic Stability of Hispidulin and Its d-Labelled Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf [frontiersin.org]
- 8. Preparative separation of flavonoid glycosides and flavonoid aglycones from the leaves of Platycladus orientalis by REV-IN and FWD-IN high-speed counter-current chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 12. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of 1-beta-O-acyl glucuronides of diclofenac, mefenamic acid and (S)-naproxen by the chemo-selective enzymatic removal of protecting groups from the corresponding methyl acetyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview [mdpi.com]
Technical Support Center: Refining Purification Protocols for Hispidulin 7-glucuronide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Hispidulin 7-glucuronide.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for isolating this compound from a crude plant extract?
A1: A common starting point is a bioassay-guided fractionation of the plant extract. Typically, the crude extract is suspended in water and then sequentially partitioned with solvents of increasing polarity, such as petroleum ether, dichloromethane (CH₂Cl₂), ethyl acetate, and n-butanol. The fractions are then tested for the presence and concentration of this compound, often using analytical techniques like HPLC.
Q2: What type of chromatography is most effective for purifying this compound?
A2: A multi-step chromatographic approach is generally most effective. Initial purification can be achieved using column chromatography with stationary phases like silica gel or Sephadex LH-20. For final, high-purity isolation, preparative High-Performance Liquid Chromatography (prep-HPLC) is the preferred method. High-Speed Counter-Current Chromatography (HSCCC) has also been successfully employed for the separation of flavonoid glycosides.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term stability, this compound should be stored at -20°C in a tightly sealed container, protected from light. If in solution, it is best to prepare fresh solutions for immediate use. If stock solutions are necessary, they should be stored as aliquots in tightly sealed vials at -20°C and are generally usable for up to two weeks.
Q4: What is the typical purity of commercially available this compound?
A4: Commercially available this compound typically has a purity of 95% to 99%, as determined by methods such as HPLC-DAD, HPLC-ELSD, or LC/MS-ELSD.
Q5: What are the key analytical methods for identifying and quantifying this compound?
A5: The primary analytical methods include High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) or an Evaporative Light Scattering Detector (HPLC-ELSD) for quantification. For structural identification and confirmation, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Yield After Extraction | Inefficient extraction solvent. | Flavonoid glycosides are polar. Use polar solvents like methanol, ethanol, or mixtures of alcohol and water for extraction. |
| Degradation during extraction. | Avoid high temperatures and prolonged exposure to light. Consider using milder extraction techniques. | |
| Poor Separation in Column Chromatography | Inappropriate stationary phase. | For initial cleanup, silica gel is common. For separating flavonoid glycosides, Sephadex LH-20 can be effective. |
| Incorrect mobile phase. | Use a gradient of solvents with increasing polarity. For silica gel, a common system is a gradient of chloroform and methanol. For Sephadex LH-20, methanol is often used. | |
| Peak Tailing or Broadening in HPLC | Secondary interactions with the stationary phase. | Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of silanol groups on the column. |
| Column overload. | Reduce the amount of sample injected onto the column. | |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure the analyte is in a single ionic state. | |
| Compound Degradation During Purification | Hydrolysis of the glucuronide group. | Maintain a neutral or slightly acidic pH during purification. Avoid strongly acidic or basic conditions. |
| Oxidation of the flavonoid core. | Work with degassed solvents and consider adding an antioxidant to the sample if necessary. | |
| Difficulty Dissolving the Purified Compound | Low solubility in the desired solvent. | This compound has limited water solubility. For biological assays, consider dissolving it in a small amount of DMSO first, then diluting with the aqueous buffer. |
Experimental Protocols
General Extraction and Fractionation Protocol
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Extraction: Air-dry and powder the plant material. Extract the powder with 95% ethanol at room temperature with agitation for 24 hours. Repeat the extraction three times.
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Concentration: Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
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Fractionation: Suspend the crude extract in water and partition successively with petroleum ether, dichloromethane, ethyl acetate, and n-butanol.
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Analysis: Analyze each fraction by analytical HPLC to identify the fraction containing the highest concentration of this compound.
Preparative HPLC Purification Protocol
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Column: Use a C18 reversed-phase preparative column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: Start with a linear gradient of 10-40% Solvent B over 40 minutes. The exact gradient should be optimized based on analytical HPLC results.
-
Flow Rate: A typical flow rate for a 10 mm ID column is 4-5 mL/min.
-
Detection: Monitor the elution at a wavelength of 280 nm or 340 nm.
-
Fraction Collection: Collect the fractions corresponding to the peak of this compound.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm purity.
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Drying: Combine the pure fractions and remove the solvent under reduced pressure, followed by lyophilization to obtain the purified compound.
Data Presentation
Table 1: Physicochemical and Analytical Data for this compound
| Property | Value |
| Molecular Formula | C₂₂H₂₀O₁₂ |
| Molecular Weight | 476.39 g/mol |
| CAS Number | 31105-76-7 |
| Typical Purity | 95% - 99% |
| Analytical Methods | HPLC-DAD, HPLC-ELSD, LC/MS, NMR |
| Storage Temperature | -20°C |
Table 2: Solubility of this compound
| Solvent | Solubility |
| Water | Low |
| Methanol | Soluble |
| Ethanol | Soluble |
| DMSO | Soluble |
| Acetonitrile | Slightly Soluble |
| Ethyl Acetate | Sparingly Soluble |
| Chloroform | Insoluble |
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for HPLC peak shape issues.
Technical Support Center: Overcoming Poor Cell Permeability of Hispidulin 7-Glucuronide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor cell permeability of Hispidulin 7-glucuronide.
Frequently Asked Questions (FAQs)
Q1: Why is the cell permeability of this compound expected to be low?
A1: The low cell permeability of this compound is anticipated due to its chemical structure. The addition of a glucuronide moiety significantly increases the molecule's polarity and molecular weight, which are unfavorable characteristics for passive diffusion across the lipid-rich cell membrane. Furthermore, flavonoid glucuronides are often substrates for efflux transporters, such as P-glycoprotein (P-gp) and Multidrug Resistance-Associated Proteins (MRPs), which actively pump the compound out of the cell, further reducing its intracellular concentration. Studies on structurally similar flavonoid glucuronides, such as baicalin (baicalein 7-O-glucuronide), have shown that they do not readily pass through cell membranes[1][2].
Q2: What are the primary mechanisms that limit the intestinal absorption of this compound?
A2: The primary mechanisms limiting the intestinal absorption of this compound are:
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Low Passive Permeability: The hydrophilic nature of the glucuronide group hinders its ability to passively diffuse across the lipophilic intestinal epithelial cells.
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Efflux Transporter Activity: this compound is likely a substrate for apically located efflux transporters (e.g., P-gp, MRP2, BCRP) in intestinal enterocytes. These transporters actively expel the compound back into the intestinal lumen, reducing its net absorption.
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Enzymatic Deglucuronidation: While this can sometimes be a positive factor by converting the glucuronide back to the more permeable aglycone (Hispidulin), the extent and location of this enzymatic activity by β-glucuronidases can be variable and may not significantly contribute to overall absorption[3].
Q3: How can I experimentally determine the permeability of this compound?
A3: The most common in vitro method to determine the permeability of a compound is the Caco-2 cell permeability assay. This assay utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal barrier. By measuring the transport of this compound from the apical (AP) to the basolateral (BL) side and vice versa, the apparent permeability coefficient (Papp) can be calculated. An efflux ratio (Papp(BL-AP) / Papp(AP-BL)) greater than 2 suggests the involvement of active efflux. Another common model is the Madin-Darby canine kidney (MDCK) cell line, often transfected with specific transporters like MDR1 (P-gp), to study the role of efflux in more detail.
Q4: What are the main strategies to overcome the poor cell permeability of this compound?
A4: The main strategies can be broadly categorized as:
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Inhibition of Efflux Pumps: Using specific inhibitors of transporters like P-gp (e.g., verapamil, zosuquidar) or MRPs (e.g., MK-571) can increase the net intracellular concentration of this compound. Flavonoids themselves have also been investigated as efflux pump inhibitors[4][5][6][7][8].
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Formulation Strategies: Incorporating this compound into advanced drug delivery systems such as nanoparticles, liposomes, or nanoemulsions can protect it from degradation and facilitate its transport across the intestinal epithelium[9][10][11].
-
Prodrug Approach: Chemically modifying this compound to create a more lipophilic prodrug can enhance its passive permeability. The modifying group is designed to be cleaved off by intracellular enzymes, releasing the active parent compound inside the cell[12][13][14][15][16]. For instance, esterification of scutellarein, a similar flavonoid, has been shown to significantly improve its permeability[17].
Troubleshooting Guides
Issue 1: Low Apparent Permeability Coefficient (Papp) in Caco-2 Assay
| Possible Cause | Troubleshooting Step |
| Inherent low passive permeability | 1. Confirm the low permeability by running control compounds with known permeability (e.g., mannitol for low, propranolol for high). 2. Consider formulation strategies to enhance solubility and permeability (see Issue 3). |
| Active efflux by transporters | 1. Perform a bidirectional Caco-2 assay to determine the efflux ratio. An efflux ratio > 2 indicates active efflux. 2. Co-administer known efflux pump inhibitors (e.g., verapamil for P-gp, MK-571 for MRPs) to see if the A-to-B permeability increases and the efflux ratio decreases. |
| Poor aqueous solubility of the test compound | 1. Increase the solubility by using a small percentage of a co-solvent like DMSO (ensure final concentration is non-toxic to cells). 2. Formulate with solubility enhancers like cyclodextrins. |
| Compound binding to plasticware | 1. Use low-binding plates for the assay. 2. Quantify the compound concentration in the donor and receiver wells at the end of the experiment to calculate mass balance and assess recovery. |
Issue 2: High Efflux Ratio in Bidirectional Permeability Assay
| Possible Cause | Troubleshooting Step |
| Compound is a substrate for P-glycoprotein (P-gp) | 1. Co-incubate with a specific P-gp inhibitor (e.g., verapamil, zosuquidar) and observe if the efflux ratio is reduced. 2. Use an MDCK-MDR1 cell line, which overexpresses human P-gp, to confirm P-gp mediated efflux. |
| Compound is a substrate for Multidrug Resistance-Associated Proteins (MRPs) or Breast Cancer Resistance Protein (BCRP) | 1. Co-incubate with specific inhibitors for MRPs (e.g., MK-571) or BCRP (e.g., Ko143). 2. Use cell lines specifically overexpressing these transporters for confirmation. |
| Involvement of multiple efflux transporters | 1. Use a combination of inhibitors to assess the contribution of different transporters. 2. Consider using a broader spectrum efflux pump inhibitor. |
Issue 3: Ineffective Permeability Enhancement with Formulation Strategies
| Possible Cause | Troubleshooting Step |
| Inappropriate formulation for the compound | 1. Screen a variety of formulation types (e.g., lipid-based, polymer-based nanoparticles, solid lipid nanoparticles). 2. Characterize the formulation for particle size, zeta potential, and drug loading to ensure optimal properties. |
| Instability of the formulation in the assay medium | 1. Assess the stability of the formulation in the transport buffer over the duration of the experiment. 2. Modify the formulation to improve its stability. |
| Formulation does not effectively release the drug at the cell surface | 1. Conduct in vitro release studies to understand the release kinetics of this compound from the formulation. 2. Adjust the formulation composition to achieve a more favorable release profile. |
Quantitative Data Summary
Since direct experimental data for this compound is scarce, the following table presents permeability data for structurally related flavonoid glucuronides and the effect of chemical modification on a similar flavonoid aglycone.
Table 1: Apparent Permeability (Papp) of Structurally Related Flavonoids and Derivatives
| Compound | Cell Line | Papp (A to B) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Reference |
| Baicalin (Baicalein 7-O-glucuronide) | HT-29 | Did not pass through cell membranes | - | [1] |
| Baicalin | Caco-2 | 0.037 | - | [2] |
| Scutellarin | Caco-2 | Low (not quantified) | - | [17] |
| Scutellarein | Caco-2 | Low (not quantified) | - | [17] |
| Scutellarein Derivative 5e | Caco-2 | 7.19 ± 0.31 | 0.17 | [17] |
| Scutellarein Derivative 7b | Caco-2 | 5.9-fold higher than scutellarin | - | [17] |
Note: The data for scutellarein derivatives demonstrates the potential of the prodrug approach to significantly enhance permeability.
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
-
Cell Culture: Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.
-
Seeding on Transwell Inserts: Seed Caco-2 cells onto permeable Transwell inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².
-
Monolayer Differentiation: Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.
-
Monolayer Integrity Assessment: Measure the transepithelial electrical resistance (TEER) using a voltmeter. Monolayers with TEER values > 250 Ω·cm² are typically considered suitable for transport studies. Additionally, assess the permeability of a low-permeability marker like Lucifer yellow.
-
Transport Experiment (Apical to Basolateral - A-to-B):
-
Wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the test solution of this compound (e.g., 10 µM in HBSS) to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh HBSS.
-
Collect a sample from the apical chamber at the beginning and end of the experiment.
-
-
Transport Experiment (Basolateral to Apical - B-to-A):
-
Follow the same procedure as above, but add the test solution to the basolateral chamber and sample from the apical chamber.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.
-
Calculate the efflux ratio: ER = Papp (B-to-A) / Papp (A-to-B).
-
Protocol 2: Evaluation of Efflux Pump Inhibition
-
Follow the Caco-2 permeability assay protocol as described above.
-
Prepare test solutions of this compound with and without a known efflux pump inhibitor (e.g., 10 µM verapamil for P-gp).
-
Pre-incubate the Caco-2 monolayers with the inhibitor-containing buffer for 30-60 minutes before adding the this compound solution (also containing the inhibitor).
-
Perform both A-to-B and B-to-A transport experiments.
-
Compare the Papp values and efflux ratios in the presence and absence of the inhibitor to determine the extent of efflux pump involvement.
Visualizations
Caption: Limited intestinal absorption of this compound.
Caption: Strategies to enhance this compound permeability.
Caption: Caco-2 permeability assay experimental workflow.
References
- 1. Comparative Evaluation of the Antiglycation and Anti-α-Glucosidase Activities of Baicalein, Baicalin (Baicalein 7- O-Glucuronide) and the Antidiabetic Drug Metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structure-Dependent Deconjugation of Flavonoid Glucuronides by Human β-Glucuronidase - In Vitro and In Silico Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flavonoids as Inhibitors of Bacterial Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Flavonoids as Novel Efflux Pump Inhibitors and Antimicrobials Against Both Environmental and Pathogenic Intracellular Mycobacterial Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Formulation strategies to improve the efficacy of intestinal permeation enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lipid formulation strategies for enhancing intestinal transport and absorption of P-glycoprotein (P-gp) substrate drugs: in vitro/in vivo case studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. ijpsonline.com [ijpsonline.com]
- 14. Prodrug strategies for enhancing the percutaneous absorption of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
how to handle Hispidulin 7-glucuronide hygroscopic properties
This guide provides researchers, scientists, and drug development professionals with essential information for handling the hygroscopic properties of Hispidulin 7-glucuronide. Adherence to these protocols is crucial for ensuring experimental accuracy, reproducibility, and the stability of the compound.
Frequently Asked Questions (FAQs)
Q1: What does it mean if a compound is hygroscopic?
A1: A hygroscopic substance has a tendency to absorb moisture from the surrounding environment.[1][2] This can lead to physical changes such as clumping or deliquescence (dissolving in the absorbed water) and may also affect the chemical stability and potency of the compound.[2][3][4]
Q2: How can I tell if my vial of this compound has absorbed moisture?
A2: Visual inspection of the solid compound is the first step. If the normally solid, free-flowing powder appears clumpy, caked, or has a paste-like consistency, it has likely absorbed a significant amount of moisture.[2][4] For quantitative analysis, methods like Karl Fischer titration can determine the precise water content.[5][6]
Q3: What are the primary consequences of moisture absorption for this compound in my experiments?
A3: Moisture absorption can lead to several experimental issues:
-
Inaccurate Weighing: The measured weight will include an unknown amount of water, leading to the preparation of solutions with lower-than-intended concentrations.
-
Altered Dissolution Rates: Changes in the physical state of the solid can affect how quickly it dissolves in a solvent.[4]
-
Chemical Degradation: The presence of water can promote hydrolysis or other degradation pathways, reducing the purity and activity of the compound.[3][7]
-
Reduced Shelf-Life: Long-term stability is compromised in the presence of moisture.[3]
Q4: How should I store my this compound to minimize moisture absorption?
A4: Proper storage is critical. This compound should be stored at -20°C in a tightly sealed container.[8][9] For enhanced protection, store the vial inside a desiccator containing a drying agent like silica gel or in a dry cabinet with controlled low humidity.[4][10] It is also advisable to aliquot the compound into smaller, single-use vials to minimize repeated exposure of the bulk stock to ambient air.[11]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Inconsistent results between experiments. | The concentration of this compound stock solutions may vary due to moisture absorption during weighing. | Implement a strict protocol for handling the compound in a controlled environment (e.g., glove box with low humidity). Prepare a large batch of stock solution, aliquot it, and store it at -80°C to ensure consistency across multiple experiments.[11] |
| The compound appears clumpy or "wet". | The vial has been exposed to ambient humidity, leading to significant water absorption. | If the clumping is minor, the compound might be salvageable for non-critical applications by breaking up the clumps with a spatula just before use, though its original properties may not be fully restored.[1] For critical experiments, it is recommended to use a fresh, unopened vial. |
| Difficulty achieving complete dissolution. | Physical changes due to moisture absorption can alter the compound's solubility characteristics. | Ensure the correct solvent is being used. Gentle warming or sonication may aid dissolution. However, be aware that the altered physical state may inherently slow down the dissolution process. |
| Observed degradation of the compound over time. | Improper storage has allowed moisture to catalyze chemical degradation. | Review and improve storage conditions immediately. Store in a desiccator at the recommended -20°C.[8][9] Consider performing a purity analysis on the existing stock to assess the extent of degradation. |
Experimental Protocols
Protocol for Preparing a Standard Solution of this compound
This protocol is designed to minimize moisture absorption during the preparation of a standard solution for analytical or biological assays.
1. Acclimatization and Environment Setup:
- Transfer the sealed vial of this compound from the -20°C freezer to a desiccator at room temperature. Allow the vial to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold compound.
- If available, perform all manipulations within a glove box with a controlled low-humidity atmosphere (Relative Humidity < 20%). If a glove box is not available, work quickly and efficiently in a draft-free area.
2. Weighing:
- Use an analytical balance with a draft shield.
- Tare a clean, dry weighing vessel (e.g., a microcentrifuge tube).
- Quickly open the vial of this compound, transfer the desired amount of solid to the tared vessel, and immediately reseal the stock vial.
- Record the weight of the compound.
3. Solubilization:
- Add the appropriate solvent to the weighing vessel to dissolve the this compound.
- Vortex or sonicate as needed to ensure complete dissolution.
4. Storage of Stock Solution:
- If the entire stock solution will not be used immediately, aliquot it into single-use vials.
- Store the aliquots at -80°C to maintain stability. Avoid repeated freeze-thaw cycles.
Visual Guides
Workflow for Handling Hygroscopic this compound
Caption: Workflow for handling hygroscopic compounds.
Troubleshooting Logic for Inconsistent Experimental Results
Caption: Troubleshooting inconsistent experimental results.
References
- 1. tutorchase.com [tutorchase.com]
- 2. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 3. pharmainfo.in [pharmainfo.in]
- 4. smtdryboxes.com [smtdryboxes.com]
- 5. quora.com [quora.com]
- 6. Moisture determination in hygroscopic drug substances by near infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. molnova.com [molnova.com]
- 9. This compound = 95 LC/MS-ELSD, = 95 LC/MS-ELSD 31105-76-7 [sigmaaldrich.com]
- 10. SOP for Storage of Hygroscopic Raw Materials with Desiccants – V 2.0 – SOP Guide for Pharma [pharmasop.in]
- 11. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]
Validation & Comparative
A Comparative Guide to the Bioactivity of Hispidulin and Hispidulin 7-glucuronide
An Objective Analysis for Researchers and Drug Development Professionals
Executive Summary
Hispidulin, a naturally occurring flavonoid, has been the subject of extensive research, demonstrating a wide range of biological activities including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. In contrast, its metabolite, Hispidulin 7-glucuronide, is significantly less studied. While this compound is presumed to possess antioxidant and anti-inflammatory properties, a comprehensive search of scientific literature reveals a notable absence of direct comparative studies evaluating the bioactivity of these two compounds side-by-side. This guide, therefore, presents a detailed overview of the available experimental data for each compound individually, highlighting the current knowledge and the significant data gap that exists.
Hispidulin: A Multifaceted Bioactive Compound
Hispidulin (4',5,7-trihydroxy-6-methoxyflavone) has been shown to exert its effects through various molecular pathways. The following sections summarize the key bioactivities and the associated experimental findings.
Antioxidant Activity
Hispidulin has demonstrated notable antioxidant properties in various in vitro assays. It acts by scavenging free radicals and modulating endogenous antioxidant defense systems.
Table 1: Summary of Antioxidant Activity of Hispidulin
| Assay Type | Cell Line/System | Key Findings | Reference |
| DPPH Radical Scavenging | Cell-free | Showed strong antioxidant potential at tested concentrations. | [1] |
| Lipid Peroxidation Inhibition | In vitro | Inhibited microsomal lipid peroxidation. | [1] |
| Nrf2 Pathway Induction | In vivo and in vitro | Exerted neuroprotective effects by inducing the NRF2 antioxidant pathway. | [2] |
Experimental Protocol: DPPH Radical Scavenging Assay
A common method to evaluate antioxidant activity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. Briefly, a solution of DPPH in methanol is prepared. Different concentrations of the test compound (hispidulin) are added to the DPPH solution. The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes). The absorbance of the solution is then measured using a spectrophotometer at a specific wavelength (e.g., 517 nm). The percentage of scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound). Ascorbic acid is often used as a positive control.
Anti-inflammatory Effects
Hispidulin has been shown to mitigate inflammatory responses by inhibiting the production of pro-inflammatory mediators.
Table 2: Summary of Anti-inflammatory Activity of Hispidulin
| Cell Line/System | Key Findings | Reference |
| LPS-stimulated RAW 264.7 macrophages | Markedly reduced nitric oxide (NO) production. | [1] |
| Kainic acid-induced rat hippocampus | Suppressed microglial activation and production of proinflammatory cytokines (IL-6, IL-1β, TNF-α). | [2] |
Signaling Pathway: Hispidulin's Anti-inflammatory Action
Caption: Hispidulin inhibits LPS-induced microglial activation and subsequent pro-inflammatory cytokine production.
Anticancer Activity
Hispidulin exhibits anticancer properties by inducing apoptosis, inhibiting cell proliferation, and preventing metastasis in various cancer cell lines.
Table 3: Summary of Anticancer Activity of Hispidulin
| Cancer Cell Line | Key Findings | Reference |
| Nasopharyngeal carcinoma (CNE-2Z) | Inhibited cell proliferation, migration, and invasion; induced apoptosis. | [3] |
| Human ovarian cancer | Potentiated TRAIL-induced apoptosis and downregulated anti-apoptotic proteins (Mcl-1, Bcl-2, Bcl-xL). | [1] |
| Human pancreatic tumor (xenograft mice) | Significantly inhibited tumor growth at 20 mg/kg daily. | [1] |
| Renal cell carcinoma (RCC) | Dose-dependently inhibited proliferation and induced apoptosis. | [1] |
Experimental Workflow: Cancer Cell Viability Assay (MTT Assay)
Caption: Workflow for determining the effect of Hispidulin on cancer cell viability using the MTT assay.
Neuroprotective Effects
Hispidulin has shown promise in protecting neuronal cells from damage and has been investigated for its potential in neurodegenerative diseases.
Table 4: Summary of Neuroprotective Activity of Hispidulin
| Model System | Key Findings | Reference |
| Cerebral ischemia-reperfusion injury (rats) | Reduced infarct size and brain edema; suppressed NLRP3-mediated pyroptosis. | [2] |
| Kainic acid-induced hippocampal neuronal cell death | Significantly reduced neuronal cell death. | [2] |
Signaling Pathway: Hispidulin's Neuroprotection via Nrf2
Caption: Hispidulin induces the Nrf2 pathway, leading to the expression of antioxidant enzymes and neuroprotection.
This compound: The Current State of Knowledge
This compound is a metabolite of hispidulin, formed by the conjugation of glucuronic acid to the 7-hydroxyl group of the hispidulin molecule. This process, known as glucuronidation, is a major pathway for the metabolism and detoxification of flavonoids in the body.
Bioactivity of this compound
The available scientific literature on the specific bioactivities of this compound is limited.
-
Antioxidant Activity: It is described as a phenolic compound exhibiting antioxidant activity[4]. One study that isolated several compounds from Salvia plebeia, including hispidulin-7-glucuronide, investigated their antioxidant activities individually and compared them with α-tocopherol using an oxidative stability instrument. However, this study did not include hispidulin for a direct comparison[5].
-
Anti-inflammatory Activity: There is a mention of this compound having potential anti-inflammatory activity by inhibiting the release of IL-6[5]. However, detailed experimental data and comparisons with hispidulin are lacking.
The Data Gap: A Call for Direct Comparative Studies
The primary challenge in creating a comprehensive comparison guide is the absence of studies that have directly evaluated the bioactivity of hispidulin and this compound in the same experimental models. Glucuronidation can significantly alter the physicochemical properties of a compound, including its solubility, polarity, and ability to interact with cellular targets. This can, in turn, affect its bioavailability and biological activity.
It is plausible that this compound may act as a prodrug, being converted back to the active aglycone (hispidulin) by gut microbiota, or it may possess its own intrinsic, albeit potentially different, bioactivities.
Conclusion and Future Directions
To bridge this knowledge gap, future research should focus on:
-
Direct, side-by-side in vitro and in vivo studies comparing the antioxidant, anti-inflammatory, anticancer, and neuroprotective effects of hispidulin and this compound.
-
Pharmacokinetic studies to compare the absorption, distribution, metabolism, and excretion of both compounds.
-
Mechanistic studies to elucidate the molecular targets and signaling pathways modulated by this compound.
Such research is crucial for a comprehensive understanding of the therapeutic potential of hispidulin and its metabolites and will be invaluable for guiding future drug development efforts.
References
- 1. Medicinal importance, pharmacological activities, and analytical aspects of hispidulin: A concise report - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C22H20O12 | CID 5318059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Hispidulin 7-Glucuronide: A Comparative Analysis of Antioxidant Capacity Among Flavonoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant capacity of hispidulin 7-glucuronide against other prominent flavonoids, including its aglycone hispidulin, as well as luteolin, apigenin, and the well-studied quercetin. This analysis is supported by available experimental data from established in vitro antioxidant assays, detailed experimental protocols, and a visualization of the key signaling pathways involved in the antioxidant action of flavonoids.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of flavonoids can be quantified using various assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays being among the most common. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher antioxidant potency.
The following table summarizes the available IC50 values for this compound and other selected flavonoids from DPPH and ABTS assays. It is important to note that direct comparisons are most valid when data is sourced from the same study, as experimental conditions can influence the results.
| Flavonoid | DPPH IC50 (µM) | ABTS IC50 (µM) |
| This compound | Data Not Available | Data Not Available |
| Hispidulin | Low reactivity | Low reactivity |
| Luteolin 7-Glucuronide | 6.80[1] | Data Not Available |
| Luteolin | 13.2 ± 0.18[2] | 17.3 ± 0.82[2] |
| Apigenin 7-Glucuronide | Data Not Available | Data Not Available |
| Apigenin | 8.5 | 344 |
| Quercetin | 1.84 - 19.17[3] | 0.5083 - 48.0 ± 4.4[3][4] |
Experimental Protocols
Detailed methodologies for the DPPH and ABTS assays are crucial for the accurate interpretation and replication of results.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Procedure:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.
-
Sample Preparation: The test compounds (this compound and other flavonoids) are dissolved in the same solvent as the DPPH solution to various concentrations.
-
Reaction Mixture: A specific volume of the DPPH solution is mixed with a specific volume of the sample solution in a test tube or a 96-well plate. A control containing the solvent and DPPH solution, and a blank containing the solvent and the sample solution are also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample and calculating the concentration at which 50% of the DPPH radicals are scavenged.
ABTS Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The decolorization of the blue-green ABTS•+ solution is proportional to the antioxidant concentration.
Procedure:
-
Preparation of ABTS•+ solution: The ABTS•+ radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Dilution of ABTS•+ solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.
-
Sample Preparation: The test compounds are dissolved in a suitable solvent to various concentrations.
-
Reaction Mixture: A small volume of the sample solution is added to a larger volume of the diluted ABTS•+ solution.
-
Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.
-
IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus concentration.
Signaling Pathways in Flavonoid Antioxidant Action
Flavonoids exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways that control the expression of antioxidant enzymes.
Caption: Flavonoid-mediated activation of the Nrf2 signaling pathway.
The diagram above illustrates a key mechanism by which flavonoids, including potentially this compound, exert their antioxidant effects. Reactive oxygen species (ROS) and flavonoids can lead to the dissociation of the transcription factor Nrf2 from its inhibitor Keap1. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for antioxidant enzymes. This leads to the increased expression of enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase (CAT), which in turn neutralize ROS and contribute to cellular protection against oxidative stress.
Conclusion
While direct quantitative comparisons of the antioxidant capacity of this compound with other flavonoids are limited by the availability of specific IC50 data, the existing literature suggests that flavonoids and their glycosides are important contributors to cellular antioxidant defense. The aglycones, such as quercetin and luteolin, generally exhibit potent radical scavenging activity. The glucuronidation of flavonoids can alter their antioxidant potential, and further research is required to fully elucidate the specific activity of this compound in various antioxidant assays. The provided experimental protocols and the signaling pathway diagram offer a foundational understanding for researchers investigating the antioxidant properties of this and other flavonoids.
References
Validating the Mechanism of Action of Hispidulin 7-Glucuronide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanism of action of Hispidulin 7-glucuronide, offering available data and outlining experimental protocols to validate its therapeutic potential. While direct experimental evidence for this compound is emerging, this document leverages extensive research on its aglycone, Hispidulin, to provide a comprehensive overview for researchers.
Introduction to this compound
This compound is a flavonoid metabolite, a phenolic compound found in various medicinal plants.[1][2] Like many flavonoids, it undergoes glucuronidation in the body, a process that can significantly alter its biological activity. The central hypothesis for the action of many flavonoid glucuronides is that they act as prodrugs, which are deconjugated to their more active aglycone forms at specific sites, such as areas of inflammation.
Initial data suggests that this compound may possess anti-inflammatory and apoptotic properties. Specifically, it has been reported to potentially inhibit the release of interleukin-6 (IL-6) and target the IL-6 receptor, implicating it in apoptosis signaling pathways.
Comparative Bioactivity: this compound vs. Hispidulin (Aglycone)
A significant body of research exists for the aglycone, Hispidulin, which demonstrates a broad range of biological activities. Understanding the mechanism of Hispidulin is crucial, as it is the likely effector molecule following the deconjugation of this compound.
Table 1: Comparison of Biological Activities
| Feature | This compound (Proposed/Inferred) | Hispidulin (Experimentally Validated) |
| Anti-inflammatory | Potential inhibition of IL-6 release. | Inhibition of pro-inflammatory markers including TNF-α, IL-6, and IL-1β.[3][4] Downregulation of NF-κB, MAPKs, and AKT signaling.[4] |
| Anticancer | Implicated in apoptosis via IL-receptor targeting. | Induces apoptosis and cell cycle arrest in various cancer cell lines.[5][6][7] Inhibits cancer cell proliferation, migration, and invasion.[5][7] Modulates signaling pathways including PI3K/Akt and MAPK/ERK.[8][9] |
| Antioxidant | Exhibits antioxidant activity.[2] | Potent free radical scavenger and inhibitor of lipid peroxidation.[5] |
| Bioavailability | Higher water solubility may lead to different pharmacokinetic profiles. | Lower water solubility. |
Mechanism of Action: Key Signaling Pathways
The proposed and established mechanisms of action for this compound and Hispidulin involve several key signaling pathways critical in inflammation and cancer.
Proposed Anti-Inflammatory and Apoptotic Pathway for this compound
This compound is suggested to exert its effects through the inhibition of IL-6 and interaction with its receptor, potentially triggering apoptosis.
Caption: Proposed mechanism of this compound.
Established Anticancer Signaling Pathways of Hispidulin
Hispidulin has been shown to induce apoptosis and inhibit cancer cell proliferation through multiple signaling pathways.
Caption: Key anticancer signaling pathways of Hispidulin.
Quantitative Data Summary
The following tables summarize quantitative data for the biological activities of Hispidulin. Direct quantitative data for this compound is currently limited in publicly available literature.
Table 2: In Vitro Anticancer Activity of Hispidulin
| Cell Line | Cancer Type | Assay | Concentration | Effect | Reference |
| NCI-H460 | Non-small-cell lung | MTT Assay | 15 µM | Significant decrease in cell viability | [1] |
| A549 | Non-small-cell lung | MTT Assay | 30 µM | Significant decrease in cell viability | [1] |
| HepG2 | Hepatoblastoma | MTT Assay | 50 µM | ~50% inhibition of cell growth (IC50) | [8] |
| AGS | Gastric | MTT Assay | 50 µM | IC50 at 48h | [10] |
| CNE-2Z | Nasopharyngeal | Flow Cytometry | 25, 50, 100 µM | 13.3%, 17.1%, 24.6% apoptosis, respectively | [7] |
Table 3: In Vivo Anticancer Activity of Hispidulin
| Animal Model | Cancer Type | Dosage | Effect | Reference |
| Nude mice | Non-small-cell lung | 20 mg/kg/day | Significant tumor growth inhibition | [1] |
| Xenograft mice | Pancreatic | 20 mg/kg/day | Significant tumor growth inhibition | [5] |
| CNE-2Z xenograft | Nasopharyngeal | 20 mg/kg/day | 50.1% reduction in tumor weight | [7] |
Experimental Protocols for Validation
To validate the proposed mechanism of action of this compound, the following experimental protocols are recommended.
Experimental Workflow
Caption: Workflow for validating this compound's mechanism.
IL-6 Inhibition Assay
Objective: To quantify the inhibitory effect of this compound on the production of IL-6 in stimulated immune cells.
Materials:
-
Human monocytic cell line (e.g., THP-1) or primary macrophages.
-
LPS (Lipopolysaccharide) for stimulation.
-
This compound and Hispidulin.
-
Human IL-6 ELISA kit.
-
Cell culture medium and supplements.
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere/differentiate.
-
Pre-treat cells with various concentrations of this compound or Hispidulin for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce IL-6 production.
-
Collect the cell culture supernatant.
-
Quantify the concentration of IL-6 in the supernatant using a human IL-6 ELISA kit according to the manufacturer's instructions.
-
Normalize IL-6 levels to the total protein concentration of the cell lysates.
Apoptosis Assay
Objective: To determine if this compound induces apoptosis in target cells.
Materials:
-
Target cancer cell line (e.g., a line known to express IL-6R).
-
This compound and Hispidulin.
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.
-
Flow cytometer.
Protocol:
-
Seed cells in a 6-well plate and allow them to attach.
-
Treat cells with different concentrations of this compound or Hispidulin for 24-48 hours.
-
Harvest the cells (including floating cells in the medium).
-
Wash the cells with cold PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the kit manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis for Signaling Proteins
Objective: To investigate the effect of this compound on key proteins in the proposed signaling pathway.
Materials:
-
Treated cell lysates from the apoptosis assay.
-
Primary antibodies against p-STAT3, STAT3, cleaved caspase-3, and a loading control (e.g., β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence detection reagents.
Protocol:
-
Separate proteins from the cell lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to the loading control.
Conclusion
This compound is a promising flavonoid metabolite with potential anti-inflammatory and anticancer activities. While direct experimental validation of its mechanism of action is still needed, the extensive research on its aglycone, Hispidulin, provides a strong foundation for future studies. The proposed mechanism involving IL-6 inhibition and apoptosis induction, coupled with the likelihood of it acting as a prodrug for Hispidulin, makes it a compelling candidate for further investigation. The experimental protocols outlined in this guide offer a clear path to validating its therapeutic potential and elucidating its precise molecular mechanisms.
References
- 1. Hispidulin exhibits potent anticancer activity in vitro and in vivo through activating ER stress in non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Hispidulin Inhibits the Vascular Inflammation Triggered by Porphyromonas gingivalis Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicinal importance, pharmacological activities, and analytical aspects of hispidulin: A concise report - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hispidulin induces mitochondrial apoptosis in acute myeloid leukemia cells by targeting extracellular matrix metalloproteinase inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Hispidulin induces apoptosis through mitochondrial dysfunction and inhibition of P13k/Akt signalling pathway in HepG2 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Potential Therapeutic Role of Hispidulin in Gastric Cancer through Induction of Apoptosis via NAG-1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Hispidulin 7-Glucuronide from Diverse Botanical Sources
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Hispidulin 7-glucuronide derived from various plant sources. This compound, a flavonoid, has garnered significant interest for its potential therapeutic properties. This document summarizes quantitative data on its presence in different plants, details experimental protocols for its analysis, and explores its biological activities, offering a valuable resource for research and development in phytopharmaceuticals.
Plant Sources and Quantitative Analysis
This compound and its aglycone, hispidulin, have been identified in several plant families, most notably Lamiaceae and Asteraceae. The concentration of these compounds can vary significantly depending on the plant species, the part of the plant used, geographical location, and the extraction method employed.
While direct quantification of this compound is not available for all species, data on hispidulin content provides a valuable proxy for identifying promising plant sources. The following tables summarize the available quantitative data for this compound and hispidulin in selected plant species.
Table 1: Quantitative Analysis of this compound in Salvia officinalis
| Plant Part | Extraction Method | Solvent | Concentration of Hispidulin Glucuronide (µg/g of dry weight) | Reference |
| Leaves | Soxhlet | Methanol | Present (quantification not specified) | [1] |
| Leaves | Sonication | Water | Present (quantification not specified) | [1] |
| Leaves | Sonication | Methanol | Present (quantification not specified) | [1] |
Table 2: Quantitative Analysis of Hispidulin in Various Plant Species
| Plant Species | Family | Plant Part | Extraction Method | Analytical Method | Hispidulin Content | Reference |
| Clerodendrum petasites | Lamiaceae | Roots | Soxhlet | HPLC-PDA | 0.0182 ± 0.0109 g/100 g crude drug | [2] |
| Artemisia absinthium | Asteraceae | Aerial Parts | Maceration | LC-MS | 0.13 µg/g dry weight | [3] |
| Artemisia annua | Asteraceae | Aerial Parts | Maceration | LC-MS | Not Detected | [3] |
| Artemisia vulgaris | Asteraceae | Aerial Parts | Maceration | LC-MS | 0.21 µg/g dry weight | [3] |
Note: The data for Clerodendrum and Artemisia species is for the aglycone hispidulin, not this compound. This suggests that these plants are potential sources, but further studies are needed to quantify the glucuronide form specifically.
Experimental Protocols
Accurate quantification of this compound and hispidulin is crucial for the standardization of plant extracts and for pharmacological studies. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) are the most common analytical techniques employed.
Protocol 1: HPLC-PDA for Quantification of Hispidulin in Clerodendrum petasites Roots[2]
-
Extraction:
-
Air-dry the plant roots at 50°C and grind them into a coarse powder.
-
Extract 5 g of the powdered material with 95% ethanol (300 mL) using a Soxhlet apparatus.
-
Filter the extract and evaporate to dryness using a water bath at 55-60°C.
-
Dissolve the dried extract in methanol for HPLC analysis.
-
-
HPLC-PDA Analysis:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient of methanol and water.
-
Detection: PDA detector at 337 nm.
-
Quantification: Based on a calibration curve of a hispidulin standard.
-
Protocol 2: UPLC-ESI-QTOF-MS for Identification of Hispidulin Glucuronide in Salvia officinalis Leaves[1]
-
Extraction (Sonication):
-
Extract 10 g of powdered leaves with 100 ml of distilled water or methanol for 2 hours in an ultrasonic bath (40 kHz).
-
Filter the extract using a 0.2-µm filter.
-
-
UPLC-ESI-QTOF-MS Analysis:
-
Column: Suitable reversed-phase column for flavonoid analysis.
-
Ionization: Electrospray ionization (ESI) in negative mode.
-
Mass Spectrometry: Quadrupole Time-of-Flight (QTOF) for accurate mass measurement and fragmentation analysis to identify hispidulin glucuronide based on its specific m/z value.
-
Biological Activities and Signaling Pathways
While direct comparative studies on the biological activities of this compound from different plant sources are limited, the pharmacological effects of hispidulin and extracts from Salvia, Artemisia, and Clerodendrum species have been investigated. These studies suggest potential anti-inflammatory, antioxidant, and neuroprotective properties.
Anti-inflammatory Activity: Extracts of Salvia officinalis have been shown to possess anti-inflammatory effects[4]. Hispidulin has been reported to suppress the production of pro-inflammatory cytokines.
Antioxidant Activity: Extracts from Clerodendrum species have demonstrated significant antioxidant potential[5][6]. The flavonoid structure of hispidulin contributes to its ability to scavenge free radicals.
Neuroprotective Effects: Hispidulin has shown neuroprotective potential in various studies. It has been found in Artemisia and Salvia species and is suggested to attenuate neuronal cell death and reduce brain edema[3][7][8]. The proposed mechanism for hispidulin's neuroprotective action involves the activation of the Nrf2 antioxidant pathway[9].
Visualizations
Experimental Workflow
Caption: General workflow for extraction and analysis.
Signaling Pathway
Caption: Proposed Nrf2-mediated neuroprotective pathway of hispidulin.
Conclusion
This comparative guide highlights the presence of this compound and its aglycone, hispidulin, in various plant species, with Salvia officinalis being a confirmed source of the glucuronide form. While quantitative data for this compound remains limited for many potential plant sources, the information on hispidulin content provides a strong basis for further investigation. The detailed experimental protocols offer a starting point for researchers to develop and validate their own analytical methods. The documented biological activities of hispidulin and related plant extracts underscore the therapeutic potential of this compound. Further research, particularly direct comparative studies on the bioactivities of this compound isolated from different botanical origins, is warranted to fully elucidate its pharmacological promise.
References
- 1. phcogres.com [phcogres.com]
- 2. phcogj.com [phcogj.com]
- 3. Neuroprotective roles of flavonoid “hispidulin” in the central nervous system: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academicjournals.org [academicjournals.org]
- 5. Antioxidant, anti-inflammatory, and nootropic activities in flavonoid-rich fractions derived from Clerodendrum infortunatum leaf and root extracts: A comparative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 7. psasir.upm.edu.my [psasir.upm.edu.my]
- 8. Hispidulin exhibits neuroprotective activities against cerebral ischemia reperfusion injury through suppressing NLRP3-mediated pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Hispidulin vs. Hispidulin 7-Glucuronide: A Comparative Guide to Bioavailability and Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioavailability and metabolism of the flavonoid hispidulin and its primary metabolite, hispidulin 7-glucuronide. Understanding the pharmacokinetic profiles of these two compounds is crucial for researchers investigating their therapeutic potential. While direct comparative in vivo studies are limited, this document synthesizes available data from in vitro and metabolic studies to offer valuable insights.
Data Summary: Bioavailability and Metabolic Profile
The following table summarizes the key differences in the known bioavailability and metabolic pathways of hispidulin and this compound. Due to a lack of direct comparative quantitative data, this table focuses on the metabolic fate and absorption characteristics of each compound.
| Feature | Hispidulin | This compound |
| Form | Aglycone | Glucuronide Metabolite |
| Primary Route of Metabolism | O-demethylation by gut microflora, Glucuronidation | Potential for deglucuronidation back to hispidulin |
| Key Metabolites | Scutellarein, this compound | Hispidulin (via deglucuronidation) |
| Intestinal Permeability | Can be absorbed in its intact form, as suggested by Caco-2 cell models. | Likely has lower direct permeability due to increased polarity. |
| Bioactivity | Exhibits a range of biological activities including anti-inflammatory, and anticancer effects.[1] | May act as a prodrug, releasing the active hispidulin upon deglucuronidation. The direct bioactivity of the glucuronide is not well-established. |
Metabolic Pathways
The metabolic fate of hispidulin involves several key transformations. Upon ingestion, hispidulin can be absorbed directly or undergo metabolism in the gastrointestinal tract and liver. The primary metabolic pathways include glucuronidation to form this compound and O-demethylation by gut microbiota to yield scutellarein.[2] There is also a potential for this compound to be converted back to hispidulin through the action of β-glucuronidases, particularly in tissues with high enzymatic activity or under specific pathological conditions like inflammation.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of the bioavailability and metabolism of flavonoids like hispidulin. Below are summaries of key experimental protocols that have been utilized in related studies.
In Vitro Intestinal Permeability using Caco-2 Cell Monolayers
This assay is a well-established method for predicting the intestinal absorption of compounds.
-
Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line, are seeded on semi-permeable filter supports in a multi-well plate format. The cells are cultured for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions, mimicking the intestinal epithelial barrier.
-
Permeability Assay:
-
The culture medium is removed from both the apical (top) and basolateral (bottom) chambers.
-
A transport buffer (e.g., Hanks' Balanced Salt Solution) is added to both chambers and the cells are allowed to equilibrate.
-
The test compound (hispidulin) is added to the apical chamber.
-
At various time points, samples are collected from the basolateral chamber to determine the amount of the compound that has crossed the cell monolayer.
-
The concentration of the compound is typically quantified using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The apparent permeability coefficient (Papp) is calculated to quantify the rate of absorption.
-
-
Metabolism Analysis: Samples from both the apical and basolateral chambers can be analyzed by LC-MS to identify any metabolites (e.g., glucuronides) formed by the Caco-2 cells during transport.
In Vitro Metabolism using Pig Cecal Microflora
This method is used to investigate the metabolism of compounds by the gut microbiota.
-
Preparation of Cecal Contents: Cecal contents are collected from pigs and immediately placed in an anaerobic chamber. The contents are diluted in an anaerobic buffer and homogenized.
-
Incubation: The test compound (hispidulin) is added to the cecal suspension and incubated under anaerobic conditions at 37°C.
-
Sample Analysis: At different time intervals, aliquots of the incubation mixture are collected. The reaction is stopped, and the samples are extracted. The disappearance of the parent compound and the formation of metabolites are monitored by HPLC or LC-MS.[2]
Experimental Workflow: Caco-2 Permeability Assay
The following diagram illustrates the typical workflow for assessing the intestinal permeability of a compound using the Caco-2 cell model.
Conclusion
The available evidence suggests that hispidulin can be absorbed in its active aglycone form, but also undergoes significant metabolism through glucuronidation and gut microflora-mediated O-demethylation. This compound, a major metabolite, may serve as a circulating reservoir that can be converted back to the active hispidulin in target tissues. This potential for deglucuronidation highlights the importance of understanding the distribution and activity of β-glucuronidase enzymes in various tissues. Future research should focus on direct comparative pharmacokinetic studies of hispidulin and this compound to provide a more quantitative understanding of their respective contributions to the overall in vivo activity of hispidulin. Such studies will be invaluable for the rational design of hispidulin-based therapeutics with optimized bioavailability and efficacy.
References
A Head-to-Head Comparison of Hispidulin 7-Glucuronide with Known Inhibitors of β-Glucuronidase
For Researchers, Scientists, and Drug Development Professionals
Introduction to β-Glucuronidase and Its Inhibition
β-glucuronidase is a lysosomal enzyme crucial in the metabolism of various endogenous and exogenous compounds, including many drugs.[1] It catalyzes the hydrolysis of β-D-glucuronic acid residues from glucuronidated substrates.[1] In the gut, bacterial β-glucuronidase can reactivate the excreted, inactive glucuronide metabolites of drugs, leading to potential toxicity and adverse effects.[2] Therefore, the inhibition of β-glucuronidase is a significant therapeutic strategy to mitigate drug-induced toxicity and modulate the enterohepatic circulation of various compounds.[1][2]
Flavonoids and their metabolites, including glucuronides, have been identified as potential inhibitors of β-glucuronidase.[2][3] Hispidulin 7-glucuronide, a naturally occurring flavonoid glucuronide, is structurally poised to interact with this enzyme. This guide explores its potential inhibitory activity in comparison to well-characterized inhibitors.
Comparative Analysis of Inhibitory Potency
While a specific IC50 value for this compound against β-glucuronidase has not been reported in the reviewed literature, we can infer its potential activity by examining structurally similar flavonoid 7-O-glucuronides.
Table 1: Comparison of IC50 Values of β-Glucuronidase Inhibitors
| Inhibitor | Type | Target Enzyme | IC50 (µM) | Reference |
| This compound | Flavonoid Glucuronide | E. coli β-glucuronidase (Predicted) | Data Not Available | - |
| Scutellarin (Scutellarein 7-glucuronide) | Flavonoid Glucuronide | E. coli β-glucuronidase | 29.64 | [2] |
| Luteolin-7-O-glucoside | Flavonoid Glycoside | E. coli β-glucuronidase | High (Implied) | [1] |
| Silymarin | Flavonoid Mixture | Intestinal Bacteria β-glucuronidase | ~0.8 mg/mL (53% inhibition) | [1] |
| Silybin (a component of Silymarin) | Flavonoid | Intestinal Bacteria β-glucuronidase | Potent (not quantified) | [1] |
| D-Glucaro-1,4-lactone | Sugar Lactone | E. coli β-glucuronidase | 17 - 21 |
Analysis of Structure-Activity Relationships:
Studies on various flavonoids have revealed key structural features that influence their inhibitory activity against β-glucuronidase.[2][4] For flavonoid 7-O-glucuronides, the aglycone structure plays a significant role.
-
This compound possesses a similar core structure to Scutellarin (Scutellarein 7-glucuronide), which has a reported IC50 value of 29.64 µM against E. coli β-glucuronidase.[2] Both are 7-O-glucuronides of flavones. The primary difference lies in the substitution pattern of the A-ring. This structural similarity suggests that this compound is likely to exhibit inhibitory activity in a comparable micromolar range.
-
The aglycone of this compound is Hispidulin (6-methoxy-5,7,4'-trihydroxyflavone). The presence and position of hydroxyl and methoxy groups on the flavonoid backbone are known to modulate inhibitory potency.
Experimental Protocols
A standardized experimental protocol is crucial for the comparative evaluation of enzyme inhibitors. The following is a typical protocol for a β-glucuronidase inhibition assay.
β-Glucuronidase Inhibition Assay Protocol
This protocol is adapted from established methods for determining β-glucuronidase activity.
Materials:
-
β-Glucuronidase from E. coli
-
p-Nitrophenyl-β-D-glucuronide (PNPG) as substrate
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Test compound (this compound) and known inhibitors
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of β-glucuronidase in phosphate buffer.
-
Prepare a stock solution of the substrate PNPG in phosphate buffer.
-
Prepare stock solutions of the test and known inhibitors in a suitable solvent (e.g., DMSO), and then dilute to various concentrations in phosphate buffer.
-
-
Assay in 96-Well Plate:
-
To each well, add a pre-determined volume of the enzyme solution.
-
Add different concentrations of the inhibitor (or vehicle control) to the respective wells.
-
Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the PNPG substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
-
Measurement and Data Analysis:
-
Stop the reaction by adding a stop solution (e.g., 0.2 M Na2CO3).
-
Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Signaling Pathways and Visualization
Inhibition of β-Glucuronidase and its Impact on Drug Metabolism
The inhibition of bacterial β-glucuronidase in the gut can prevent the reactivation of drug metabolites, thereby reducing their potential toxicity. This is particularly relevant for drugs that undergo extensive glucuronidation and enterohepatic circulation.
Caption: Inhibition of bacterial β-glucuronidase by this compound.
Experimental Workflow for IC50 Determination
The following diagram illustrates the key steps in determining the IC50 value of an inhibitor.
Caption: Workflow for determining the IC50 value of an inhibitor.
Conclusion
While direct quantitative data for the inhibitory activity of this compound against β-glucuronidase is currently unavailable, evidence from structurally related flavonoid glucuronides strongly suggests its potential as an inhibitor. Its structural similarity to known inhibitors like Scutellarin points towards a likely moderate inhibitory potency. Further in vitro studies are warranted to precisely determine the IC50 value of this compound and to fully elucidate its therapeutic potential. The provided experimental protocol offers a standardized method for such investigations, enabling a direct and accurate comparison with other known inhibitors.
References
A Comparative Guide to the Bioactivity of Hispidulin 7-glucuronide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the published findings on Hispidulin 7-glucuronide, a naturally occurring flavonoid. Due to the limited availability of reproducible, quantitative data specifically for this compound, this guide incorporates data from its more extensively studied aglycone, Hispidulin, as a proxy for certain biological activities. This comparison is supplemented with data from other structurally related flavonoid glucuronides, namely Apigenin 7-glucuronide and Luteolin 7-glucuronide, to provide a broader context for its potential therapeutic applications.
Data Presentation
Table 1: In Vitro Anti-Inflammatory Activity
| Compound | Assay | Cell Line | Key Findings | IC50 | Reference |
| This compound | IL-6 Release Inhibition | - | Potential anti-inflammatory activity by inhibiting the release of IL-6. | Not Reported | [1] |
| Hispidulin | Nitric Oxide (NO) Production | RAW 264.7 | Dose-dependent inhibition of LPS-induced NO production. | ~20 µM | [2] |
| TNF-α Production | RAW 264.7 | Significant inhibition of LPS-induced TNF-α production. | Not Reported | [2] | |
| Apigenin 7-glucuronide | Nitric Oxide (NO) Production | RAW 264.7 | Reduced LPS-augmented NO release. | >10 µg/mL | [3][4] |
| TNF-α Production | RAW 264.7 | Reduced LPS-augmented TNF-α release. | ~5-10 µg/mL | [3][4] | |
| Luteolin 7-glucuronide | Nitric Oxide (NO) Production | RAW 264.7 | Dose-dependent inhibition of LPS-induced NO production. | ~20 µM | [5] |
| IL-6 Release Inhibition | RAW 264.7 | Inhibition of LPS-stimulated IL-6 release. | Approx. 50 µM | [6] | |
| TNF-α Release Inhibition | RAW 264.7 | Inhibition of LPS-stimulated TNF-α release. | Approx. 50 µM | [6] |
Table 2: In Vitro Antioxidant Activity
| Compound | Assay | Key Findings | IC50 | Reference |
| This compound | General Antioxidant Activity | Exhibits antioxidant activity. | Not Reported | [7] |
| Hispidulin | DPPH Radical Scavenging | Low reactivity compared to Trolox. | Not Reported | [8] |
| ABTS Radical Scavenging | All three phenol groups are involved in ABTS radical reduction. | Not Reported | [8] | |
| FRAP Assay | Low reactivity compared to Trolox. | Not Reported | [8] | |
| Apigenin 7-glucuronide | DPPH Radical Scavenging | Showed radical scavenging activity. | Not Reported | |
| ABTS Radical Scavenging | Showed radical scavenging activity. | Not Reported | ||
| Luteolin 7-glucuronide | General Antioxidant Activity | Possesses antioxidant activity. | Not Reported | [9] |
Table 3: In Vitro Anticancer Activity (Hispidulin)
| Cell Line | Assay | Key Findings | IC50 | Reference |
| Pancreatic Cancer Cells | Cytotoxicity | Showed cytotoxic effects. | ~20 µM | [10] |
| Human Esophageal, Nasopharyngeal, and Colon Cancer Cells | Tumor Inhibition (MTT assay) | Dose-dependent inhibition of tumor cell growth. | 30-100 µg/mL | [10] |
Experimental Protocols
In Vitro Anti-Inflammatory Activity: Inhibition of LPS-Induced IL-6 Production in RAW 264.7 Macrophages
This protocol is a generalized procedure based on common methodologies for assessing the anti-inflammatory effects of compounds.
-
Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Cell Seeding: Cells are seeded into 24-well plates at a density of 4 × 10^5 cells/mL and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound). After a pre-incubation period of 1 hour, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Cytokine Measurement: The cell culture supernatant is collected, and the concentration of IL-6 is quantified using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: The percentage of IL-6 inhibition is calculated relative to the LPS-stimulated control group. The IC50 value, the concentration of the compound that inhibits 50% of IL-6 production, is determined from the dose-response curve.
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
This protocol outlines a common method for evaluating the free radical scavenging capacity of a compound.
-
Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Reaction Mixture: The test compound is dissolved in a suitable solvent and mixed with the DPPH solution in a 96-well plate.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value is determined as the concentration of the compound that scavenges 50% of the DPPH radicals.
In Vitro Antioxidant Activity: ABTS Radical Scavenging Assay
This protocol describes another widely used method for assessing antioxidant capacity.
-
Preparation of ABTS Radical Cation (ABTS•+): A stock solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) is mixed with potassium persulfate and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Working Solution: The ABTS•+ solution is diluted with a suitable buffer (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: The test compound is added to the ABTS•+ working solution.
-
Absorbance Measurement: The absorbance is measured at 734 nm after a set incubation time (e.g., 6 minutes).
-
Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay. The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Signaling Pathways and Experimental Workflows
References
- 1. molnova.com [molnova.com]
- 2. Medicinal importance, pharmacological activities, and analytical aspects of hispidulin: A concise report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Apigenin-7-Glucuronide from Urera aurantiaca Inhibits Tumor Necrosis Factor Alpha and Total Nitrite Release in Lipopolysaccharide-Activated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Luteolin-7-O-glucuronide | Immunology & Inflammation related inhibitor | Mechanism | Concentration [selleckchem.com]
- 10. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
